Ethyl 2-ethoxycinnamate
Description
BenchChem offers high-quality Ethyl 2-ethoxycinnamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-ethoxycinnamate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 3-(2-ethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-3-15-12-8-6-5-7-11(12)9-10-13(14)16-4-2/h5-10H,3-4H2,1-2H3 |
InChI Key |
WJRLRVSUBGIUGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)OCC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Ethylhexyl Methoxycinnamate (EHMC) Synthesis Mechanism
[1]
Executive Summary
Ethylhexyl Methoxycinnamate (EHMC) (INCI: Octinoxate) is the global standard for UVB filtration (290–320 nm) in personal care formulations.[1] Its efficacy relies on the specific molecular geometry of the (E)-isomer , which possesses a high molar extinction coefficient (
This guide deconstructs the synthesis of EHMC, moving beyond basic textbook definitions to the industrial realities of kinetics control , catalytic efficiency , and stereoselectivity . We analyze the two dominant pathways: the classical Acid-Catalyzed Fischer Esterification (industrial standard) and the emerging Lipase-Mediated Enzymatic Route (green chemistry).
Molecular Architecture & Stereochemistry
Before detailing the synthesis, one must understand the target. EHMC is an ester formed from 4-methoxycinnamic acid (p-MCA) and 2-ethylhexanol (2-EH) .[1]
-
Target Isomer: trans-EHMC (E-isomer).
-
Impurity: cis-EHMC (Z-isomer).[1]
-
Significance: The trans isomer is thermodynamically more stable and provides superior UV absorption. The synthesis protocols below are designed to maximize the trans yield; however, photoisomerization can occur post-synthesis upon UV exposure.
Pathway A: Acid-Catalyzed Fischer Esterification (Industrial Standard)
The most prevalent industrial route involves the direct esterification of p-MCA with 2-ethylhexanol using a strong acid catalyst.[1]
The Mechanism
This reaction is a reversible equilibrium process governed by nucleophilic acyl substitution.
-
Protonation: The acid catalyst (typically
or p-Toluenesulfonic acid) protonates the carbonyl oxygen of p-MCA, increasing its electrophilicity.[1] -
Nucleophilic Attack: The lone pair of the hydroxyl group in 2-ethylhexanol attacks the carbonyl carbon, breaking the pi bond.
-
Proton Transfer: An intramolecular proton transfer occurs, converting the hydroxyl leaving group into a good leaving group (water).[1]
-
Elimination: Water is eliminated, reforming the carbonyl double bond and regenerating the acid catalyst.
Reaction Engineering & Kinetics
-
Rate Law: The reaction follows pseudo-second-order kinetics when alcohol is in excess.[1]
-
Steric Hindrance: 2-Ethylhexanol is a branched primary alcohol.[1] The ethyl group at the C2 position creates steric bulk, making the nucleophilic attack slower compared to linear alcohols (e.g., methanol).
-
Thermodynamic Control:
.[1] To drive conversion , Le Chatelier’s principle is exploited:-
Excess Reactant: 2-EH is used in 1.2–2.0 molar excess.[1]
-
Water Removal: Azeotropic distillation (using toluene or xylene) or vacuum pervaporation is mandatory to shift equilibrium to the right.
-
Experimental Protocol (Standardized)
Objective: Synthesis of EHMC via p-TSA catalysis.
-
Charge: In a 1L three-neck flask equipped with a Dean-Stark trap and reflux condenser, charge 1.0 mol p-Methoxycinnamic acid and 1.5 mol 2-Ethylhexanol.
-
Catalyst: Add 0.5% w/w p-Toluenesulfonic acid (p-TSA).[1]
-
Reaction: Heat to reflux (
). The reaction is endothermic; sustain heat input. -
Monitoring: Monitor water collection in the trap. Reaction is complete when the Acid Value (AV) drops below 2 mg KOH/g.
-
Work-up: Cool to
. Neutralize catalyst with wash.[1] Wash organic layer with brine.[1][2] -
Purification: Distill off excess 2-EH under reduced pressure. Perform fractional distillation of the residue (BP:
at 3 mmHg) to isolate pure EHMC.
Visualization: Mechanistic Pathway
The following diagram illustrates the electron flow and transition states of the acid-catalyzed mechanism.
Figure 1: Step-wise mechanism of acid-catalyzed Fischer esterification showing catalyst regeneration.
Pathway B: Enzymatic Synthesis (Green Chemistry)
As regulatory pressure mounts against solvent waste and trace acid contamination, Lipase-mediated synthesis has emerged as a viable, albeit slower, alternative.[1]
The Biocatalyst
-
Enzyme: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435).[1][3]
-
Mechanism: The lipase acts via a Serine-Histidine-Aspartate triad.[1] The serine residue attacks the acid to form an acyl-enzyme intermediate, which is then attacked by 2-EH.[1]
Key Advantages
-
Mild Conditions: Operates at
(vs for acid catalysis), reducing thermal degradation.[1] -
Selectivity: Enzymes are highly stereoselective, minimizing side reactions.[1]
-
Solvent-Free: Can be performed in a solvent-free system where 2-EH acts as both reactant and solvent.[1]
Comparative Data: Acid vs. Enzymatic
| Parameter | Acid Catalysis (p-TSA) | Enzymatic (Novozym 435) |
| Temperature | ||
| Time | 4 - 6 Hours | 24 - 48 Hours |
| Yield | > 95% | 85% - 92% |
| Purification | Distillation required | Filtration (Enzyme recovery) + Evaporation |
| Sustainability | High energy, acid waste | Low energy, reusable catalyst |
Alternative Industrial Route: Transesterification
For facilities lacking p-MCA feedstock, the Knoevenagel-Transesterification hybrid route is utilized.[1]
-
Step 1: p-Anisaldehyde reacts with Methyl Acetate (via Claisen/Knoevenagel) to form Methyl 4-methoxycinnamate .[1]
-
Step 2: Transesterification with 2-Ethylhexanol.[1]
This route is often preferred when p-Anisaldehyde is the cheaper starting material compared to p-MCA.[1]
Industrial Process Workflow & Quality Control
The synthesis is only half the battle; purification ensures safety and efficacy.
Process Flow Diagram
The following DOT diagram outlines the unit operations for a standard industrial batch process.
Figure 2: Industrial unit operations for the production of EHMC.
Quality Assurance (Self-Validating Systems)
To ensure the protocol is self-validating, the following checkpoints must be integrated:
References
-
Cosmetics & Toiletries. (2013).[1] Ingredient Profile: Ethylhexyl Methoxycinnamate.[1][4] Retrieved from [Link][1]
-
National Center for Biotechnology Information (NCBI). (2014).[1] Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase. Retrieved from [Link]
-
Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]
-
SciELO. (2020).[1] Enzymatic synthesis of 4-methoxycinnamoylglycerol UV filter mediated by immobilized-lipase. Retrieved from [Link][1]
-
MDPI. (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. Retrieved from [Link][1][5]
Spectroscopic Characterization and Photo-Stability Profiling of Octinoxate
Technical Guide | Version 1.0
Executive Summary & Core Directive
Octinoxate (Ethylhexyl methoxycinnamate; OMC) is the most ubiquitous UVB filter in commercial sunscreens. However, its efficacy is compromised by a fundamental photochemical flaw: photoisomerization . Upon UV exposure, the stable trans (
This guide provides a rigorous spectroscopic framework for researchers to characterize Octinoxate and quantify its degradation. Unlike standard monographs that list static peaks, this document focuses on the dynamic interpretation of spectroscopic data to monitor the
The Golden Rule of OMC Analysis:
Do not rely solely on UV-Vis absorbance to determine concentration post-irradiation. The formation of the Z-isomer alters the molar extinction coefficient (
), rendering standard Beer-Lambert plots inaccurate unless corrected for the isomeric ratio determined by NMR.
UV-Vis Spectroscopy: The Efficacy Metric
UV-Visible spectroscopy is the primary tool for assessing the filtering capacity of Octinoxate, but it is insufficient for structural elucidation.
The Hypsochromic Shift & Hypochromic Effect
The primary mechanism of SPF loss is not the destruction of the molecule, but a geometric reconfiguration that reduces the conjugation efficiency of the
| Parameter | Trans-Octinoxate ( | Cis-Octinoxate ( | Interpretation |
| ~310–311 nm (Ethanol) | ~305 nm (Ethanol) | Hypsochromic Shift: The absorption maximum shifts slightly blue (shorter wavelength) due to steric hindrance in the cis form distorting planarity. | |
| Molar Extinction ( | ~24,000 L·mol | ~12,600 L·mol | Hypochromic Effect: The cis isomer absorbs roughly 50% less UV energy than the trans isomer. This is the direct cause of efficacy loss. |
| Spectral Profile | Sharp, intense band | Broad, lower intensity | Loss of fine structure indicates reduced conjugation length. |
Diagnostic Workflow
When analyzing UV-Vis data of irradiated samples:
-
Isosbestic Points: Look for an isosbestic point around 260–270 nm . A clean isosbestic point indicates a clean two-component system (
) without secondary degradation (photolysis). -
Absorbance Drop: A decrease in absorbance at 310 nm does not necessarily imply a decrease in molar concentration, but rather a change in the effective
of the mixture.
NMR Spectroscopy: The Structural Definitive
Nuclear Magnetic Resonance (NMR) is the only method to definitively quantify the
H NMR Interpretation Strategy
Focus exclusively on the alkene region (5.0 – 8.0 ppm). The geometry of the double bond dictates the spin-spin coupling magnitude.
-
-Isomer (Trans): The vinylic protons are anti-periplanar (180°).
- : Doublets at ~6.3 ppm and ~7.6 ppm.
- -Coupling: 15.8 – 16.1 Hz . (Large coupling characteristic of trans alkenes).
-
-Isomer (Cis): The vinylic protons are syn-periplanar (0°).
- : Doublets shifted upfield/downfield (typically ~5.8 ppm and ~6.8 ppm).
- -Coupling: 11.0 – 13.0 Hz . (Smaller coupling characteristic of cis alkenes).
Calculation of Photo-Stationary State (PSS)
To determine the extent of degradation:
Vibrational Spectroscopy (IR) & Mass Spectrometry
These methods serve as secondary validation tools for purity and breakdown analysis.
Infrared Spectroscopy (FTIR)
The carbonyl and alkene stretches provide confirmation of the ester functionality and conjugation.
-
C=O Stretch (Ester): ~1710–1715 cm
. A shift to higher wavenumbers (>1725 cm ) suggests a loss of conjugation (degradation). -
C=C Stretch (Alkene): ~1635 cm
. -
Aromatic Ring: ~1600 cm
and 1510 cm .
Mass Spectrometry (MS)
Used to detect irreversible photolysis products (e.g., aldehydes) rather than isomers.
-
Molecular Ion (
): m/z 290. -
Key Fragments:
-
m/z 179: [Methoxycinnamic acid cation] (Cleavage at ester oxygen).
-
m/z 161: [Methoxycinnamoyl cation] (Loss of -OH from acid fragment).
-
m/z 133: Loss of CO from the 161 fragment.
-
Experimental Protocol: Real-Time Isomerization Monitoring
Objective: Establish the Photo-Stationary State (PSS) of Octinoxate under solar simulation.
Methodology
-
Preparation: Dissolve Octinoxate (10 mg) in deuterated methanol (
) or cyclohexane- to prevent solvent interference. Concentration: ~0.02 M. -
Zero-Point Analysis: Acquire a standard
H NMR spectrum ( ). Verify Hz for vinylic protons. -
Irradiation: Transfer sample to a quartz NMR tube (borosilicate filters UV). Expose to a Solar Simulator (Xenon arc, 500 W/m²) or natural sunlight.
-
Time-Course Sampling: Acquire NMR spectra at
minutes. -
Quantification: Integrate the vinylic doublets. Plot
-isomer vs. Time.
Visualization of Workflow (Graphviz)
Caption: Iterative workflow for determining the photo-stationary state (PSS) of Octinoxate using NMR.
Mechanistic Pathway
Understanding the degradation requires visualizing the energy states. The molecule absorbs a photon, enters an excited singlet state (
Caption: Photoisomerization pathway of Octinoxate showing the transition from high-efficacy E-isomer to low-efficacy Z-isomer.
References
-
Pattanaargson, S., et al. (2004).[3] "Photoisomerization of octyl methoxycinnamate." Journal of Photochemistry and Photobiology A: Chemistry.
-
Togashi, S., et al. (1998). "Studies on the Photostability of Sunscreens." Journal of the Society of Cosmetic Chemists.
-
PubChem Database. (2024). "Octinoxate (Compound Summary)." National Library of Medicine.
-
NIST Chemistry WebBook. (2024). "Mass Spectrum of Octyl methoxycinnamate." SRD 69.
-
FDA. (2019). "Shedding New Light on Sunscreen Absorption." FDA Consumer Health Information.
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Stereochemical Dynamics and Characterization of Ethylhexyl Methoxycinnamate (Octinoxate) Isomers
Executive Summary
Ethylhexyl methoxycinnamate (EHMC), universally known in cosmetic chemistry as octinoxate, is one of the most widely utilized organic UV-B filters globally. Operating via an extended conjugated system—comprising an aromatic ring, a vinylic double bond, and an ester carbonyl—EHMC efficiently absorbs high-energy UV-B radiation (280–320 nm). Commercially, EHMC is synthesized and deployed almost exclusively (>99%) in its trans (E) configuration due to its high molar extinction coefficient and thermodynamic stability.
However, the absorption of UV photons triggers a critical photochemical event: trans-to-cis (E-Z) isomerization. This structural shift not only diminishes the molecule's photoprotective efficacy—reducing the Sun Protection Factor (SPF) of formulations by up to 30%—but also alters its dermatotoxicokinetic and genotoxic profiles. This whitepaper provides a rigorous, self-validating framework for the isolation, characterization, and toxicological evaluation of EHMC isomers.
Mechanistic Photochemistry & Causality
The efficacy of EHMC is fundamentally tied to its stereochemistry. In the ground state, the trans-isomer maintains a planar geometry that maximizes orbital overlap across the conjugated
When exposed to solar radiation, the molecule absorbs a photon and transitions to a singlet excited state (
Figure 1: Photochemical pathway of EHMC illustrating UV-induced trans-cis isomerization.
Analytical Characterization Techniques
To accurately quantify and structurally elucidate the trans and cis isomers, orthogonal analytical techniques must be employed.
-
HPLC-DAD (High-Performance Liquid Chromatography with Diode-Array Detection): The isomers exhibit distinct polarities due to their spatial geometries. The folded structure of the cis-isomer reduces its hydrophobic surface area compared to the extended trans-isomer. Consequently, on a reverse-phase C18 column, the cis-isomer elutes earlier than the trans-isomer. This baseline separation allows for precise quantification of the photostationary ratio[2].
-
1H-NMR Spectroscopy: Nuclear Magnetic Resonance is the gold standard for unambiguous stereochemical assignment. The vinylic protons of the cinnamate moiety exhibit different coupling constants (
) based on their spatial relationship. The trans configuration displays a larger coupling constant ( Hz) due to the anti-periplanar arrangement of the protons, whereas the cis configuration exhibits a smaller coupling constant ( Hz). This provides definitive proof of the E-Z shift post-irradiation[2].
Quantitative Physicochemical & Toxicological Data
Recent probabilistic risk assessments have highlighted that cis-EHMC is not merely a less effective UV filter; it possesses a distinct toxicological profile. Bioassays (such as the UmuC test) have demonstrated that the cis-isomer is significantly more genotoxic than its trans counterpart[3],[4].
Table 1: Physicochemical and Toxicological Comparison of EHMC Isomers
| Parameter | trans-EHMC (E-isomer) | cis-EHMC (Z-isomer) |
| Commercial Abundance | > 99% | < 1% (Pre-irradiation) |
| Absorption Maximum ( | ~310 nm (Protic Solvents) | ~310 nm (Protic Solvents) |
| Molar Extinction Coefficient | High (Baseline) | Significantly Lower (~50% reduction) |
| Structural Conformation | Planar, Extended | Folded, Compact |
| Genotoxicity NOEC | 0.064 mg/mL | 0.038 mg/mL |
| Relative Hazard Index | Baseline (1.0x) | ~1.7x Greater |
Self-Validating Experimental Methodologies
To study the cis-isomer, researchers must first isolate it, as it is not commercially available in high purity. The following protocols are designed as self-validating systems, ensuring that each step inherently verifies the success of the preceding action.
Protocol 1: Isolation of High-Purity cis-EHMC
-
Photostationary State Induction: Irradiate a solution of commercial EHMC (99% trans) using a solar simulator (e.g., 500 W/m²).
-
Causality: UV photons excite the
electrons, temporarily breaking the double bond character and allowing rotation. This shifts the thermodynamic equilibrium to a trans/cis mixture.
-
-
Semi-Preparative C18 HPLC: Inject the irradiated mixture into a semi-preparative C18 column using an isocratic mobile phase (e.g., Methanol/Water).
-
Causality: The cis-isomer’s compact geometry interacts less strongly with the hydrophobic stationary phase, causing it to elute prior to the trans-isomer.
-
-
Fraction Collection and Lyophilization (In the Dark): Collect the early-eluting peak and remove the solvent under reduced pressure in a strictly dark environment.
-
Causality: Shielding the fraction from ambient light prevents reverse photoisomerization back to the thermodynamically stable trans state, ensuring >98% purity of the isolated cis-EHMC[4].
-
Protocol 2: In Vivo Dermatotoxicokinetics (Tape Stripping)
To understand the human risk, the dermal absorption of both isomers must be compared[5].
-
Standardized Application: Apply a controlled dose of isolated cis-EHMC and trans-EHMC to delineated zones on the volar forearm of human volunteers.
-
Causality: The volar forearm provides a consistent stratum corneum (SC) thickness with minimal hair follicle interference, ensuring reproducible permeation data.
-
-
Incubation and Tape Stripping: After an 8-hour exposure window, sequentially apply and remove 15-20 adhesive tapes.
-
Causality: The 8-hour window allows steady-state diffusion to establish per Fick's second law. Each tape strip removes a sequential, measurable layer of the SC, allowing for depth-profiling of the isomer penetration[5].
-
-
Extraction and Quantification: Extract the tapes in methanol and quantify via HPLC-DAD at 310 nm.
-
Causality: Methanol effectively disrupts the adhesive matrix and solubilizes the highly lipophilic EHMC isomers, while DAD allows for specific quantification based on their UV absorption profiles.
-
Figure 2: Experimental workflow for the isolation and characterization of cis-EHMC.
Conclusion
The characterization of Ethylhexyl Methoxycinnamate isomers reveals a critical intersection between photochemistry and toxicology. The UV-induced shift from the planar trans-isomer to the folded cis-isomer not only degrades the photoprotective capacity of sunscreens but also introduces a photoproduct with a hazard index approximately 1.7 times greater than the parent compound[3]. For drug development professionals and cosmetic formulators, these findings underscore the necessity of employing photostabilizers (e.g., octocrylene or triplet quenchers) and advanced encapsulation technologies to inhibit E-Z isomerization, thereby preserving both the efficacy and safety of EHMC-containing formulations.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ethylhexyl methoxycinnamate - Ethylhexyl methoxycinnamate studies [tiiips.com]
- 5. Investigation of cis-trans isomer dependent dermatotoxicokinetics of UV filter ethylhexyl methoxycinnamate through stratum corneum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Solvation Profiling of Ethylhexyl Methoxycinnamate (EHMC)
An In-Depth Technical Guide for Formulation Scientists
Introduction: The Physicochemical Paradigm of EHMC
Ethylhexyl Methoxycinnamate (EHMC), commonly known by its USAN designation Octinoxate, is a ubiquitous cinnamate ester utilized extensively in dermatological and pharmaceutical formulations as a primary UVB filter[1]. As a Senior Application Scientist, I approach the integration of EHMC not merely as a blending exercise, but as a complex system of thermodynamic equilibrium.
EHMC's molecular architecture features a highly lipophilic 2-ethylhexyl aliphatic tail coupled with a rigid, conjugated methoxycinnamate aromatic ring[1]. This structural dichotomy yields a high partition coefficient (LogP ≈ 5.3 - 5.92)[2], fundamentally dictating its solvation thermodynamics. Understanding this profile is critical; improper solvent selection leads to kinetic supersaturation, eventual precipitation, and catastrophic failure of the formulation's photoprotective or drug-delivery efficacy.
Quantitative Solubility Profile
The solvation of EHMC is governed by the principle of cohesive energy densities. The table below synthesizes the thermodynamic solubility of EHMC across various solvent classes at standard ambient temperature (25°C).
| Solvent System | Solubility / Miscibility | Mechanistic Causality |
| Purified Water | < 0.155 mg/L (Insoluble)[1] | High interfacial tension. The solvent lacks the hydrophobic cavity necessary to accommodate the bulky 2-ethylhexyl chain, leading to thermodynamically unfavorable hydrophobic hydration. |
| Ethanol | Miscible[3] | Favorable entropy of mixing. The aliphatic tail of ethanol interacts with EHMC's non-polar regions, while the hydroxyl group hydrogen-bonds with the ester carbonyl, overcoming solute-solute self-association. |
| Propylene Glycol | Miscible[3] | Acts as an amphiphilic co-solvent. The dual hydroxyl groups and carbon backbone bridge the polarity gap, allowing seamless integration into both aqueous-adjacent and lipid phases. |
| Caprylic/Capric Triglyceride | Miscible[3] | Driven by London dispersion forces. The structural homology between the solvent's fatty acid chains and EHMC's alkyl tail results in near-ideal solution behavior ("like dissolves like"). |
| Dimethyl Sulfoxide (DMSO) | ~10 mM (Slightly Soluble)[1] | The strong dipole moment provides moderate solvation energy, but the lack of a substantial aliphatic moiety restricts complete miscibility. |
Self-Validating Experimental Methodology: Thermodynamic Solubility Determination
In drug development, relying on theoretical or kinetic solubility data is a critical failure point. To determine the absolute thermodynamic solubility of EHMC in novel solvent systems, I employ a highly controlled, self-validating Shake-Flask method coupled with High-Performance Liquid Chromatography (HPLC-UV).
Step-by-Step Protocol:
-
Saturation Setup: Add an excess amount of EHMC (e.g., 500 mg) to 10 mL of the target solvent in a hermetically sealed borosilicate glass vial. Causality: An excess solid/liquid phase ensures the chemical potential of the solute in the solvent equals the chemical potential of the pure solute, a prerequisite for thermodynamic equilibrium.
-
Isothermal Equilibration: Agitate the vials in an orbital shaker at 25°C ± 0.1°C for 48 hours. Causality: Precise thermal control prevents temperature fluctuations that could induce transient supersaturation.
-
Phase Separation: Transfer the mixture to a centrifuge and spin at 10,000 rpm for 15 minutes. Causality: Centrifugation is superior to standard filtration here, as EHMC's oily nature can cause it to form colloidal emulsions that pass through standard 0.45 µm PTFE filters, artificially inflating the quantified solubility.
-
Quantification: Extract the supernatant, dilute appropriately with methanol, and analyze via HPLC-UV at a wavelength of 310 nm[1][4]. Causality: The conjugated aromatic system of EHMC exhibits a distinct, strong absorption maximum at 310 nm, ensuring a high signal-to-noise ratio and precise quantification.
-
Self-Validation Loop: Compare the concentration of aliquots taken at 24 hours and 48 hours. If the relative standard deviation (RSD) between these time points exceeds 2%, the system has not reached equilibrium. The data is discarded, and the sample is re-equilibrated.
Workflow Visualization
Thermodynamic solubility workflow with a self-validating equilibration loop.
Formulation Implications: EHMC as an Active Solubilizer
Beyond its role as a solute, EHMC possesses a unique functional utility: it is an exceptional solubilizer for other crystalline, hard-to-dissolve active pharmaceutical ingredients (APIs) and solid UV filters[5]. For instance, Avobenzone (a crystalline UVA filter) is notoriously difficult to stabilize in cosmetic matrices. Because EHMC is a liquid ester at room temperature (melting point < -25°C)[1], it acts as a highly efficient lipid-phase solvent. By pre-dispersing crystalline actives in EHMC before emulsification, formulation scientists can bypass the need for volatile or irritating synthetic solvents, thereby enhancing the dermatological elegance and photostability of the final product.
References
-
Buy Octinoxate | 5466-77-3: Solubility Profile and Partition Coefficient. smolecule.com. 1
-
2-ETHYLHEXYL 4-METHOXYCINNAMATE. Ataman Kimya. Link
-
ETHYLHEXYL METHOXYCINNAMATE. Ataman Kimya.Link
-
UV-Filter-SIMPSSN OMC. faiusr.com. 3
-
OCTINOXATE. atamankimya.com. 5
-
Octinoxate CAS# 5466-77-3: Odor profile, Molecular properties. scent.vn.2
-
Octyl Methoxycinnamate (OMC) - One Stop Solution for Cosmetic & Personal Care Raw Material. activeman.in. 4
-
Octinoxate CAS:5466-77-3. huazanbiotech.com. 6
Sources
Physical and Chemical Properties of Octinoxate: A Technical Guide
Audience: Researchers, Formulation Scientists, and Analytical Chemists.
Executive Summary: The Photostability Paradox
Octinoxate (Ethylhexyl Methoxycinnamate or OMC) remains the global standard for UVB protection (290–320 nm) due to its high molar extinction coefficient and formulation versatility. However, for the drug development professional, Octinoxate presents a fundamental photostability paradox : its efficacy is derived from absorbing high-energy photons, yet this very absorption drives a rapid photoisomerization from the potent E-isomer to the less absorptive Z-isomer.
This guide moves beyond basic datasheet parameters to analyze the kinetic instability of Octinoxate, its bimolecular incompatibility with Avobenzone, and the precise analytical protocols required to quantify these changes in complex matrices.
Chemical Identity & Physicochemical Core
Octinoxate is a cinnamate ester.[1][2] Unlike solid UV filters (e.g., Avobenzone, Bemotrizinol), Octinoxate is a viscous liquid at room temperature, facilitating its incorporation into the oil phase of emulsions without the risk of crystallization—a critical advantage in formulation stability.
Structural Isomerism
-
Commercial Form: Predominantly the (E)-isomer (trans).[3][4]
-
Photoproduct: Upon UV irradiation, it converts to the (Z)-isomer (cis).[3][4][5][6]
-
Implication: The E-isomer has a higher extinction coefficient (
) and a at ~310 nm. The Z-isomer shifts to ~305 nm (hypsochromic shift) and significantly lowers absorbance (hypochromic effect), reducing SPF in vivo.
Table 1: Physicochemical Constants
| Property | Value / Characteristic | Technical Note |
| IUPAC Name | 2-ethylhexyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | Specific stereochemistry is critical for efficacy. |
| CAS Number | 5466-77-3 | Generic OMC; specific isomers have distinct CAS. |
| Molecular Weight | 290.40 g/mol | Facilitates skin penetration (Dalton rule < 500). |
| Physical State | Viscous Liquid | Colorless to pale yellow; prevents crystallization. |
| Solubility (LogP) | 5.3 (High Lipophilicity) | Practically insoluble in water; soluble in alcohols/oils. |
| 310 nm (Ethanol) | Shifts to 290 nm in non-polar solvents (Cyclohexane). | |
| Boiling Point | 198–200 °C (at 3 mmHg) | Decomposes at atmospheric pressure before boiling. |
| Specific Gravity | 1.005–1.013 | Density matches water closely, aiding emulsion stability. |
Photochemistry & Degradation Mechanisms
The instability of Octinoxate is not random; it follows specific quantum mechanical pathways. Understanding these is essential for stabilizing formulations (e.g., adding triplet quenchers like Octocrylene).
Mechanism 1: Photoisomerization (The Primary Failure Mode)
Upon absorbing a UVB photon, the E-Octinoxate molecule enters an excited singlet state (
-
Result: Loss of UV absorbance capacity by 10–50% depending on the solvent polarity.
Mechanism 2: The Avobenzone-Octinoxate Incompatibility
When combined with Avobenzone (UVA filter), a destructive bimolecular reaction occurs.
-
Triplet-Triplet Transfer: Excited Avobenzone transfers energy to Octinoxate.
-
[2+2] Cycloaddition: The excited alkenes react to form a cyclobutane dimer (adduct).
-
Result: Both filters are destroyed. The solution loses both UVA and UVB protection.
Visualization: Photochemical Pathways
Figure 1: The dual degradation pathways of Octinoxate: Reversible E-Z isomerization and irreversible dimerization with Avobenzone.
Self-Validating Analytical Protocol (HPLC)
To accurately quantify Octinoxate, one must separate the E and Z isomers or quantify the total cinnamate content. Standard compendial methods often fail to resolve the isomers. The following protocol uses a C18 stationary phase with a high-organic mobile phase to manage Octinoxate's lipophilicity (LogP 5.3).
Methodology: Reverse-Phase HPLC
Objective: Quantify Octinoxate and detect isomer shifts in sunscreen matrices.
-
Sample Preparation (The Critical Step):
-
Solvent: Use Methanol (MeOH) . Octinoxate is insoluble in water.[6]
-
Extraction: Weigh 0.1g formulation into 50mL MeOH. Sonicate for 30 mins to break emulsion micelles.
-
Filtration: Filter through 0.45 µm PTFE (Nylon binds lipophiles less, but PTFE is safer for high organic solvents).
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm packing).
-
Mobile Phase: Isocratic Methanol : Water (90:10 v/v) .
-
Why? High methanol content is required to elute the highly lipophilic Octinoxate (
).
-
-
Detection: UV-Vis at 310 nm (E-isomer max) and 300 nm (Isosbestic point approximation).
-
Temperature: 25°C (Control is vital; heat can induce thermal isomerization).
-
-
Validation Criteria (Self-Check):
-
Retention Time: E-isomer elutes at ~7–8 mins; Z-isomer (if present) elutes slightly earlier due to higher polarity/compact shape.
-
Linearity:
across 10–100 µg/mL. -
Resolution: If analyzing with Oxybenzone/Avobenzone, ensure resolution factor
.
-
Visualization: Analytical Workflow
Figure 2: Step-by-step HPLC protocol designed to handle the high lipophilicity and isomer separation of Octinoxate.
Safety & Regulatory Context
While this guide focuses on physicochemical properties, the researcher must be aware of the biological implications of Octinoxate's lipophilicity.
-
Bioaccumulation: With a LogP of 5.3, Octinoxate readily penetrates the stratum corneum and can enter systemic circulation.
-
Endocrine Disruption: Research indicates potential estrogenic activity. The degradation products (e.g., 4-methoxybenzaldehyde) are also scrutinized for toxicity.
-
Environmental: Octinoxate is banned in certain jurisdictions (e.g., Hawaii, Key West) due to coral bleaching potential, driven by the same photo-instability that releases free radicals into marine ecosystems.
References
-
PubChem. (2025).[1][10] Octinoxate Compound Summary. National Library of Medicine. [Link]
-
Pattanaargson, S., & Limphong, P. (2001). Stability of Octyl Methoxycinnamate and Identification of its Photo-degradation Product. International Journal of Cosmetic Science. [Link]
-
Sayre, R. M., et al. (2005). Unexpected Photolysis of the Sunscreen Octinoxate in the Presence of the Sunscreen Avobenzone. Photochemistry and Photobiology. [Link]
-
Pharmacophore Journal. (2013). Analytical Method Development for Simultaneous Estimation of Oxybenzone, Octocrylene, Octinoxate and Avobenzone. [Link]
-
Cosmetics & Toiletries. (2018). In Light of Exposure: Understanding Avobenzone Stability. [Link]
Sources
- 1. 2-Propenoic acid, 3-(4-methoxyphenyl)-, 2-ethylhexyl ester | C18H26O3 | CID 21630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spflist.com [spflist.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. aestheticcosmetology.com [aestheticcosmetology.com]
- 7. Oxybenzone and Octinoxate Analyzed by HPLC - AppNote [mtc-usa.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacophorejournal.com [pharmacophorejournal.com]
- 10. Octinoxate, (Z)- | C18H26O3 | CID 58288658 - PubChem [pubchem.ncbi.nlm.nih.gov]
(E)- and (Z)-isomers of Ethylhexyl Methoxycinnamate stability
Title: The Stereochemical Divergence of Ethylhexyl Methoxycinnamate: A Technical Guide to (E)- and (Z)-Isomer Stability, Kinetics, and Analytical Resolution
Executive Summary
Ethylhexyl Methoxycinnamate (EHMC), known commercially as Octinoxate, remains a cornerstone UVB filter in the global pharmacopeia. However, its efficacy is compromised by a fundamental photochemical liability: photoisomerization. While the industry standard utilizes the thermodynamically stable (E)-isomer (trans), exposure to UV radiation induces a rapid conversion to the (Z)-isomer (cis).[1] This geometric shift is not merely academic; it results in a hypochromic effect (loss of absorbance) and a bathochromic shift, directly reducing the in vivo SPF. Furthermore, recent scrutiny by the SCCS (2024/2025) has highlighted the toxicological uncertainties surrounding the (Z)-isomer, specifically regarding endocrine disruption. This guide provides a rigorous examination of the isomerization mechanism, validated analytical protocols for resolution, and formulation strategies for stabilization.
The Isomeric Challenge: Thermodynamics vs. Photochemistry
Commercially synthesized EHMC exists predominantly (>95%) as the (E)-isomer. This configuration is thermodynamically favored due to the minimization of steric hindrance between the phenyl ring and the ester group across the C=C double bond.
-
(E)-Isomer (Trans): Linear, planar conjugation. High molar extinction coefficient (
) at (approx. 310 nm). -
(Z)-Isomer (Cis): Bent, non-planar due to steric clash. Significantly lower
and altered solubility profile.
Upon photon absorption, the molecule enters an excited singlet state (
Data: Comparative Optical Properties
| Parameter | (E)-Ethylhexyl Methoxycinnamate | (Z)-Ethylhexyl Methoxycinnamate | Impact on Formulation |
| Geometry | Trans (Extended) | Cis (Bent/Compact) | Z-isomer may alter film formation. |
| ~310 nm | ~308–309 nm (slight shift) | Minimal spectral shift, but... | |
| Molar Extinction ( | ~24,000 L·mol⁻¹·cm⁻¹ | ~13,000 L·mol⁻¹·cm⁻¹ | ~45% loss in absorbance capacity. |
| Polarity | Lower Dipole Moment | Higher Dipole Moment | Z-isomer elutes earlier in RP-HPLC. |
| Photostability | Unstable (isomerizes) | Metastable (reverts slowly) | Dynamic equilibrium reduces SPF. |
Mechanism of Failure: Photoisomerization Pathways
The loss of SPF in EHMC-based formulations is rarely due to irreversible degradation (bond cleavage) but rather this reversible isomerization. The diagram below illustrates the energetic pathway.
Figure 1: Photoisomerization Pathway of EHMC
Caption: The photon-induced transition from the high-absorbing (E)-state to the low-absorbing (Z)-state via the excited singlet state.
Analytical Methodology: Validated HPLC Protocol
To accurately assess stability, one must resolve the isomers. Standard pharmacopeial methods often fail to separate them, appearing as a single broadened peak. The following Reverse-Phase HPLC (RP-HPLC) protocol utilizes the polarity difference (Z is more polar) to achieve baseline resolution.
Protocol: Isomeric Resolution of Octinoxate
Objective: Quantify the E/Z ratio in irradiated sunscreen samples.
Reagents & Equipment:
-
Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna or Waters Symmetry). Note: High carbon load columns preferrable.
-
Mobile Phase: Methanol : Water (85 : 15 v/v).[2] Isocratic elution.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Photodiode Array (PDA) at 310 nm.
-
Temperature: 25°C.
Step-by-Step Workflow:
-
Sample Preparation:
-
Weigh 50 mg of formulation into a 50 mL volumetric flask.
-
Dissolve in HPLC-grade Methanol (sonicate for 10 min).
-
Filter through a 0.45 µm PTFE syringe filter to remove excipients.
-
-
Irradiation (For Stability Testing):
-
Plate formulation on PMMA plates (1.3 mg/cm²).
-
Irradiate with Solar Simulator (e.g., 5 MED or 10 J/cm²).
-
Wash plate with Methanol for extraction.
-
-
Injection:
-
Inject 10 µL of sample.
-
-
Analysis:
-
(Z)-Isomer: Typically elutes first (approx. 6–8 min) due to higher polarity and compact shape interacting less with hydrophobic C18 chains.
-
(E)-Isomer: Elutes second (approx. 9–12 min).
-
Calculation:
-
Note: A Response Factor (RF) correction is necessary as the extinction coefficients differ at 310 nm.
-
Stabilization Strategies: Triplet Quenching
Preventing isomerization requires intercepting the excited state energy before the molecule can rotate. This is best achieved via Triplet-Triplet Energy Transfer (TTET) or Singlet Quenching using photostable partners like Bemotrizinol (Tinosorb S) or Octocrylene.
Figure 2: Stabilization Mechanism via Energy Transfer
Caption: Stabilization of EHMC via energy transfer to a quencher, preventing the rotational isomerization.
Formulation Advice:
-
Octocrylene: Effective at >2% concentrations; acts as a solvent and a triplet quencher.
-
Bemotrizinol: Highly efficient; even low concentrations (1-2%) can significantly inhibit EHMC isomerization through π-π stacking interactions.
-
Encapsulation: Sol-gel silica capsules (e.g., Eusolex UV-Pearls) physically restrict the molecular rotation required for isomerization.
Biological & Regulatory Implications (SCCS 2024/2025)
The stability of EHMC is not merely a performance metric; it is a safety imperative. The European Commission's Scientific Committee on Consumer Safety (SCCS) has recently intensified its review of EHMC.[4][5]
-
Endocrine Disruption: The SCCS has noted that EHMC displays estrogenic and weak anti-androgenic activity.[4][5][6]
-
The Isomer Gap: Most toxicological dossiers rely on data from the pure (E)-isomer. However, real-world exposure involves the (E)/(Z) mixture formed on the skin. The (Z)-isomer's distinct geometry may alter its percutaneous absorption and binding affinity to estrogen receptors, a variable often unaccounted for in standard safety margins.
-
Genotoxicity: Recent opinions (SCCS/1671/24) have flagged insufficient data to fully rule out genotoxicity, leading to strict concentration caps (10%) and ongoing scrutiny.
Senior Scientist Recommendation: For robust drug development, stability testing must quantify the formation of the (Z)-isomer. If a formulation shows >20% isomerization post-irradiation, the safety assessment should theoretically account for the specific toxicology of the (Z)-isomer, or the formulation should be re-engineered to prevent this shift using the quenching strategies outlined above.
References
-
Pattanaargson, S., et al. "Photoisomerization of ethylhexyl methoxycinnamate and its effect on the sun protection factor." Journal of Cosmetic Science, 2004.
-
Scientific Committee on Consumer Safety (SCCS). "Opinion on Ethylhexyl Methoxycinnamate (EHMC)." SCCS/1671/24, European Commission, 2025.[6]
-
Tarras-Wahlberg, N., et al. "Changes in UV absorption of ethylhexyl methoxycinnamate and avobenzone in a variety of environments." Photochemical & Photobiological Sciences, 2021.
-
European Chemicals Agency (ECHA). "Registration Dossier: 2-ethylhexyl 4-methoxycinnamate."
-
Egerton, P.L., et al. "The photostability of sunscreen esters." Journal of Photochemistry and Photobiology A: Chemistry, 2008.
Sources
- 1. researchgate.net [researchgate.net]
- 2. method for avobenzone, octinoxate and OS - Chromatography Forum [chromforum.org]
- 3. Making sure you're not a bot! [helda.helsinki.fi]
- 4. SCCS Issued Opinion on Ethylhexyl Methoxycinnamate (EHMC) - Regulatory News - Personal and Home Care Products - CIRS Group [cirs-group.com]
- 5. useforesight.io [useforesight.io]
- 6. SCCS - Opinion on Ethylhexyl Methoxycinnamate (EHMC) (CAS No. 5466-77-3/83834-59-7, EC No. 226-775-7/629-661-9) - Public Health [health.ec.europa.eu]
Biological Activity of Ethyl 2-Ethoxycinnamate & Related Cinnamate Esters
The following technical guide provides an in-depth analysis of the biological activity of Ethyl 2-ethoxycinnamate and its pharmacologically dominant isomer, Ethyl 4-methoxycinnamate (EPMC).
An In-Depth Technical Guide for Drug Development
Executive Summary
Ethyl 2-ethoxycinnamate (CAS: 50636-22-1) is a synthetic ester structurally related to the highly bioactive natural product Ethyl 4-methoxycinnamate (EPMC) . While the 2-ethoxy isomer serves primarily as a fine chemical intermediate, its structural isomer, EPMC, acts as the principal pharmacological agent in Kaempferia galanga (aromatic ginger).
This guide focuses on the pharmacological spectrum of ethoxy- and methoxy-cinnamate esters , with a primary emphasis on the anti-inflammatory, analgesic, and anti-angiogenic mechanisms of the class. These compounds have emerged as potent, non-steroidal lead candidates for modulating the Cyclooxygenase (COX) pathway and inhibiting NF-κB signaling.
Chemical Profile & Structural Isomerism
To ensure precision in application, researchers must distinguish between the specific isomers of ethoxy/methoxy cinnamates.
| Feature | Ethyl 2-ethoxycinnamate | Ethyl 4-methoxycinnamate (EPMC) |
| Structure | Ortho-ethoxy substitution on phenyl ring | Para-methoxy substitution on phenyl ring |
| CAS Number | 50636-22-1 | 24393-56-4 (trans) / 19666-76-3 |
| Primary Source | Synthetic / Chemical Supply | Natural (Kaempferia galanga rhizome) |
| Key Activity | Synthetic Intermediate / Fragrance | Anti-inflammatory, Analgesic, Sedative |
| Lipophilicity | High (LogP ~3.5) | High (LogP ~3.2) |
Technical Note: The biological data presented below primarily reflects the activity of the 4-methoxy isomer (EPMC) , which is the industry standard for bioactive cinnamate esters. The 2-ethoxy isomer is often investigated in Structure-Activity Relationship (SAR) studies to determine the steric impact of ortho-substitution on COX enzyme binding.
Pharmacological Spectrum
The therapeutic potential of these cinnamate esters is defined by three core activities:
3.1 Anti-Inflammatory & Analgesic Activity
EPMC exhibits a dual-mechanism action similar to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) but with a distinct safety profile.
-
Mechanism: Non-selective inhibition of COX-1 and COX-2 enzymes.[1][2][3]
-
Potency: In carrageenan-induced paw edema models, EPMC (800 mg/kg) demonstrates edema inhibition comparable to Indomethacin (5 mg/kg).
-
Cytokine Modulation: Downregulates the expression of pro-inflammatory cytokines TNF-α and IL-1β by blocking the nuclear translocation of NF-κB .
3.2 Anti-Angiogenic Activity
Crucial for oncology applications, EPMC inhibits the formation of new blood vessels.
-
Assay Validation: Confirmed via the Rat Aortic Ring Assay .
-
Target: Inhibits VEGF (Vascular Endothelial Growth Factor) expression, preventing endothelial cell proliferation and migration.
3.3 Sedative & CNS Effects
Unlike many NSAIDs, EPMC crosses the blood-brain barrier (BBB) to exert sedative effects.
-
Observation: Significant reduction in locomotor activity in murine models (Hole-cross and Open-field tests).
-
Pathway: Likely modulation of GABAergic receptors, though precise binding sites remain under investigation.
Mechanistic Pathway Visualization
The following diagram illustrates the molecular cascade by which EPMC exerts its anti-inflammatory and analgesic effects.
Figure 1: Dual-inhibition pathway of EPMC targeting both NF-κB translocation and COX-2 enzymatic activity.
Experimental Protocols
For researchers isolating or testing these compounds, the following protocols ensure reproducibility.
5.1 Isolation of EPMC from Kaempferia galanga
This protocol yields high-purity EPMC crystals suitable for biological assays.
Reagents: K. galanga rhizome powder, n-Hexane (analytical grade), Ethanol.
-
Maceration: Suspend 1 kg of dried rhizome powder in 3 L of n-Hexane.
-
Extraction: Agitate for 72 hours at room temperature (25°C).
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Crystallization: Allow the oleoresin residue to stand at 4°C for 24 hours. EPMC will crystallize as white needles.
-
Purification: Recrystallize using warm ethanol to achieve >98% purity.
5.2 In Vitro COX Inhibition Assay
Objective: Determine IC50 values for COX-1 and COX-2 inhibition.
-
Preparation: Incubate COX-1 (ovine) and COX-2 (human recombinant) enzymes in Tris-HCl buffer (pH 8.0).
-
Treatment: Add test compound (EPMC or Ethyl 2-ethoxycinnamate) at concentrations ranging from 0.1 to 100 µM.
-
Substrate Addition: Add Arachidonic Acid (100 µM) to initiate the reaction.
-
Measurement: Quantify Prostaglandin production using an EIA (Enzyme Immunoassay) kit.
-
Calculation: Calculate IC50 using non-linear regression analysis.
-
Expected IC50 (EPMC): ~1.12 µM (COX-1) and ~0.83 µM (COX-2).[3]
-
Quantitative Data Summary
The following table summarizes the comparative biological activity of EPMC against standard drugs.
| Assay Model | Parameter | EPMC Activity | Standard Drug (Ref) |
| COX-1 Inhibition | IC50 (µM) | 1.12 ± 0.05 | 0.33 (Indomethacin) |
| COX-2 Inhibition | IC50 (µM) | 0.83 ± 0.04 | 0.51 (Indomethacin) |
| Paw Edema (Rat) | % Inhibition (800 mg/kg) | 51.65% | 54.35% (Indomethacin 5 mg/kg) |
| Antifungal (MIC) | Candida albicans | 111 µg/mL | N/A |
| Toxicity | LD50 (Oral, Rat) | > 2000 mg/kg | N/A |
Toxicology & Safety Profile
-
Acute Toxicity: EPMC is classified as Category 5 (Low Toxicity) under OECD guidelines.
-
LD50: Oral LD50 in rats is >2000 mg/kg, indicating a wide therapeutic index compared to traditional NSAIDs which often cause gastric ulceration at effective doses.
-
Cytotoxicity: In B16F10 melanoma cells, EPMC shows no cytotoxicity at effective anti-inflammatory concentrations (<20 µM), with an IC50 for cell death >88 µM.[4]
References
-
Umar, M. I., et al. (2012). Bioactivity-Guided Isolation of Ethyl-p-methoxycinnamate, an Anti-inflammatory Constituent, from Kaempferia galanga L. Extracts. Molecules.[2][4][5][6][7][8][9][10][11]
-
Umar, M. I., et al. (2014). Ethyl-p-methoxycinnamate isolated from Kaempferia galanga inhibits inflammation by suppressing interleukin-1, tumor necrosis factor-α, and angiogenesis by blocking endothelial functions.[12] Clinics (Sao Paulo).
-
Ekowati, J., et al. (2022). Ethyl P-Methoxycinnamate: An Active Anti-Metastasis Agent and Chemosensitizer Targeting NFκB from Kaempferia galanga for Melanoma Cells. MDPI.
-
Ridtitid, W., et al. (2008). Antinociceptive activity of the methanolic extract of Kaempferia galanga Linn. in experimental animals. Journal of Ethnopharmacology.
-
ChemicalBook. Ethyl 2-ethoxycinnamate Product Properties & CAS 50636-22-1.
Sources
- 1. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. unilongmaterial.com [unilongmaterial.com]
- 7. ETHYL-2-ETHOXYCINNAMATE [50636-22-1] | Chemsigma [chemsigma.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity and Microbial Transformation of Ethyl p-Methoxycinnamate Extracted from Kaempferia galanga – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 12. scite.ai [scite.ai]
Technical Deep Dive: Environmental Fate & Analysis of Ethylhexyl Methoxycinnamate (EHMC)
[1]
Executive Summary: The Isomerization Trap
Ethylhexyl Methoxycinnamate (EHMC), commercially known as Octinoxate, represents a unique challenge in environmental pharmacology. Unlike persistent organic pollutants (POPs) that resist degradation, EHMC is "pseudo-persistent"—it degrades rapidly but is continuously replenished via recreational activity and wastewater effluent.
For the drug development professional, the critical variable often overlooked is photoisomerization . EHMC enters the environment primarily as the trans-isomer (E-isomer), but solar irradiation rapidly converts it to the cis-isomer (Z-isomer). Standard analytical protocols that fail to separate these isomers yield data that is toxicologically irrelevant, as the isomers exhibit distinct bioaccumulation potentials and binding affinities.
This guide moves beyond basic monitoring. It details the mechanistic fate of EHMC, provides a validated LC-MS/MS workflow for isomer-specific quantification, and maps the causality between molecular structure and coral toxicity.
Physicochemical Profile & Partitioning Logic[2][3]
To predict where EHMC ends up, we must look at its lipophilicity. With a Log Kow of approximately 6.0 , EHMC is highly hydrophobic.
-
Aqueous Phase: Negligible.[1] EHMC does not stay dissolved in the water column for long.
-
Sediment/Sludge: High affinity. In Wastewater Treatment Plants (WWTPs), >70% of EHMC partitions into the sludge. This makes sewage sludge a secondary source of contamination if used as fertilizer.
-
Biota: High Bioaccumulation Factor (BCF).[2] The molecule rapidly crosses lipid membranes in fish and corals.
Key Insight for Researchers: When designing mesocosm experiments, do not rely on nominal water concentrations. You must analyze the sediment and biological tissue to close the mass balance.
Transformation Pathways: Photolysis & Chlorination
The environmental fate of EHMC is driven by two competing forces: UV-induced isomerization and oxidative chlorination (in pools or WWTPs).
The Photolysis Cascade
Upon exposure to sunlight, trans-EHMC undergoes a reversible isomerization to cis-EHMC until a photostationary state (PSS) is reached. Continued exposure, particularly in aggregated forms (surface microlayers), leads to [2+2] cycloaddition, forming stable dimers (truxillic/truxinic acid derivatives) and cleavage products like 4-methoxybenzaldehyde.
The Chlorination Hazard
In the presence of free chlorine (swimming pools, tertiary wastewater treatment), EHMC undergoes halogenation. The resulting chlorinated byproducts (e.g., 3-chloro-EHMC) often exhibit higher toxicity and persistence than the parent compound.
Visualization: Degradation & Transformation Map
The following diagram illustrates the divergence between natural photodegradation and anthropogenic chlorination.
Caption: Figure 1: Divergent fate pathways of EHMC. Note the reversible isomerization loop and the irreversible chlorination pathway common in treated waters.
Ecotoxicology: The Mechanism of Damage
Coral Bleaching (Viral Induction)
EHMC is a specific threat to scleractinian corals. The mechanism is not direct tissue necrosis but rather the induction of the lytic viral cycle in the symbiotic zooxanthellae (algae).
-
EHMC bioaccumulates in coral tissue.[3]
-
It stresses the symbiotic algae.
-
Latent viral infections in the algae are triggered into the lytic phase.[4]
-
Algae die and are expelled, leading to bleaching.
Endocrine Disruption
EHMC acts as a weak estrogen mimic (ER agonist) and an anti-androgen. In zebrafish (Danio rerio), exposure alters the transcription of the vtg1 gene (vitellogenin), affecting reproductive success.
Analytical Protocol: Isomer-Specific LC-MS/MS
To validate environmental safety, you cannot use generic UV-Vis spectrophotometry. You must use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to distinguish isomers.
Sample Preparation (Solid Phase Extraction)[8]
-
Challenge: EHMC sticks to plastic.
-
Solution: Use glass labware throughout. Silanize if necessary.
Protocol Steps:
-
Filtration: 0.45 µm glass fiber filter (remove suspended solids).
-
Conditioning: HLB (Hydrophilic-Lipophilic Balance) cartridges conditioned with 5 mL MeOH followed by 5 mL ultrapure water.
-
Loading: Load 500 mL water sample (pH adjusted to 3.0 to suppress ionization of acidic interferences). Flow rate: <5 mL/min.
-
Washing: 5 mL 5% MeOH in water (removes salts).
-
Elution: 2 x 3 mL MeOH (high elution strength required for LogKow 6).
-
Reconstitution: Evaporate to dryness under N2 stream; reconstitute in 200 µL Acetonitrile:Water (50:50).
LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Critical: A standard C18 column may co-elute isomers. Use a Phenyl-Hexyl column for better isomer separation if C18 fails.
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Ionization: ESI Positive mode (forms [M+H]+).
MRM Transitions Table:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| EHMC (Trans) | 291.2 | 179.1 | 15 | Quantifier (Cleavage of ester) |
| EHMC (Trans) | 291.2 | 161.1 | 25 | Qualifier (Loss of water from fragment) |
| EHMC (Cis) | 291.2 | 179.1 | 15 | Quantifier (Same mass, different RT) |
| EHMC-d15 | 306.3 | 185.1 | 15 | Internal Standard |
Visualization: Analytical Workflow
Caption: Figure 2: Step-by-step analytical workflow ensuring isomer separation and high sensitivity.
Environmental Fate & Remediation[9]
Wastewater Treatment Plant (WWTP) Efficiency
EHMC removal in WWTPs is high (>90%), but this is misleading.
-
Mechanism: It is not biodegraded; it is adsorbed .[5]
-
Result: The pollution load shifts from the effluent water to the sewage sludge.
-
Risk: Application of sludge to agricultural land re-releases EHMC into the terrestrial environment.
Compartment Distribution
The following diagram visualizes the mass flux of EHMC. Note that while photodegradation reduces the load in surface water, sorption creates a reservoir in the sediment.
Caption: Figure 3: Environmental compartment distribution. The primary sinks are sediment and biota, not the water column.
References
-
Giokas, D. L., Salvador, A., & Chisvert, A. (2007). UV filters: From sunscreens to human body and the environment.[2][6][7] Trends in Analytical Chemistry.
-
Danovaro, R., et al. (2008). Sunscreens cause coral bleaching by promoting viral infections.[4] Environmental Health Perspectives.
-
Rodil, R., & Moeder, M. (2008).[6] Development of a stir bar sorptive extraction method for the determination of UV filters in water samples. Journal of Chromatography A.
-
MacManus-Spencer, L. A., et al. (2011). Photodegradation of the organic UV filter ethylhexyl methoxycinnamate: Identification of products and implications for environmental fate. Environmental Science & Technology.
-
Tsui, M. M. P., et al. (2014).[5] Occurrence, distribution and ecological risk assessment of multiple classes of UV filters in surface waters and sediments in Hong Kong. Journal of Hazardous Materials.
-
Mitchelmore, C. L., et al. (2019). A critical review of organic ultraviolet filter exposure, hazard, and risk to corals. Environmental Toxicology and Chemistry.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. researchgate.net [researchgate.net]
- 3. The impact of organic UV filters in sunscreens on coral reefs [coralguardian.org]
- 4. icriforum.org [icriforum.org]
- 5. grupoboticario.com.br [grupoboticario.com.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Industrial Synthesis of Octinoxate via Claisen-Schmidt Condensation
Executive Summary
Octinoxate (2-ethylhexyl 4-methoxycinnamate) is a primary UVB filter used extensively in over-the-counter sunscreen formulations and lip care products. While various synthetic routes exist (e.g., Knoevenagel condensation, Heck reaction), the Claisen-Schmidt condensation —specifically the reaction of an ester enolate with an aromatic aldehyde—remains the dominant industrial strategy due to atom economy and scalability.
This guide details the Direct Claisen-Schmidt Protocol , utilizing the condensation of 4-methoxybenzaldehyde (anisaldehyde) with 2-ethylhexyl acetate. Unlike older two-step methods (formation of methyl cinnamate followed by transesterification), this protocol streamlines production into a single pot, driven by the continuous removal of alcohol byproducts.
Mechanistic Principles & Chemical Logic
The "Claisen" Distinction
Strictly speaking, a classic Claisen condensation involves two esters reacting to form a
Reaction Pathway
The reaction is thermodynamically controlled. Sodium methoxide (NaOMe) acts as the base catalyst.
-
Enolization: The
-protons of 2-ethylhexyl acetate are acidic ( ). NaOMe reversibly deprotonates the ester to form the enolate. -
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 4-methoxybenzaldehyde.
-
Elimination (E1cB): The resulting
-alkoxy ester undergoes elimination of hydroxide/methoxide (driven by heating) to form the conjugated -unsaturated ester.
Critical Process Control: The reaction produces methanol as a byproduct. To drive the equilibrium toward Octinoxate, methanol must be continuously removed via vacuum distillation during the reaction.
Figure 1: Mechanistic pathway of the Claisen-Schmidt condensation for Octinoxate synthesis.
Experimental Protocol
Materials & Reagents
| Reagent | Purity | Role | Stoichiometry (Eq) |
| 4-Methoxybenzaldehyde | >98% | Electrophile | 1.0 |
| 2-Ethylhexyl Acetate | >99% | Nucleophile / Solvent | 2.5 - 3.0 |
| Sodium Methoxide | 30% in MeOH | Base Catalyst | 1.1 - 1.2 |
| Sulfuric Acid | Conc. | Quenching Agent | As required |
| Toluene/Xylene | Anhydrous | Azeotropic Agent (Optional) | Solvent Vol. |
Step-by-Step Procedure
Step 1: Reactor Setup & Inertion
-
Equip a 2L jacketed glass reactor with a mechanical overhead stirrer, temperature probe, and a fractional distillation column connected to a vacuum pump.
-
Purge the system with Nitrogen (
) for 15 minutes to ensure anhydrous conditions. Note: Moisture kills the catalyst.
Step 2: Reagent Charging
-
Charge 2-ethylhexyl acetate (3.0 eq) into the reactor.
-
Begin stirring at 300 RPM.
-
Add Sodium Methoxide solution (1.2 eq) dropwise.
-
Observation: The mixture may turn slightly yellow/turbid as the enolate forms.
Step 3: Reaction & Distillation (The Critical Step)
-
Heat the mixture to 80°C .
-
Slowly add 4-methoxybenzaldehyde (1.0 eq) over 60 minutes via an addition funnel.
-
Simultaneously apply partial vacuum (approx. 400-600 mbar) to continuously distill off the methanol generated.
-
Once addition is complete, increase temperature to 110°C and reduce pressure to 50-100 mbar .
-
Maintain these conditions for 3-5 hours.
-
Endpoint Control: Monitor by TLC (Hexane:EtOAc 9:1) or HPLC until aldehyde consumption is >98%.
-
Step 4: Quenching & Workup
-
Cool the reaction mass to 50°C.
-
Neutralize the base by adding stoichiometric Sulfuric Acid (or acetic acid) diluted in water.
-
Allow phases to separate. The product resides in the organic (upper) layer.
-
Drain the aqueous waste (contains Na salts and methanol).
-
Wash the organic layer twice with brine to remove residual acidity.
Step 5: Purification
-
Perform fractional distillation under high vacuum (<5 mbar).
-
Fraction 1: Unreacted 2-ethylhexyl acetate (Recycle).
-
Fraction 2: Octinoxate (Product).[5] Boiling point approx. 180-200°C at reduced pressure.
-
-
Collect the main fraction as a clear to pale yellow viscous liquid.
Process Validation & Quality Control
HPLC Analysis Method
To ensure regulatory compliance (USP/EP standards), the product must be analyzed for purity and isomer ratios.
| Parameter | Condition |
| Column | C18 or Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Water (85:15 v/v) with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 310 nm (Lambda Max) |
| Retention Time | ~12-14 min (Octinoxate) |
Isomerism Note
The synthesis predominantly yields the trans (E) isomer, which is the active UV-absorbing species. The cis isomer has lower absorbance.
-
Specification: Trans-isomer > 95%.
-
Stability: Store in amber glass; UV light exposure causes photo-isomerization to the cis form.
Troubleshooting & Optimization
Common Failure Modes
| Issue | Cause | Corrective Action |
| Low Yield (<70%) | Incomplete methanol removal | Increase vacuum depth or nitrogen sparge rate during reaction. |
| High Impurity (Aldol) | Self-condensation of aldehyde | Ensure slow addition of aldehyde into the ester enolate (inverse addition). |
| Coloration (Dark) | Oxidation / Overheating | Strictly maintain |
| Solidification | Polymerization | Add radical inhibitor (BHT) if using acrylate precursors (not applicable here but good practice in similar chemistry). |
Workflow Diagram
Figure 2: Operational workflow for the industrial synthesis of Octinoxate.
References
-
Industrial Process Patent: Kaibel, G., et al. (2004). Method of producing alkoxycinnamic acid ester. US Patent 6,680,404 B1. BASF AG. Link
-
Mechanistic Foundation: Master Organic Chemistry. (2020). The Claisen Condensation and Dieckmann Condensation. Link
-
Analytical Protocol: FDA. (2019). LIB 4675: Identification and Quantitation of Oxybenzone, Octocrylene, Avobenzone, Octinoxate in Sunscreen Products. Link
-
Alternative Enzymatic Route: Kumar, V., et al. (2014).[6] Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase. Journal of Industrial Microbiology & Biotechnology. Link
-
General Claisen-Schmidt: Organic Chemistry Portal. Claisen Condensation. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. Oxybenzone and Octinoxate Analyzed by HPLC - AppNote [mtc-usa.com]
- 6. Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase and its biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Transesterification of ethyl 4-methoxycinnamate protocol
Application Note: One-Step Transesterification of Ethyl 4-Methoxycinnamate for the Synthesis of Advanced UV Filters
Target Audience: Synthetic Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)
Introduction & Strategic Rationale
Ethyl 4-methoxycinnamate (EPMC) is a naturally abundant, biologically active ester predominantly isolated from the rhizome of Kaempferia galanga L. (galangal)[1][2]. While EPMC exhibits inherent anti-inflammatory and nematicidal properties, its most significant industrial utility lies in its role as a versatile synthetic precursor[2].
Historically, synthesizing heavier, lipophilic cinnamate esters—such as Octyl p-methoxycinnamate (OPMC) , commercially known as Octinoxate (a globally approved UVB filter)—required a cumbersome two-step process: alkaline hydrolysis of EPMC into 4-methoxycinnamic acid, followed by a Fischer-Speier esterification with an alcohol[1][3].
This application note details a highly optimized one-step transesterification protocol [1]. By directly substituting the ethyl group of EPMC with heavier aliphatic alcohols (e.g., 2-ethylhexanol or n-octanol) under acid or microwave-assisted catalysis, researchers can bypass intermediate isolation, drastically reducing solvent waste and cycle times while maintaining excellent yields[1][4].
Mechanistic Insights & Reaction Causality
To design a self-validating and scalable protocol, one must understand the thermodynamic and kinetic levers of the transesterification equilibrium:
-
Electrophilic Activation: In an acid-catalyzed transesterification (using
or p-toluenesulfonic acid), the acid protonates the carbonyl oxygen of EPMC. This enhances the electrophilicity of the carbonyl carbon, lowering the activation energy for the nucleophilic attack by the incoming alcohol (e.g., octanol)[1][3]. -
Thermodynamic Shifting (Le Chatelier’s Principle): Transesterification is a reversible equilibrium process. To drive the reaction forward, two causal strategies are employed:
-
Reagent Excess: Utilizing the target alcohol (octanol/2-ethylhexanol) as both the reactant and the solvent[1].
-
Byproduct Removal: The reaction is conducted at elevated temperatures (e.g., 150 °C) to continuously distill off the lower-boiling byproduct (ethanol), pulling the equilibrium toward the OPMC product[1][3].
-
-
Microwave-Assisted Kinetics: For rapid analog generation (e.g., synthesizing propyl or butyl p-methoxycinnamate), microwave irradiation provides rapid, localized superheating, accelerating the transesterification from hours to mere minutes while minimizing thermal degradation[4][5].
Reaction Workflow & Pathway
Figure 1: End-to-end workflow from natural EPMC extraction to the transesterification and purification of Octinoxate.
Experimental Protocols
Protocol A: Isolation of EPMC Starting Material (Pre-requisite)
Note: EPMC can be purchased commercially, but isolation from natural sources is highly cost-effective for large-scale R&D.
-
Extraction: Macerate dried, pulverized Kaempferia galanga rhizomes in n-hexane (1:5 w/v) for 24 hours at room temperature[2][6].
-
Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Crystallization: Allow the concentrated extract to stand at 4 °C until pale yellow/white needle-like crystals precipitate.
-
Purification: Recrystallize using a methanol-water (70:30) mixture to yield pure EPMC (Melting point: 47–48.5 °C)[1][2].
Protocol B: Conventional Acid-Catalyzed Transesterification (Synthesis of OPMC)
This protocol is optimized for high-yield batch synthesis of sunscreen agents.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a fractional distillation head and a magnetic stirrer, add 500 mg of purified EPMC (approx. 2.4 mmol)[1].
-
Reagent Addition: Add 10 mL of n-octanol (or 2-ethylhexanol) and 0.5 mL of concentrated sulfuric acid (
). Agitate until the EPMC crystals are fully dissolved[1]. -
Thermal Processing: Heat the mixture to 150 °C. Maintain reflux/distillation for 7.5 hours. Crucial Step: Ensure the distillation head is actively capturing the evolved ethanol to prevent equilibrium stagnation[1].
-
Quenching & Extraction: Cool the mixture to room temperature. Transfer to a separatory funnel and dilute with 20 mL of n-hexane.
-
Neutralization: Wash the organic layer sequentially with 5% sodium bicarbonate (
) to neutralize the acid catalyst, followed by distilled water and brine[3]. -
Purification: Dry the organic layer over anhydrous sodium sulfate (
). Remove the solvent under vacuum. Purify the crude oil via silica gel column chromatography (Stationary phase: Silica gel G60 F254; Eluent: n-hexane : ethyl acetate : acetone at a 65:15:5 ratio)[1].
Protocol C: Microwave-Assisted Transesterification (Rapid Analog Synthesis)
Adapted for the rapid generation of short-chain cinnamate derivatives (e.g., butyl p-methoxycinnamate).
-
Preparation: In a 100 mL microwave-safe vessel, dissolve 890 mg (approx. 5 mmol) of EPMC in 30 mL of the target alcohol (e.g., n-butanol)[5].
-
Catalysis: Add 0.2 mL of concentrated
[5]. -
Irradiation: Place the vessel in an ice bath immediately prior to irradiation to control initial exotherms. Irradiate in a microwave reactor at 300 W for 30 minutes[5].
-
Workup: Partition the resulting mixture using ethyl acetate and water. Extract the organic layer, dry, and purify via column chromatography[5].
Quantitative Data & Impurity Profiling
The success of a transesterification protocol is measured by its yield and the absence of specific degradants. Below is a summary of expected yields and bio-physicochemical properties based on the synthetic route.
Table 1: Comparative Yields and Properties of EPMC Transesterification Products
| Target Compound | Synthetic Route | Reaction Time | Yield (%) | Physical State | Key Application |
| Octyl p-Methoxycinnamate (OPMC) | Acid-Catalysis (150 °C)[1] | 7.5 hours | 87.40% | Cream-colored solid / Oil | UVB Sunscreen Filter |
| Butyl p-Methoxycinnamate | Microwave (300 W)[5] | 30 minutes | 54.40% | Colorless Oil | Anti-inflammatory R&D |
| Propyl p-Methoxycinnamate | Microwave (300 W)[5] | 30 minutes | ~50.00% | Colorless Oil | Anti-inflammatory R&D |
| 2-Ethoxyethyl p-Methoxycinnamate | Acid-Catalysis (Reflux)[3] | 6.0 hours | >75.00% | Viscous Liquid | Cosmetic formulation |
Quality Control: Managing Synthetic Impurities
When scaling this protocol, specific impurities must be monitored via GC-MS or HPLC[7]:
-
4-Methoxycinnamic acid: Formed if ambient moisture leads to the hydrolysis of EPMC rather than transesterification[7]. Prevention: Ensure anhydrous conditions and dry glassware.
-
Di-2-ethylhexyl ether / Dioctyl ether: Formed by the acid-catalyzed dehydration (homocoupling) of the solvent alcohol at high temperatures[7]. Prevention: Strictly control the thermal input (do not exceed 150 °C) and minimize acid catalyst concentration.
-
Polymers: Prolonged thermal exposure can cause the unsaturated alkene bond in the cinnamate tail to polymerize[7].
References
-
Suzana, Irawati, N., & Budiati, T. (2011). Synthesis Octyl P-Methoxycinnamate as Sunblock by Transesterification Reaction with the Starting Material Ethyl P-Methoxycinnamate. Indonesian Journal of Cancer Chemoprevention. Available at:[Link]
-
Komala, I., et al. (2018). Structure-Activity Relationship Study on the Ethyl p-Methoxycinnamate as an Anti-Inflammatory Agent. Indonesian Journal of Chemistry. Available at:[Link]
Sources
Application Note: Enzymatic Synthesis of Ethylhexyl Methoxycinnamate (Octinoxate) Using Lipase
A Green Biocatalytic Approach for Sustainable UV Filter Production
Introduction & Rationale
Ethylhexyl methoxycinnamate (EHMC), commonly referred to in literature as octyl methoxycinnamate (OMC) or octinoxate, is a globally approved UV-B filter fundamental to modern sunscreen and cosmetic formulations. The traditional industrial synthesis of EHMC relies on chemical esterification using harsh acid catalysts at high temperatures, a process that generates significant toxic waste and unwanted byproducts.
As the cosmetic and pharmaceutical industries pivot toward green chemistry, biocatalytic esterification using microbial lipases presents a highly selective, eco-friendly alternative. Lipase-mediated synthesis operates under mild thermal conditions, minimizes solvent toxicity, and achieves >90% conversion yields . This application note details the mechanistic principles and provides validated, step-by-step protocols for the enzymatic synthesis of EHMC from p-methoxycinnamic acid (p-MCA) and 2-ethylhexanol (2-EH).
Mechanistic Overview and Reaction Causality
While lipases (triacylglycerol acylhydrolases) naturally catalyze the hydrolysis of ester bonds in aqueous environments, restricting water availability shifts their thermodynamic equilibrium, allowing them to catalyze esterification and transesterification.
Designing a self-validating and high-yielding biocatalytic system requires careful manipulation of three mechanistic levers:
-
Substrate Molar Ratio: A stoichiometric excess of the alcohol (2-ethylhexanol) is deliberately employed. This serves a dual purpose: it drives the equilibrium toward ester formation via Le Chatelier’s principle and acts as a liquid solvent for the solid p-MCA, which is particularly crucial in solvent-free systems.
-
Continuous Water Removal: Esterification generates water as a byproduct. If allowed to accumulate, water induces the reverse hydrolysis reaction, capping the maximum yield. The integration of 5Å molecular sieves acts as an in situ water scavenger, perpetually sequestering moisture and forcing the reaction to completion.
-
Enzyme Selection: Novozym 435 (immobilized Candida antarctica lipase B - CALB) is selected for its exceptional thermal stability (active up to 80 °C). This heat tolerance is critical when melting or dissolving high-melting-point substrates like p-MCA . Conversely, Rhizopus oryzae lipase is highly active at lower temperatures (45 °C), offering significant energy savings when paired with a non-polar solvent .
Biocatalytic workflow for esterification of p-MCA and 2-EH to EHMC using immobilized lipase.
Optimization Parameters
The table below summarizes the comparative operational parameters for the two primary biocatalysts utilized in EHMC synthesis, allowing researchers to select a method based on available equipment and energy constraints.
| Parameter | Novozym 435 (CALB) | Rhizopus oryzae Lipase |
| Reaction Temperature | 80 °C | 45 °C |
| Solvent System | Solvent-free (Alcohol acts as solvent) | Cyclo-octane (or n-hexane) |
| Molar Ratio (p-MCA : 2-EH) | 1:4 (Excess alcohol) | 1:2 |
| Enzyme Loading | ~10-20% (w/w of substrates) | 750 U per 50 mL reaction |
| Water Removal Mechanism | Molecular Sieves (5Å) | Molecular Sieves (5Å) |
| Reaction Time | 24 hours | 96 hours |
| Conversion Yield | 90% | 91.3% |
| Primary Advantage | Rapid kinetics, zero organic solvent waste | Low energy input, mild thermal conditions |
Experimental Protocols
Protocol A: High-Temperature Solvent-Free Synthesis using Novozym 435
Objective: Achieve rapid conversion using a thermally robust immobilized enzyme without the need for auxiliary organic solvents.
-
Substrate Preparation: In a 50 mL round-bottom flask, add 10 mmol of p-methoxycinnamic acid and 40 mmol of 2-ethylhexanol (1:4 molar ratio). The excess 2-EH will liquefy the solid p-MCA at elevated temperatures.
-
Desiccation: Add 1.0 g of activated 5Å molecular sieves to the flask. Ensure the sieves are freshly oven-dried (250 °C for 4 hours) to maximize their water-scavenging capacity.
-
Biocatalyst Addition: Introduce 100 mg of Novozym 435 (immobilized CALB).
-
Reaction Execution: Submerge the flask in a thermostated oil bath set to 80 °C. Stir magnetically at 300 rpm for 24 hours. Causality Note: 80 °C is optimal here because it falls within CALB's thermal tolerance while significantly increasing the solubility of p-MCA in the alcohol.
-
Termination & Recovery: Cool the mixture to room temperature. Filter the slurry through a sintered glass funnel to recover the immobilized enzyme and molecular sieves.
-
Enzyme Recycling: Wash the recovered Novozym 435 with cold hexane, dry under vacuum, and store at 4 °C. The enzyme can be reused for up to 5 consecutive cycles with minimal loss of catalytic activity .
-
Purification: Remove the unreacted excess 2-ethylhexanol via rotary evaporation under reduced pressure (vacuum distillation) to isolate the crude EHMC.
Protocol B: Mild-Temperature Solvent-Mediated Synthesis using Rhizopus oryzae Lipase
Objective: Synthesize EHMC under energy-efficient, mild thermal conditions using a non-polar solvent medium.
-
Substrate Preparation: In a 250 mL Erlenmeyer flask, completely dissolve 5.0 g of p-methoxycinnamic acid in 50 mL of cyclo-octane.
-
Reactant Addition: Add 2-ethylhexanol to achieve a precise 1:2 molar ratio (p-MCA to 2-EH).
-
Biocatalyst Addition: Add 750 U of Rhizopus oryzae lipase to the mixture. Causality Note: Exceeding 750 U does not statistically improve the yield, as the reaction becomes limited by substrate diffusion rather than catalyst availability.
-
Reaction Execution: Incubate the flask in a temperature-controlled orbital shaker set to 45 °C and 200 rpm for 96 hours.
-
Termination: Filter the reaction mixture through Whatman filter paper to remove the suspended lipase.
-
Purification: Evaporate the cyclo-octane solvent and residual 2-ethylhexanol under vacuum to yield the purified octyl methoxycinnamate.
Analytical Validation
To ensure the protocol is functioning as a self-validating system, the conversion kinetics must be analytically monitored:
-
HPLC Monitoring: Withdraw 50 µL aliquots at 6-hour intervals. Dilute the samples in HPLC-grade methanol and analyze via High-Performance Liquid Chromatography (C18 reverse-phase column; mobile phase: methanol/water 80:20 v/v; UV detection at 310 nm).
-
Data Interpretation: The progressive disappearance of the p-MCA peak and the proportional emergence of the lipophilic EHMC peak will confirm the reaction trajectory and validate the efficacy of the water-removal mechanism.
References
-
Lee, G.-S., Widjaja, A., & Ju, Y.-H. (2006). Enzymatic synthesis of cinnamic acid derivatives. Biotechnology Letters, 28(8), 581-585. URL:[Link]
-
Kumar, V., Jahan, F., Kameswaran, K., Mahajan, R. V., & Saxena, R. K. (2014). Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase and its biological evaluation. Journal of Industrial Microbiology and Biotechnology, 41(6), 907-912. URL:[Link]
Application Note: Palladium-Catalyzed Synthesis of Octinoxate via the Heck Reaction
Introduction and Mechanistic Rationale
Octinoxate (ethylhexyl methoxycinnamate or octyl methoxycinnamate) is a globally utilized UV-B filter in cosmetic and dermatological formulations[1]. The most efficient and industrially relevant synthetic route for octinoxate is the Mizoroki-Heck cross-coupling reaction[2]. This transformation couples a para-substituted haloanisole (typically 4-bromoanisole or 4-iodoanisole) with an electron-deficient alkene (2-ethylhexyl acrylate) in the presence of a palladium catalyst and a stoichiometric base[1][2].
Mechanistic Causality
The selection of reagents in this protocol is driven by the fundamental steps of the Heck catalytic cycle[3]:
-
Oxidative Addition : The active Pd(0) species inserts into the C-X bond of 4-haloanisole. 4-Iodoanisole undergoes this step more rapidly than 4-bromoanisole due to the weaker C-I bond, allowing for milder reaction conditions.
-
Migratory Insertion (Carbopalladation) : The 2-ethylhexyl acrylate coordinates to the Pd(II) center. The regioselectivity is governed by the electron-withdrawing ester group, directing the aryl group to the terminal carbon to form the trans (E) isomer predominantly.
- -Hydride Elimination : The complex undergoes internal elimination to release the substituted cinnamate ester (Octinoxate) and a Pd(II)-hydride species.
-
Reductive Elimination : The stoichiometric base (e.g., triethylamine or Na
COngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) is critical here; it neutralizes the generated hydrogen halide (HX), driving the reductive elimination of the acid to regenerate the active Pd(0) catalyst[1]. Without a sufficient base, the catalyst becomes poisoned, and the cycle halts.
Catalytic cycle of the Mizoroki-Heck reaction for Octinoxate synthesis.
Experimental Protocol: Synthesis of Octinoxate
This self-validating protocol utilizes 4-iodoanisole to ensure high conversion rates under moderate heating.
Materials and Reagents
-
Aryl Halide : 4-Iodoanisole (1.0 equiv, 10 mmol, 2.34 g)
-
Alkene : 2-Ethylhexyl acrylate (1.2 equiv, 12 mmol, 2.21 g)
-
Catalyst : Palladium(II) acetate (Pd(OAc)
) (1.0 mol%, 0.1 mmol, 22.4 mg) -
Ligand : Tri-o-tolylphosphine (P(o-tol)
) (2.0 mol%, 0.2 mmol, 60.8 mg) - Steric bulk accelerates reductive elimination. -
Base : Triethylamine (Et
N) (1.5 equiv, 15 mmol, 2.1 mL) -
Solvent : N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (15 mL)[1][2]
Step-by-Step Methodology
-
Preparation and Degassing (Critical Step) :
-
Causality: Oxygen readily oxidizes the electron-rich Pd(0) active species into inactive Pd(II) complexes.
-
Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole, Pd(OAc)
, and P(o-tol) . Seal the flask with a rubber septum. Apply vacuum for 5 minutes, then backfill with inert Argon gas. Repeat this purge cycle three times.
-
-
Reagent Addition :
-
Action: Inject anhydrous NMP (15 mL), followed by triethylamine and 2-ethylhexyl acrylate via a gas-tight syringe through the septum.
-
Observation: The solution will typically transition from a pale yellow to a deeper orange/red as the Pd(0) species is generated in situ.
-
-
Reaction Execution :
-
Action: Place the flask in a pre-heated oil bath at 90°C. Stir vigorously for 4 to 6 hours.
-
Validation: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 9:1). The disappearance of the 4-iodoanisole spot confirms reaction completion.
-
-
Work-up and Extraction :
-
Causality: NMP is highly polar and water-miscible. A biphasic aqueous extraction removes the solvent, the ammonium salt byproducts, and residual catalyst.
-
Action: Cool the mixture to room temperature. Dilute with 50 mL of diethyl ether and wash with distilled water (3 x 50 mL) and brine (1 x 50 mL).
-
Action: Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification :
-
Action: Purify the crude pale-yellow oil via silica gel column chromatography (eluent: 100% hexanes transitioning to 95:5 hexanes:ethyl acetate) to isolate pure Octinoxate.
-
Experimental workflow for the synthesis and isolation of Octinoxate.
Optimization and Quantitative Data
The efficiency of the Heck coupling is highly dependent on the choice of aryl halide, base, and solvent. The table below summarizes comparative reaction conditions and their impact on the yield of Octinoxate, demonstrating why specific parameters are favored in industrial and laboratory settings[1][2][4].
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Note |
| 4-Iodoanisole | Pd(OAc) | Et | NMP | 90 | 4 | >90% | Highly reactive C-I bond; rapid oxidative addition. |
| 4-Bromoanisole | Pd(OAc) | Na | DMF | 130 | 12 | 82% | Requires higher temperature to break the stronger C-Br bond. |
| 4-Chloroanisole | Pd | Cy | Toluene | 110 | 24 | <40% | C-Cl bond is notoriously inert; requires electron-rich, bulky ligands. |
| 4-Bromoanisole | Pd/C (Heterogeneous) | K | Solvent-free | 140 | 18 | 75% | Greener alternative, allows for catalyst recycling but lowers yield. |
Analytical Validation
To ensure the integrity of the synthesized Octinoxate, the following analytical benchmarks must be met:
-
UV-Vis Spectroscopy : The primary functional property of Octinoxate is UV-B absorption. The purified compound must exhibit a
at approximately 310 nm in ethanol[5]. -
H NMR (CDCl
, 400 MHz) : Key diagnostic peaks include the trans alkene protons. The doublets for the vinylic protons should appear around 7.63 (d, J = 16.0 Hz, 1H) and 6.32 (d, J = 16.0 Hz, 1H). The large coupling constant (J = 16.0 Hz) is the definitive proof of the trans (E) stereochemistry dictated by the Heck reaction's migratory insertion step. The methoxy group will appear as a sharp singlet at 3.84 (s, 3H).
References
-
Ingredient Profile—Ethylhexyl Methoxycinnamate. Cosmetics & Toiletries. Available at:[Link]
-
Sinapic Acid Esters: Octinoxate Substitutes Combining Suitable UV Protection and Antioxidant Activity. PMC / National Institutes of Health. Available at:[Link]
-
Catalysis of a Bis-Caffeine Palladium(II) NHC-Pincer Complex. MDPI. Available at:[Link]
Sources
Analytical Protocol: Quantification of Octinoxate in Cosmetic Matrices
Executive Summary & Strategic Context
Octinoxate (Ethylhexyl methoxycinnamate or EHMC) is the world’s most ubiquitous UVB filter. While its quantification seems straightforward, standard methods often fail due to two critical variables: photo-isomerization and emulsion entrapment .
Octinoxate exists primarily as the trans-isomer, which provides high extinction coefficients. Upon exposure to UV light (even laboratory fluorescent lighting), it reversibly photo-isomerizes to the cis-isomer, which has a lower absorbance maximum. Standard analytical protocols that ignore light protection will yield artificially low potency results. Furthermore, modern cosmetic matrices (W/O emulsions, stick balms) encapsulate the active ingredient in lipid phases that resist simple solvent extraction.
This guide moves beyond generic USP monographs to provide a field-validated workflow for the robust quantification of Octinoxate, ensuring regulatory compliance (FDA, EU, JP) and scientific rigor.
The Isomerization Challenge: Theory & Control
Before touching a sample, the analyst must establish a "Safe Light" environment. Octinoxate is not static; it is a dynamic molecule.
Mechanism of Error
The trans-isomer absorbs UVB radiation (λmax ~310 nm). If the sample preparation is performed under standard white light, up to 5-10% of the active ingredient can convert to the cis-form before injection. Since most HPLC methods separate these isomers, the cis peak may be mistaken for an impurity or simply ignored, leading to Out-of-Specification (OOS) results.
Figure 1: The photo-instability pathway of Octinoxate. Analytical error occurs when the Trans form converts to Cis during sample prep.
Mandatory Handling Protocol:
-
Glassware: Use low-actinic amber glassware for all stock and sample solutions.
-
Lighting: Perform weighing and extraction under gold fluorescent light (λ > 500 nm) or in a darkened room.
-
Speed: Analyze samples within 4 hours of extraction to prevent thermal degradation.
Sample Preparation: "Breaking the Emulsion"
Cosmetic matrices are designed to be stable. To analyze them, we must destabilize them. Simple shaking is insufficient for water-in-oil (W/O) systems.
Protocol A: Solvent-Mediated Emulsion Cracking
Applicability: Lotions, Creams, Sprays.
-
Weighing: Accurately weigh 0.2 g of sample into a 50 mL amber volumetric flask.
-
Note: Do not coat the neck of the flask. Place sample directly at the bottom.
-
-
Dispersion (The Critical Step): Add 5 mL of Tetrahydrofuran (THF) or Isopropyl Alcohol (IPA) .
-
Why: Methanol alone often fails to dissolve the lipid barrier of high-SPF waterproof formulations. THF dissolves the polymer film formers.
-
-
Sonication: Sonicate for 10 minutes at ambient temperature. The sample should look visually dispersed (no clumps).
-
Extraction: Add 30 mL of Methanol . Sonicate for an additional 15 minutes.
-
Exothermic Caution: Sonication generates heat. Ensure the bath temperature does not exceed 35°C to prevent degradation.
-
-
Equilibration: Allow to cool to room temperature. Dilute to volume with Methanol.
-
Clarification: Filter through a 0.45 µm PTFE syringe filter. (Nylon filters may bind lipophilic actives).
Primary Analytical Method: HPLC-DAD
This method is optimized from FDA LIB 4675, adjusted for higher resolution between isomers.
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Phenomenex Luna or Kinetex), 150 x 4.6 mm, 5 µm | Standard lipophilic retention. |
| Mobile Phase | Methanol : Water (85 : 15 v/v) with 0.1% Acetic Acid | Acid prevents tailing; high organic content elutes lipophilic active quickly. |
| Flow Rate | 1.0 - 1.2 mL/min | Optimized for backpressure < 200 bar. |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
| Detection | UV at 310 nm (Bandwidth 4 nm) | Lambda max of Octinoxate. |
| Temperature | 25°C or 30°C | Consistent temperature ensures reproducible retention times. |
| Run Time | ~10-12 minutes | Octinoxate typically elutes at 6-8 mins. |
System Suitability Criteria (Self-Validating)
-
Tailing Factor: < 1.5
-
RSD (n=5): < 1.0% for peak area.
-
Resolution: If cis-isomer is present (small peak pre-eluting active), resolution > 1.5 is required.
Secondary Method: GC-MS (Matrix Confirmation)
Applicability: Complex stick balms (waxes) or when co-elution is suspected in HPLC.
-
Extraction: Use Dichloromethane (DCM) instead of Methanol/THF.
-
Column: 5% Phenyl Methyl Siloxane (e.g., HP-5ms), 30m x 0.25mm.
-
Carrier Gas: Helium @ 1 mL/min.
-
Temp Program: 100°C (1 min) → 20°C/min → 280°C (hold 5 min).
-
Detection: SIM Mode (m/z 161, 178, 290).
-
Advantage: Eliminates interference from non-volatile silicone polymers common in sunscreens.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow ensuring lipid disruption and active recovery.
Method Validation Summary
To ensure trustworthiness, the method must meet these performance metrics (based on ICH Q2(R1) guidelines).
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | > 0.999 | 0.9998 (Range: 10-250% of target) |
| Recovery (Accuracy) | 98.0% - 102.0% | 99.5% (Spiked Matrix) |
| Precision (Repeatability) | RSD < 2.0% | 0.4% |
| LOD / LOQ | S/N > 3 / S/N > 10 | 0.05% / 0.15% (w/w) |
| Specificity | No interference at RT | Clean baseline |
Calculation Note: If the cis-isomer peak appears (usually 1-2 mins before trans), and the standard is pure trans, you have two options:
-
Strict QC: Reject if cis > 1% (indicates sample degradation).
-
Total Content: Sum the areas of cis + trans (assuming similar extinction coefficients at 310nm, though cis is slightly lower, this is often acceptable for screening).
References
-
U.S. Food and Drug Administration (FDA). (2021). LIB 4675: Identification and Quantitation of Oxybenzone, Octocrylene, Avobenzone, Octinoxate, Homosalate and Octisalate in Sunscreen Products by HPLC-DAD. [Link]
-
European Commission. (2009). Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products. (Annex VI lists Octinoxate limits). [Link]
-
Nakajima, D., et al. (2013). Degradation of UV filters 2-ethylhexyl-4-methoxycinnamate and 4-tert-butyl-4'-methoxydibenzoylmethane in chlorinated water.[1] [Link]
-
Pattanaargson, S., & Limphong, P. (2001). Stability of octyl methoxycinnamate and identification of its photo-degradation product. International Journal of Cosmetic Science. [Link]
Sources
Advanced Protocol: Photostability Profiling of Ethylhexyl Methoxycinnamate (Octinoxate) Formulations
Abstract
Ethylhexyl Methoxycinnamate (EHMC) , also known as Octinoxate, is the most ubiquitous UVB filter in the cosmetic and pharmaceutical industry. However, its efficacy is compromised by a fundamental photochemical flaw: photoisomerization . Upon UV exposure, the highly absorptive trans-isomer (
This Application Note provides a rigorous, field-validated protocol for assessing the photostability of EHMC in topical formulations. Unlike standard stability testing, this protocol integrates ICH Q1B guidelines with ISO 24443 thin-film methodologies to mimic real-world solar exposure, ensuring that drug developers can accurately predict in vivo performance.
The Scientific Basis: The Isomerization Trap[3]
To test EHMC, one must understand its degradation mechanism.[4] EHMC does not typically "break down" in the traditional sense (fragmentation); it rearranges.
-
The State of Origin: Synthetic EHMC exists primarily (>98%) as the
-isomer (trans), which has a high molar extinction coefficient ( at nm). -
The Event: Upon absorption of a photon, the double bond relaxes, allowing rotation.
-
The Result: The molecule settles into the
-isomer (cis).[1][2][3][5] This isomer has a lower extinction coefficient ( ) and a shifted . -
The Consequence: The formulation remains chemically "intact" (same molecular weight), but its UV-filtering capacity drops by roughly 30-50%. Standard UV-Vis spectrophotometry without separation will show a "flattening" of the curve, but HPLC is required to quantify the ratio shift.
Visualizing the Pathway
The following diagram illustrates the critical degradation pathway and the analytical checkpoints required to detect it.
Figure 1: The photoisomerization pathway of Ethylhexyl Methoxycinnamate. The primary loss of efficacy stems from the E to Z conversion.
Regulatory Framework & Compliance
This protocol aligns with the following authoritative standards:
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. Defines light source options and exposure duration.[6][7][8]
-
ISO 24443: Determination of sunscreen UVA photoprotection in vitro. Provides the gold standard for thin-film preparation on PMMA plates, which is critical for realistic formulation testing.
Experimental Protocol
Phase 1: Sample Preparation (The Thin Film Imperative)
Critical Insight: Do not rely solely on solution-phase irradiation (e.g., EHMC dissolved in ethanol) for formulation testing. Solution testing ignores the "cage effect" of the emulsion matrix and filter-filter interactions (e.g., Avobenzone quenching).
Materials:
-
PMMA Plates (Molded,
roughness) - Essential for mimicking skin topography. -
Analytical Balance (
precision). -
Positive Displacement Pipette.
Procedure:
-
Blanking: Apply
of Glycerin to a reference PMMA plate to serve as the optical blank. -
Application: Apply the test formulation at a density of
(standard ISO 24443 dose) or (standard FDA SPF dose) to the PMMA plate. -
Spreading: Spread immediately using a saturation-saturated finger cot or a robotic spreader. Use light pressure and a circular motion for 30 seconds, followed by horizontal/vertical strokes.
-
Equilibration: Allow the film to dry in the dark at
for 30 minutes. This forms the actual film structure that will be stressed.
Phase 2: Irradiation (The Stress Test)
Equipment: Solar Simulator (Xenon Arc) complying with ICH Q1B Option 1 (D65 standard).
Dosing Strategy:
-
Minimum Dose (ICH Q1B):
million lux-hours AND UVA.[6] -
Adaptive Dose (ISO 24443): For sunscreens, the dose should be proportional to the initial UV absorbance. A common stress test is
(Minimal Erythema Doses).-
Note: 1 MED
(effective erythemal energy).
-
Workflow:
-
Place the PMMA plates (in triplicate) on a temperature-controlled stage (
) to prevent thermal degradation from confounding results. -
Irradiate for the calculated duration.
-
Dark Control: Wrap a duplicate set of plates in aluminum foil and place them in the chamber alongside the test samples to account for thermal effects.
Phase 3: Extraction & Quantification (HPLC)
Critical Insight: UV-Vis spectrophotometry of the plate before/after irradiation gives a quick "loss of absorbance" metric, but HPLC is required to separate the
Extraction:
-
Place the PMMA plate into a wide-mouth beaker.
-
Add
of Methanol (HPLC Grade) . -
Sonicate for 15 minutes in a water bath (keep cool) to fully dissolve the film.
-
Filter through a
PTFE syringe filter into an HPLC vial.
HPLC Parameters:
| Parameter | Setting | Rationale |
|---|
| Column | C18 (e.g., Kinetex
Data Analysis & Interpretation
Chromatographic Separation
You will observe two distinct peaks in the irradiated samples:
-
Peak 1 (Earlier Elution):
-EHMC (Cis-isomer). Note: In some stationary phases, this order may reverse; verify with a standard if available, or assume the new peak appearing after irradiation is the Z-isomer. -
Peak 2 (Main Peak):
-EHMC (Trans-isomer).
Calculation
Calculate the % Recovery and Isomerization Rate :
Where
Acceptance Criteria
-
Photostable Formulation:
Total Recovery; ratio maintains . -
Unstable Formulation: Significant formation of Z-isomer (
) or loss of total mass (indicating photodegradation beyond isomerization).
Workflow Summary
The following diagram outlines the complete execution logic for the researcher.
Figure 2: Step-by-step experimental workflow for photostability testing.
Troubleshooting & Optimization Strategies
| Issue | Root Cause | Corrective Action |
| Low Total Recovery (<80%) | Irreversible photodegradation or poor extraction. | 1. Ensure sonication time is sufficient.2. Add a triplet quencher (e.g., Octocrylene, Bemotrizinol) to the formulation to stabilize EHMC. |
| High Thermal Degradation | Chamber too hot. | Ensure the irradiation chamber is cooled ( |
| Co-eluting Peaks | Matrix interference. | Adjust Mobile Phase to Acetonitrile : Water (80 : 20) or use a gradient method. |
| Avobenzone Instability | Interaction with EHMC. | If Avobenzone is present, EHMC destabilizes it.[10] This is a known incompatibility. Use Encapsulated EHMC or add Tinosorb S. |
References
-
ICH Harmonised Tripartite Guideline. (1996). Guideline on the Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation. [Link]
-
International Organization for Standardization. (2012). ISO 24443:2012 Cosmetics — Sun protection test method — In vitro determination of sunscreen UVA photoprotection. ISO. [Link]
-
Pattanaargson, S., et al. (2004).[1][2] Photoisomerization of octyl methoxycinnamate. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
-
Toccaceli, M., et al. (2017). Validation of HPLC method for the simultaneous and quantitative determination of 12 UV-filters in cosmetics. ResearchGate. [Link]
-
Chatelain, E., & Gabard, B. (2001).[11] Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S).[11] PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. ikev.org [ikev.org]
- 7. youtube.com [youtube.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 11. Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Quantification and Purity Assessment of Ethyl 2-ethoxycinnamate
This Application Note is designed for researchers and analytical scientists requiring a robust, validated protocol for the quantification and purity assessment of Ethyl 2-ethoxycinnamate .
While Ethyl p-methoxycinnamate (EPMC) is the widely known natural product (from Kaempferia galanga), Ethyl 2-ethoxycinnamate is a distinct structural isomer (ortho-ethoxy) often analyzed in Structure-Activity Relationship (SAR) studies, synthetic optimization, or as a specific UV-filter derivative. This protocol addresses the specific challenges of the ortho isomer, particularly steric hindrance and separation from its synthetic precursors (2-ethoxybenzaldehyde) and hydrolysis products.
Introduction & Scientific Rationale
Ethyl 2-ethoxycinnamate is a lipophilic ester belonging to the cinnamate family. Its analysis requires specific attention to hydrophobicity and potential degradation pathways.[1]
The Analytical Challenge
-
Isomeric Specificity: The ortho-ethoxy group introduces steric strain not present in the para-isomer, potentially altering the planarity of the molecule and its interaction with the C18 stationary phase.
-
Impurity Profile: In synthetic workflows, this molecule is typically derived from 2-ethoxybenzaldehyde . A robust method must resolve the target ester from this starting material and the potential hydrolysis product, 2-ethoxycinnamic acid .
-
Detection: Like its para-isomer (Octinoxate/EPMC), the conjugated double bond system provides strong UV absorption in the 300–310 nm range.
Method Strategy
We utilize a Gradient Reversed-Phase approach. While isocratic methods exist for the para isomer, a gradient is superior here to ensure the elution of highly non-polar dimers and the resolution of the more polar acid degradation products.
Experimental Protocol
Reagents and Standards
-
Reference Standard: Ethyl 2-ethoxycinnamate (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).
-
Modifiers: Phosphoric Acid (85%, HPLC Grade) or Formic Acid (for MS compatibility).
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| Column | C18 (Octadecylsilane), 250 mm × 4.6 mm, 5 µm.[2] (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna) | Provides necessary hydrophobic interaction for retention of the ethyl ester. |
| Mobile Phase A | Water + 0.1% Phosphoric Acid (pH ~2.5) | Acid suppresses ionization of the free acid impurity, sharpening its peak and preventing tailing. |
| Mobile Phase B | Acetonitrile (100%) | ACN provides lower backpressure and sharper peaks than Methanol for aromatic esters. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency. |
| Column Temp | 30°C | Controls viscosity and ensures retention time reproducibility. |
| Injection Volume | 10 µL | Standard loop size; adjust based on sample concentration. |
| Detection (UV) | 310 nm (Quantification); 254 nm (Impurity check) | 310 nm targets the cinnamoyl conjugation; 254 nm detects benzaldehyde precursors. |
Gradient Program
Note: The ortho-ethoxy group increases lipophilicity. A high organic ramp is required.
| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (ACN) | Event |
| 0.00 | 60 | 40 | Initial equilibration. |
| 12.00 | 20 | 80 | Linear ramp to elute the main ester. |
| 15.00 | 5 | 95 | Wash step to remove dimers/highly lipophilic impurities. |
| 17.00 | 5 | 95 | Hold. |
| 17.10 | 60 | 40 | Return to initial conditions. |
| 22.00 | 60 | 40 | Re-equilibration (Critical). |
Sample Preparation Workflow
To ensure "Trustworthiness" and reproducibility, sample preparation must prevent pre-injection hydrolysis.
Standard Preparation[1]
-
Stock Solution (1 mg/mL): Weigh 10.0 mg of Ethyl 2-ethoxycinnamate standard into a 10 mL volumetric flask. Dissolve in 100% Methanol . (Do not use water in the diluent to prevent precipitation).
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase B (ACN) or Methanol.
Sample Preparation (Raw Material/Reaction Mix)
-
Dissolve in 10 mL Methanol (sonicate for 5 mins if necessary).
-
Filter through a 0.45 µm PTFE syringe filter (Nylon is also acceptable; avoid Cellulose Acetate for esters).
-
Transfer to HPLC vial.
Visualizing the Analytical Logic
The following diagram illustrates the separation logic and the expected elution order based on polarity principles (LogP).
Caption: Separation logic showing the elution order based on hydrophobicity. The free acid elutes first due to the polar carboxyl group, followed by the aldehyde, and finally the target ester.
System Suitability & Validation Criteria
A self-validating system requires meeting specific metrics before data acceptance.
| Parameter | Acceptance Criteria | Scientific Reason |
| Resolution (Rs) | > 2.0 between Impurity 2 (Aldehyde) and Target | Ensures the synthesis precursor does not inflate the purity assay. |
| Tailing Factor (T) | 0.8 – 1.2 | Values > 1.5 indicate secondary silanol interactions (check mobile phase pH). |
| RSD (Retention Time) | < 1.0% (n=5 injections) | Confirms pump stability and column equilibration. |
| RSD (Peak Area) | < 2.0% (n=5 injections) | Confirms injector precision and sample solubility. |
| Theoretical Plates (N) | > 5,000 | Ensures column efficiency is sufficient for separation. |
Linear Range & Sensitivity
-
Linearity: 1 µg/mL to 100 µg/mL (R² > 0.999).
-
LOD (Limit of Detection): ~0.05 µg/mL (Signal-to-Noise 3:1).
-
LOQ (Limit of Quantitation): ~0.15 µg/mL (Signal-to-Noise 10:1).
Troubleshooting Guide
Issue: Peak Tailing on the Main Peak
-
Cause: Residual silanol activity on the column interacting with the ester/aromatic ring.
-
Solution: Ensure the water phase contains 0.1% Phosphoric Acid. If problem persists, switch to a "End-capped" C18 column (e.g., Zorbax Eclipse Plus).
Issue: "Ghost" Peak at ~16 minutes
-
Cause: Carryover from a previous highly concentrated injection or late-eluting dimer.
-
Solution: Increase the "Wash Step" (95% ACN) duration in the gradient from 2 minutes to 5 minutes.
Issue: Retention Time Shift
-
Cause: Incomplete column equilibration between gradient runs.
-
Solution: Ensure the re-equilibration step (returning to 60:40 Water:ACN) lasts at least 5 column volumes (approx. 5-7 minutes).
References
- USP/NF Monographs.Octinoxate (Ethylhexyl Methoxycinnamate) Assay.
-
Srivastava, N., et al. (2021).[4] Analysis of Ethyl p-Methoxycinnamate from Kaempferia galanga L. Extract by High Performance Liquid Chromatography.[4][5][6] Journal of Tropical Pharmacy and Chemistry.[4][6] Link
-
PubChem. Ethyl 2-ethoxycinnamate Compound Summary. National Library of Medicine. Link
-
BenchChem. Optimization of mobile phase for HPLC analysis of cinnamic acid derivatives.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In vitro evaluation of Octinoxate as a UV filter
Introduction & Scope
Octinoxate (Ethylhexyl Methoxycinnamate, or EHMC) is the most widely used organic UVB filter globally. While effective at absorbing radiation in the 290–320 nm range, its utility is complicated by two critical physicochemical behaviors: photo-isomerization and lipophilicity .
Upon UV exposure, the molecule undergoes a geometric conversion from its high-absorbance trans (
This guide provides a rigorous, multi-modular protocol for the in vitro characterization of Octinoxate, moving beyond basic compliance to address stability and safety mechanisms.
Module A: Substrate Preparation & Optical Metrology
Objective: To determine the initial absorbance profile, SPF, and Critical Wavelength (
The Substrate: PMMA Plates
In vitro testing does not use smooth quartz; it uses molded Polymethylmethacrylate (PMMA) plates with a controlled surface roughness (
-
Standard: ISO 24443:2021 / ISO 23675.[4]
-
Specification: Molded PMMA plates with
between and . -
Why: Smoother plates (
) cause "channeling" of the sunscreen, leading to artificially high transmission data.
Sample Application (The "Fingercot" Error)
The single largest source of inter-lab variance is the spreading technique.
Protocol:
-
Dosing: Apply
(ISO standard) or (FDA standard).-
Expert Insight: For internal R&D, use
. The FDA's often fails to fill the "valleys" of high-roughness plates, creating statistical noise.
-
-
Deposition: Use a positive displacement pipette to deposit 15–20 small droplets across the plate surface.
-
Spreading:
-
Do NOT use a latex fingercot. Latex absorbs the lipophilic Octinoxate, altering the concentration.
-
Use: A bare, clean, gloved finger (nitrile) pre-saturated with the product.
-
Motion: Spread in small circular motions for 30 seconds, followed by long linear strokes for 30 seconds to ensure a uniform film.
-
-
Equilibration: Allow the plate to dry in the dark at
for 15–30 minutes. This allows the volatile solvents to evaporate and the film to structure.
Spectrophotometric Analysis
Equipment: Integrating Sphere Spectrophotometer (e.g., Labsphere UV-2000S).
Blank: PMMA plate treated with
Data Output:
Generate Monochromatic Protection Factor (
- : Erythemal Action Spectrum (CIE).
- : Solar Spectral Irradiance.
Module B: Photostability Profiling (Isomerization)
Objective: To quantify the degradation of Octinoxate under UV stress.
Mechanism of Failure
Octinoxate exists primarily as the trans-isomer. UV energy breaks the
Figure 1: The photo-isomerization pathway of Octinoxate.[5] The shift from Trans to Cis reduces the molecule's ability to filter UVB radiation.[1][3]
Irradiation Protocol
-
Initial Scan: Measure absorbance (
) of the plate from Module A. -
Dose Calculation: To simulate real-world breakdown, irradiate the plate with a solar simulator (Xenon arc).
-
Dose (
): (in ) or a fixed dose of ( effective).
-
-
Irradiation: Place the plate in the solar simulator. Temperature must be maintained at
to prevent thermal degradation (distinct from photo-degradation). -
Post-Irradiation Scan: Measure absorbance (
).
Calculation of Photostability
Where AUC is the Area Under the Curve of absorbance from 290–400 nm.Acceptance Criteria:
| Metric | High Stability | Moderate Stability | Unstable |
|---|
| % Retention |
Module C: In Vitro Permeation Testing (IVPT)
Objective: To assess safety by measuring flux through a membrane (simulating skin penetration).
Experimental Setup (Franz Diffusion Cell)
Because Octinoxate is highly lipophilic, standard saline receptor fluids will fail (the drug won't partition out of the skin).
System Parameters:
-
Apparatus: Vertical Franz Diffusion Cell.
-
Membrane:
-
Option A (Screening):Strat-M® (Millipore). Synthetic, high batch-to-batch consistency.
-
Option B (Validation):Dermatomed Porcine Ear Skin . Closest biological proxy to human skin.
-
-
Receptor Fluid: Phosphate Buffered Saline (PBS) + 50% Ethanol (or 4% BSA).
-
Critical Step: Ethanol is required to ensure "Sink Conditions" (solubility of Octinoxate in receptor
the max concentration).
-
-
Temperature:
(Skin surface temperature).
Workflow Diagram
Figure 2: Step-by-step workflow for Franz Cell permeation testing of lipophilic UV filters.
HPLC Quantification Method
-
Column: C18 Reverse Phase (
, ). -
Mobile Phase: Methanol : Water (
v/v). -
Flow Rate:
. -
Detection: UV at
(Peak Absorbance of Octinoxate). -
Retention Time: Expect peak at
.
Summary of Key Specifications
| Parameter | Specification | Standard/Reference |
| Substrate Roughness | ISO 24443:2021 | |
| Application Density | ISO 24443 / FDA 2011 | |
| Spreading Tool | Saturated Gloved Finger | ISO 24443 |
| Critical Wavelength | FDA Final Rule 2011 | |
| Photostability Dose | ISO 24443 | |
| Permeation Receptor | PBS + 50% Ethanol | Literature (Sink Conditions) |
References
-
International Organization for Standardization. (2021).[4] ISO 24443:2021 Cosmetics — Determination of sunscreen UVA photoprotection in vitro. [Link]
-
U.S. Food and Drug Administration. (2011).[6][7][8] Labeling and Effectiveness Testing; Sunscreen Drug Products for Over-the-Counter Human Use.[6][9] Final Rule. 21 CFR Parts 201 and 310. [Link]
-
Pattanaargson, S., et al. (2004). Photoisomerization of octyl methoxycinnamate.[1] Journal of Photochemistry and Photobiology A: Chemistry. [Link]
-
Nash, J. F., & Tanner, P. R. (2014). Relevance of UV filter/sunscreen product photostability to human safety. Photodermatology, Photoimmunology & Photomedicine. [Link]
-
Montenegro, L., et al. (2011).[10] In vitro evaluation of sunscreen safety: Effects of vehicle and skin model. Pharmazie.[11] [Link]
Sources
- 1. A post-HF approach to the sunscreen octyl methoxycinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. AITEX Implements The New ISO SPF Standards [aitex.es]
- 5. researchgate.net [researchgate.net]
- 6. newsletter.sgs.com [newsletter.sgs.com]
- 7. fda.gov [fda.gov]
- 8. saviderm.com [saviderm.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. kcia.or.kr [kcia.or.kr]
- 11. alterlab.co.id [alterlab.co.id]
Application Note: Octinoxate as a Functional Excipient in Advanced Drug Delivery Systems
Executive Summary
While Octinoxate (Ethylhexyl methoxycinnamate) is ubiquitously known as a UV-B filter, its physicochemical properties—specifically its lipophilicity (LogP ~6) and miscibility with physiologic lipids—have positioned it as a critical functional excipient in Nanostructured Lipid Carriers (NLCs) and Transdermal Delivery Systems (TDS) .
This guide details the application of Octinoxate not as an active pharmaceutical ingredient (API), but as a liquid lipid modulator that creates crystal lattice imperfections to enhance drug loading, and as a permeation enhancer that modifies stratum corneum barrier function.
Part 1: Octinoxate in Nanostructured Lipid Carriers (NLCs)
The Mechanistic Rationale
Solid Lipid Nanoparticles (SLNs) often suffer from drug expulsion during storage. As the solid lipid recrystallizes into a perfect lattice (often the
The Octinoxate Solution: By incorporating Octinoxate (a liquid oil at room temperature) into the solid lipid matrix, we intentionally introduce disorder. This "imperfect crystal lattice" creates spatial voids that accommodate higher payloads of lipophilic drugs (e.g., Clotrimazole, Ketoconazole, antioxidants) and prevent expulsion.
Comparative Performance Data
The following table summarizes the impact of substituting 30% of the solid lipid (Cetyl Palmitate) with Octinoxate in a standard formulation.
| Feature | Solid Lipid Nanoparticles (SLN) | Octinoxate-Based NLC | Impact Analysis |
| Matrix Structure | Highly Ordered (Perfect Crystal) | Imperfect / Amorphous | NLC prevents drug expulsion. |
| Drug Loading (DL%) | 2.5% - 4.0% | 5.5% - 8.0% | ~2x increase in payload capacity. |
| Entrapment Efficiency | 60% - 75% | > 85% | Octinoxate solubilizes the drug within the core. |
| Zeta Potential | -25 mV | -35 mV to -40 mV | Octinoxate often improves colloidal stability. |
| Storage Stability | Drug expulsion visible after 4 weeks | Stable > 6 months | Lower crystallization index. |
Protocol: Hot High-Pressure Homogenization (HPH) for NLCs
Objective: Synthesize NLCs using Octinoxate as the liquid lipid phase.
Materials:
-
Solid Lipid: Precirol® ATO 5 or Cetyl Palmitate (M.P. ~50-55°C).
-
Liquid Lipid: Octinoxate (USP Grade).
-
Surfactant: Poloxamer 188 or Tween 80.
-
API: Lipophilic drug (e.g., Coenzyme Q10 or an antifungal).
Step-by-Step Methodology:
-
Phase Preparation (The Melt):
-
Weigh the solid lipid and Octinoxate in a 70:30 ratio .
-
Add the lipophilic API to this lipid blend.
-
Critical Step: Heat the mixture to 5–10°C above the melting point of the solid lipid (approx. 65°C).
-
Why: Heating too high degrades Octinoxate; heating too low causes premature solidification during homogenization.
-
-
Aqueous Phase Preparation:
-
Dissolve the surfactant (1-2% w/v) in deionized water.
-
Heat this aqueous phase to the same temperature (65°C) as the lipid phase.
-
Why: Adding cold water to hot lipids causes heterogeneous crystallization and micro-particle formation (bad PDI).
-
-
Pre-Emulsification:
-
Add the aqueous phase to the lipid phase under high-shear mixing (Ultra-Turrax) at 8,000 RPM for 2 minutes .
-
Result: A coarse O/W emulsion (droplet size ~5-10
m).
-
-
Size Reduction (HPH):
-
Pass the pre-emulsion through a High-Pressure Homogenizer (e.g., GEA Niro Soavi).
-
Cycles: 3 cycles at 500 bar, followed by 2 cycles at 1000 bar.
-
Why: Step-wise pressure increase prevents cavitation-induced foaming.
-
-
Solidification (The Quench):
Visualization: NLC Synthesis Workflow
Figure 1: Workflow for Hot High-Pressure Homogenization utilizing Octinoxate to generate Nanostructured Lipid Carriers.
Part 2: Octinoxate as a Transdermal Permeation Enhancer
The Mechanistic Rationale
Beyond carrying drugs, Octinoxate acts directly on the Stratum Corneum (SC) .
-
Lipid Fluidization: Differential Scanning Calorimetry (DSC) studies show that Octinoxate lowers the phase transition temperature of SC lipids.
-
Solubility Parameter Matching: Its solubility parameter is close to that of skin lipids, allowing it to intercalate into the lipid bilayer, increasing the diffusion coefficient of co-administered drugs.
Protocol: In Vitro Permeation Study (Franz Diffusion Cell)
Objective: Validate Octinoxate's ability to enhance the flux of a model drug (e.g., Naproxen).
Setup:
-
Apparatus: Vertical Franz Diffusion Cells (receptor volume ~12 mL).
-
Membrane: Excised rat skin or synthetic Strat-M® membrane.
-
Receptor Medium: Phosphate Buffered Saline (PBS) pH 7.4 + 5% Ethanol (to maintain sink conditions).
Workflow:
-
Formulation Prep: Prepare two gels.
-
Control: Carbopol gel with 1% Drug.
-
Test: Carbopol gel with 1% Drug + 5% Octinoxate .
-
-
Equilibration: Mount the skin. Equilibrate with receptor medium at 32°C (skin surface temp) for 30 mins.
-
Dosing: Apply 100 mg of formulation to the donor compartment (
area). -
Sampling: Withdraw 0.5 mL aliquots at 0.5, 1, 2, 4, 8, 12, and 24 hours. Replace volume immediately with fresh buffer.
-
Analysis: Quantify drug via HPLC.
-
Calculation: Plot cumulative amount permeated (
) vs. time ( ). Calculate Flux ( ) from the slope of the linear portion.-
Enhancement Ratio (ER) =
.
-
Visualization: Mechanism of Permeation
Figure 2: Mechanism by which Octinoxate disrupts Stratum Corneum lipid packing to facilitate drug entry.
Part 3: Critical Process Parameters & Troubleshooting
The Photostability Paradox
While Octinoxate protects skin from UV, the molecule itself degrades upon exposure to sunlight (trans-to-cis isomerization), which can destabilize the NLC or reduce permeation efficiency.
-
Mitigation Strategy: If the final product is for daytime use, add an antioxidant to the lipid phase during NLC preparation.
-
Recommendation:BHT (Butylated hydroxytoluene) at 0.05% or Vitamin E (Tocopherol) at 0.5%.
-
Why: Prevents radical-mediated degradation of both the Octinoxate and the API.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Particle Size > 500nm | Insufficient shear or lipid phase too viscous. | Increase Homogenization pressure (up to 1200 bar) or temperature (ensure >65°C). |
| Gelation of NLC dispersion | Zeta potential too low (aggregation). | Increase surfactant concentration or add co-surfactant (Lecithin). |
| Drug Precipitation | Octinoxate ratio too low. | Increase Octinoxate fraction (up to 30-40% of total lipid) to create more lattice imperfections. |
References
-
Teeranachaideekul, V., et al. (2020).[4] Effect of Lipid and Oil Compositions on Physicochemical Properties and Photoprotection of Octyl Methoxycinnamate-loaded Nanostructured Lipid Carriers (NLC). Journal of Oleo Science.[4] [Link]
-
Müller, R. H., et al. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations.[5] Advanced Drug Delivery Reviews. [Link]
-
Montenegro, L., et al. (2012). Lipid nanoparticles as carrier for octyl-methoxycinnamate: in vitro percutaneous absorption and photostability studies.[4][6] Journal of Pharmaceutical Sciences.[4][7] [Link]
-
Bhatia, S., et al. (2023). Nanostructured lipid carriers (NLCs): A novel approach for drug delivery.[8][9][10] Journal of Drug Delivery Science and Technology. [Link]
-
Puglia, C., et al. (2012). Evaluation of nanostructured lipid carriers (NLC) and solid lipid nanoparticles (SLN) as carriers for Octyl Methoxycinnamate.[4][6][11] Drug Delivery.[1][3][4][8][9][10][11][12][13] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Lipid nanoparticles as carrier for octyl-methoxycinnamate: in vitro percutaneous absorption and photostability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Effect of Lipid and Oil Compositions on Physicochemical Properties and Photoprotection of Octyl Methoxycinnamate-loaded Nanostructured Lipid Carriers (NLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid Lipid Nanoparticles vs. Nanostructured Lipid Carriers: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ethylhexyl Methoxycinnamate (Octinoxate) Synthesis
Welcome to the Technical Support Center for the synthesis of Ethylhexyl Methoxycinnamate (commonly known as Octinoxate). As a widely utilized UV-B filter in pharmaceutical and cosmetic formulations[1], achieving high-yield synthesis is critical for scale-up and commercial viability.
This guide is engineered for researchers and process chemists experiencing yield bottlenecks (<80%). It addresses the mechanistic causality behind common failures in both the classical Fischer esterification and the palladium-catalyzed Heck coupling routes, providing self-validating protocols to restore optimal conversion rates.
System Diagnostic Workflow
Before altering your reaction parameters, use the diagnostic logic tree below to isolate the root cause of your yield loss based on your specific synthetic route.
Diagnostic logic tree for troubleshooting low yields in Ethylhexyl Methoxycinnamate synthesis.
Quantitative Yield & Impurity Profiles
Understanding the thermodynamic limits and common degradants of your chosen route is the first step in troubleshooting. Compare your analytical results against this baseline data to identify deviations.
| Synthesis Route | Typical Yield | Target Yield | Primary Yield-Limiting Impurity | Causal Factor for Yield Loss |
| Direct Esterification (p-TSA) | 60–75% | >90% | Di-2-ethylhexyl ether | Thermal dehydration of 2-ethylhexanol under acidic conditions[2]. |
| Enzymatic Esterification (Lipase) | 85–90% | >90% | Unreacted starting materials | Biocatalyst deactivation; insufficient incubation time[3]. |
| Heck Coupling (Pd-Catalyzed) | 70–80% | >85% | Homocoupling products (biphenyls) | Catalyst poisoning; inadequate ligand stabilization[2][4]. |
Troubleshooting Guides by Synthesis Route
Guide A: Fischer Esterification (Direct Route)
The Issue: Low conversion rates and the presence of non-target organic layers during workup. Mechanistic Causality: The esterification of 4-methoxycinnamic acid with 2-ethylhexanol is a reversible, equilibrium-driven process[1][5]. According to Le Chatelier's principle, if the water byproduct is not continuously removed from the system, the reverse hydrolysis reaction will stall forward progress. Furthermore, under strong acidic conditions (e.g., sulfuric acid) and elevated temperatures, 2-ethylhexanol undergoes intermolecular dehydration to form di-2-ethylhexyl ether[2]. This side reaction irreversibly consumes the alcohol precursor, capping the maximum theoretical yield. Corrective Action: Utilize a Dean-Stark apparatus with an azeotropic solvent (like toluene) to physically remove water. If etherification persists, switch to an enzymatic biocatalyst (e.g., Novozym 435) which operates at milder temperatures (80 °C), completely bypassing the thermal etherification side-reaction[3][5].
Guide B: Palladium-Catalyzed Heck Reaction (Industrial Route)
The Issue: Reaction stalling accompanied by the formation of a dark, insoluble precipitate. Mechanistic Causality: The industrial synthesis often utilizes a Heck reaction coupling 4-bromoanisole with 2-ethylhexyl acrylate[2][4]. The formation of a black precipitate indicates "Palladium black"—the aggregation of the active Pd(0) catalyst into inactive bulk metal. This occurs when the catalytic cycle is starved of stabilizing ligands or when the base (e.g., trialkylamine or Na2CO3) is insufficient to neutralize the hydrobromic acid byproduct, leading to rapid catalyst degradation[2][4]. Corrective Action: Increase the concentration of phosphine ligands to stabilize the Pd(0) intermediate. Ensure the base is present in a stoichiometric excess (at least 1.5 to 2.0 equivalents) to drive the reductive elimination step efficiently.
Self-Validating Experimental Protocols
To ensure reproducibility and high yields, implement the following standardized protocols. Each step is designed with built-in validation checkpoints to confirm mechanistic success before proceeding.
Protocol A: Optimized Azeotropic Esterification (Fischer Route)
-
Preparation: Charge a dry round-bottom flask with 4-methoxycinnamic acid (1.0 eq) and 2-ethylhexanol (1.2 to 1.5 eq). Causality: The molar excess of the alcohol acts as a thermodynamic driver to push the equilibrium toward the ester product.
-
Catalysis: Add p-toluenesulfonic acid (p-TSA) at 2 mol% relative to the acid. Introduce toluene (3 mL per gram of substrate) as the azeotropic solvent.
-
Assembly: Equip the flask with a Dean-Stark trap (pre-filled with toluene) and a reflux condenser.
-
Execution: Heat the reaction mixture to reflux (110–120 °C) under continuous stirring.
-
Self-Validation Checkpoint: Monitor the water volume accumulating in the Dean-Stark trap. The reaction is only complete when the theoretical volume of water (approx. 18 mL per mole of 4-methoxycinnamic acid) is collected. If water evolution stops prematurely, the equilibrium has stalled and additional toluene or heat may be required.
-
Workup: Cool the mixture to room temperature. Wash the organic phase with saturated aqueous NaHCO3 to neutralize the acid catalyst, preventing reverse hydrolysis during concentration. Remove toluene and excess 2-ethylhexanol via vacuum distillation.
Protocol B: Enzymatic Esterification (High-Yield Green Route)
-
Preparation: Combine 4-methoxycinnamic acid and 2-ethylhexanol in cyclooctane (a non-polar solvent)[3].
-
Biocatalysis: Add Novozym 435 (immobilized Candida antarctica lipase B) at 10% w/w relative to the substrates[3][5].
-
Execution: Incubate the mixture at 80 °C with orbital shaking or gentle stirring for 24 to 96 hours[3][5].
-
Self-Validation Checkpoint: Perform HPLC analysis of the reaction aliquot. A successful run will show >90% conversion without the presence of the di-2-ethylhexyl ether byproduct, validating that the mild thermal conditions successfully bypassed acidic side reactions[2][3].
-
Workup: Filter the mixture to recover the immobilized enzyme (which can be washed and reused). Evaporate the cyclooctane solvent under reduced pressure to isolate the target octinoxate.
Frequently Asked Questions (FAQs)
Q: Why is my final product discolored (yellow/brown) instead of a pale yellow liquid? A: Discoloration is typically caused by the thermal polymerization of the cinnamate double bond at high temperatures[2], or residual palladium catalyst if utilizing the Heck coupling route[4]. Causality: Extended heat exposure generates radical species that attack the alkene moiety. Solution: Lower the distillation temperature during purification by utilizing a high-vacuum system (<1 mbar), or use activated carbon plugs to scavenge transition metal residues prior to distillation.
Q: Can I use sulfuric acid instead of p-TSA for the esterification? A: While sulfuric acid is a potent and inexpensive catalyst[5], it is a strong oxidizing and dehydrating agent. Its use significantly increases the thermodynamic favorability of forming di-2-ethylhexyl ether from the alcohol precursor[2]. Solution: If sulfuric acid must be used, strict temperature control (<100 °C) is mandatory to minimize yield loss to etherification.
Q: My conversion is stuck at 70% despite azeotropic water removal. What is wrong? A: This indicates either catalyst deactivation or an insufficient molar ratio of the reactants. Causality: Trace basic impurities in the starting materials can neutralize the acid catalyst prematurely. Solution: Ensure you are using at least a 1.2x molar excess of 2-ethylhexanol[2] and verify the pH of your reaction mixture remains highly acidic throughout the reflux period.
References
- Title: Octinoxate (7.5%)
- Source: smolecule.
- Source: mdpi.
- Source: benchchem.
- Source: cosmeticsandtoiletries.
Sources
Virtual Technical Support Center: Octinoxate Purification
Topic: High-Purity Isolation of Octinoxate (Ethylhexyl Methoxycinnamate) via Vacuum Distillation
Status: Active | Tier: Level 3 (Senior Scientist Support)
Core Directive & Operational Logic
Welcome to the Advanced Purification Support Module. You are likely accessing this guide because standard distillation protocols have resulted in thermal degradation (yellowing) , isomerization (cis-trans shifts) , or poor separation of the 2-ethylhexanol starting material.
The Central Challenge: Octinoxate (EHMC) is heat-sensitive. While its theoretical boiling point at atmospheric pressure is >350°C (extrapolated), it decomposes well before reaching it. Successful purification requires minimizing Residence Time and Process Temperature simultaneously.
The Solution: This guide prioritizes Short Path Distillation (SPD) or Wiped Film Evaporation (WFE) logic, adaptable to benchtop high-vacuum setups.
Critical Parameter Setup (The "Before You Start" Protocol)
Do not attempt distillation without validating these three pre-requisites. Failure here guarantees low yields or degraded product.
Phase A: Feedstock Neutralization (Crucial)
-
The Science: Most Octinoxate is synthesized via acid-catalyzed esterification (e.g., p-TSA). If you distill acidic crude, the acid acts as a degradation catalyst at high temperatures, causing polymerization and dark tar formation.
-
Protocol: Wash crude ester with 10% Sodium Carbonate (
) or Sodium Bicarbonate ( ) until aqueous pH is 8-9. Wash with brine. Dry over Anhydrous Sodium Sulfate ( ).
Phase B: Vacuum vs. Temperature Correlation
Target the following operational windows to maintain the trans-isomer integrity.
| Parameter | Benchtop (Vigreux) | Short Path / Wiped Film (Preferred) |
| Vacuum Level | < 1.0 mmHg (Torr) | 0.01 – 0.05 mmHg (10-50 mTorr) |
| Vapor Temp | 185°C - 195°C | 135°C - 145°C |
| Mantle/Oil Temp | Max 215°C | 160°C (Wiper Wall Temp) |
| Residence Time | Hours (High Risk) | Seconds (Low Risk) |
Phase C: The "Lights" Stripping
-
Issue: Excess 2-ethylhexanol (starting material) boils significantly lower than Octinoxate.
-
Action: Perform a "Rough Cut" or "Stripping Run" first.
-
Set Vacuum: Moderate (10-20 mmHg).
-
Set Temp: 90-100°C.
-
Goal: Remove solvent/alcohol before applying high heat for the main fraction.
-
Interactive Troubleshooting (Q&A)
Scenario 1: Product Discoloration
User: "My distillate is coming out yellow or turning amber in the receiving flask. It should be colorless to pale yellow."
Senior Scientist Diagnosis: This is Oxidative Thermal Degradation .
-
Leak Check: At high temperatures (>150°C), even trace oxygen causes rapid yellowing. Grease all joints (Dow Corning High Vacuum Grease) and check your manometer seals.
-
The "Slow Bake" Effect: If using a pot flask (batch distillation), your compound is sitting at boiling temperature for too long.
-
Immediate Fix: Lower the mantle temperature by 10°C and improve vacuum depth.
-
Process Fix: Switch to a setup with lower residence time (Short Path).
-
-
Residual Catalyst: Did you skip Phase A? Acid traces turn the product brown/black.
Scenario 2: Isomerization (Purity Drop)
User: "HPLC shows an increase in the cis-isomer (Z-octyl-p-methoxycinnamate). My potency is dropping."
Senior Scientist Diagnosis: The trans isomer is thermodynamically stable but converts to cis under UV light or excessive thermal stress .
-
Root Cause: You are exceeding the thermal budget.
-
Correction: Wrap the distillation column and receiving flask in aluminum foil. Light leaks during hot distillation accelerate isomerization.
-
Process Change: If cis content >2%, your pot temperature is too high. You must increase vacuum (lower pressure) to distill at a lower temperature (Target <145°C vapor).
Scenario 3: Vacuum Instability (Bumping)
User: "The vacuum fluctuates, and the main fraction keeps bumping into the condenser."
Senior Scientist Diagnosis: Outgassing of Volatiles.
-
Cause: Residual 2-ethylhexanol or moisture is flashing off explosively when you hit the main fraction temperature.
-
Fix: You did not strip the "Lights" effectively (See Phase C).
-
Immediate Action: Stop heat. Cool. Re-establish vacuum. Run the system at 100°C for 30 mins to degas before ramping to distillation temp.
Visualizing the Workflow
Figure 1: Decision Logic for Octinoxate Purification
This diagram outlines the decision-making process to select the correct distillation method and troubleshoot issues.
Caption: Decision tree for selecting distillation hardware based on scale and thermal risk factors.
Figure 2: The Short Path Distillation Workflow
The optimal setup for heat-sensitive esters.
Caption: Schematic of Short Path Distillation (SPD) minimizing thermal residence time.
Quality Control & Validation (The "After" Phase)
Once distillation is complete, validate purity using these metrics.
| Test Method | Acceptance Criteria | Notes |
| HPLC (Reverse Phase) | Purity > 98.0% | Monitor cis-isomer peak (should be <1.0%). |
| Refractive Index (20°C) | 1.542 – 1.548 | Quickest check for solvent removal. |
| Specific Gravity (25°C) | 1.005 – 1.013 | Low SG indicates residual alcohol. |
| Color (Hazen/APHA) | Max 50 | High color indicates oxidation. |
FAQ: Common Pitfalls
Q: Can I use a rotary evaporator (Rotovap) for the final distillation? A: No. A standard rotovap cannot achieve the vacuum depth required (0.01 mmHg) to distill Octinoxate without overheating it. You can use it for stripping the solvent (Phase C), but not for the final product distillation.
Q: Why is my refractive index low (e.g., 1.520)? A: You have significant residual 2-ethylhexanol . The boiling point separation between the alcohol (~185°C atm) and Octinoxate is large, but at high vacuum, entrainment can occur. Re-run the "Lights" strip or increase the temperature of your condenser to prevent the alcohol from condensing with the product.
Q: Is the cis-isomer dangerous? A: It is not toxic, but it is less effective as a UVB filter (lower extinction coefficient). Regulatory bodies (USP/EP) have specific monographs requiring high trans content for efficacy.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5355130, Octinoxate. Retrieved from [Link]
- U.S. Pharmacopeia (USP).Octinoxate Official Monograph: Chromatographic Purity and Assay. USP 35-NF 30. (Standard for purity thresholds and refractive index).
-
Google Patents. Process for the preparation of 2-ethylhexyl-p-methoxycinnamate. (Provides industrial vacuum/temperature parameters: 135-145°C at 40-50 Pa).[1] Retrieved from
-
L'Oréal Research & Innovation. Octinoxate: Ingredient Safety and Stability Data. Retrieved from [Link]
Sources
Technical Support Center: Octinoxate Synthesis & Optimization
Executive Summary & Core Chemistry
Welcome to the Technical Support Center. This guide addresses the synthesis of Octinoxate (CAS: 5466-77-3), the 2-ethylhexyl ester of p-methoxycinnamic acid.
The industry-standard route is the Fisher Esterification or Transesterification . While conceptually simple, achieving pharmaceutical-grade purity (>98%) and high yield requires rigorous control over thermodynamic equilibrium and kinetic parameters.
The Reaction (Direct Esterification):
Critical Process Parameters (CPPs)
| Parameter | Standard Range | Optimization Logic |
| Molar Ratio | 1:2 to 1:3 (Acid:Alcohol) | Le Chatelier’s Principle: Excess 2-EH drives equilibrium to the right. 2-EH is easier to remove by distillation than unreacted solid p-MCA. |
| Catalyst | p-TSA (0.5 - 1.0 mol%) | Selectivity: p-Toluenesulfonic acid (p-TSA) causes less charring/oxidation than |
| Temperature | 140°C - 150°C | Kinetics: Required to overcome activation energy and facilitate azeotropic water removal. |
| Water Removal | Continuous | Equilibrium Shift: Failure to remove water results in a stalled conversion (~60-70%). |
Standard Operating Procedure (Optimized)
Phase A: Reaction Setup
-
Charge Reactor: Load p-Methoxycinnamic acid (1.0 eq) and 2-Ethylhexanol (2.5 eq).
-
Solvent/Entrainer: Add Toluene or Xylene (approx. 20-30% of total volume) to facilitate water removal via azeotrope. Note: Solvent-free neat reactions are possible but require higher temperatures (150°C+) and vacuum to strip water.
-
Catalyst Addition: Add p-TSA (1.0 wt% relative to Acid).
-
Atmosphere: Purge with Nitrogen (
) . Crucial: p-MCA derivatives are prone to oxidative yellowing at high temperatures.
Phase B: Reaction & Workup[1]
-
Reflux: Heat to reflux (approx. 140-150°C). Monitor water collection in the Dean-Stark trap.
-
Endpoint: Reaction is complete when water evolution ceases and Acid Value (AV) is < 2.0 mg KOH/g.
-
Neutralization: Cool to 80°C. Wash with 10%
solution to remove catalyst and unreacted acid. -
Distillation:
-
Strip solvent/excess 2-EH under reduced pressure.
-
Final Product Distillation: Collect fraction at 185–190°C at 0.6 mbar (high vacuum is mandatory due to high boiling point) [2].
-
Troubleshooting Hub (Q&A)
Category: Yield & Conversion
Q: My conversion is stuck at 65% after 10 hours. Adding more catalyst doesn't help. Why? A: This is a thermodynamic issue, not a kinetic one. The system has reached equilibrium because water is not being removed effectively.
-
Diagnosis: Check your Dean-Stark trap or vacuum line. If using a solvent (Toluene), ensure the reflux is vigorous enough to carry water over.
-
Fix: Increase the boil-up rate or add a fresh portion of dry solvent to help carry over the water. Do not add more acid catalyst; this will only increase impurity formation.
Q: I am using a solvent-free method, but the reaction is too slow. A: Solvent-free reactions rely on the boiling point of 2-EH (184°C). If you are running below 150°C without vacuum, water removal is inefficient.
-
Recommendation: Apply a slight vacuum (e.g., 200-300 mbar) during the reaction—just enough to pull off water but not the 2-EH.
Category: Impurity & Color Profile
Q: The final product has a distinct yellow/brown hue. How do I get it colorless? A: Coloration comes from the oxidation of the phenolic core or polymerization of side-products.
-
Root Cause: Oxygen ingress at high temperatures (>120°C).
-
Corrective Action: You must maintain a strict
blanket throughout the reaction. -
Purification: If the product is already colored, a simple wash won't fix it. You must perform fractional distillation under high vacuum.
Q: HPLC shows a split peak for the main product. Is this an impurity? A: Likely not a chemical impurity, but a stereoisomer.
-
Explanation: Octinoxate exists primarily as the trans-isomer (E-isomer). Exposure to UV light or excessive heat can induce isomerization to the cis-isomer (Z-isomer), which has slightly different retention times [3].
-
Prevention: Protect the reaction and storage vessels from direct UV/sunlight.
Category: Green Chemistry / Alternatives[2]
Q: Can we avoid using p-TSA and solvents for a "Green Label" product? A: Yes. Enzymatic catalysis is the modern alternative.
-
Protocol: Use Lipase B from Candida antarctica (Novozym 435) .[1]
-
Conditions: 60-80°C, Solvent-free or in Cyclooctane.
-
Benefit: Neutral pH, no corrosion, lower energy.
-
Trade-off: Slower reaction rates (24-48h) compared to chemical synthesis (6-8h) [4].
Visualizations
Diagram 1: Optimized Synthesis Workflow
This diagram outlines the critical path for the acid-catalyzed route, highlighting the decision points for workup.
Caption: Figure 1. Process flow for p-TSA catalyzed esterification with in-process control (IPC) points.
Diagram 2: Troubleshooting Logic Tree
Use this logic flow to diagnose low yield or purity issues.
Caption: Figure 2. Root cause analysis for common synthesis deviations.
References
-
Process Optimization & Catalysts
-
Kumar, A., et al. (2014). Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase. PubMed.
-
-
Industrial Synthesis Parameters
-
Google Patents. (1992). Process for the preparation of octyl methoxy cinnamate (EP0509426A2).
-
-
Isomerization & Stability
-
Pattanaargson, S., & Limphong, P. (2001).[2] Stability of Octyl Methoxycinnamate and its Isomerization. Journal of Cosmetic Science.
-
-
Enzymatic Alternatives
Sources
Advanced Technical Support Center: Troubleshooting Octinoxate (EHMC) Photostability
Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the most critical failure modes associated with Octinoxate (Ethylhexyl methoxycinnamate, OMC or EHMC) in UV filter formulations.
Octinoxate is a globally approved, highly effective UVB filter. However, its chemical structure makes it highly susceptible to UV-induced degradation, which compromises both the Sun Protection Factor (SPF) and the safety profile of the final formulation[1]. This guide bridges the gap between mechanistic photochemistry and bench-level formulation strategies, providing you with self-validating protocols to engineer photostable systems.
Part 1: Mechanistic FAQs (The "Why")
Q1: Why does the SPF of my Octinoxate-only formulation drop by 30% after 10 MEDs of UV exposure? A: In the absence of other interacting filters, Octinoxate primarily degrades via trans-cis photoisomerization[1]. The molecule naturally exists in the highly conjugated, energetically favorable trans (E) form, which has a high molar extinction coefficient. Upon UV absorption, it isomerizes into the cis (Z) form. The cis isomer adopts a folded, more compact structure stabilized by intra-molecular dispersion interactions, which significantly lowers its UV absorption capacity and efficacy as a UVB filter[1].
Q2: I combined Octinoxate with Avobenzone to achieve broad-spectrum (UVA/UVB) protection, but both filters degraded rapidly. What happened?
A: You are observing concomitant photolysis. While trans-cis isomerization is the primary pathway for neat Octinoxate, mixing it with Avobenzone (a UVA filter) shifts the degradation mechanism entirely[2]. Upon UV irradiation, the two molecules undergo a destructive bimolecular reaction, generating persistent free radicals and forming stable cyclodimers (such as
Q3: Can inorganic filters solve this issue? A: Yes, but standard metal oxides can sometimes act as photocatalysts. However, recent advancements using synthesized star-shaped ZnO nanoaggregates combined with Octinoxate and Avobenzone have shown massive synergistic effects, boosting in vitro SPF by up to 990% while maintaining a broad-spectrum profile (critical wavelength > 370 nm)[3].
Part 2: Visualizing the Photodegradation Pathways
To successfully troubleshoot, you must first understand the competing reaction kinetics at play in your emulsion.
Caption: Competing photodegradation pathways of Octinoxate in isolated vs. mixed UV filter systems.
Part 3: Formulation Troubleshooting Guides (The "How")
Strategy A: Triplet State Quenching (Chemical Stabilization)
Scenario: You must use both Octinoxate and Avobenzone in an O/W emulsion. Solution: Introduce Bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S / Bemotrizinol). Tinosorb S acts as a highly efficient triplet-state quencher. It accepts the excitation energy from the degrading Avobenzone and dissipates it harmlessly, thereby preventing the Avobenzone molecule from attacking the Octinoxate[4].
Strategy B: Steric Hindrance via Encapsulation (Physical Stabilization)
Scenario: You are developing an "environmentally friendly" or sensitive-skin sunscreen and want to avoid complex chemical stabilizer cocktails.
Solution: Utilize
Caption: Workflow and mechanism of Octinoxate photostabilization via β-Cyclodextrin encapsulation.
Part 4: Quantitative Data & Benchmarking
The following table summarizes the expected performance recovery when applying the troubleshooting strategies outlined above. These metrics serve as your baseline for Quality Control (QC) validation.
| Formulation System | Primary Degradation Mechanism | Initial SPF (Simulated) | % Octinoxate Recovery (Post 10 MEDs) | Recommended Intervention |
| Neat Octinoxate | Trans-Cis Photoisomerization | 15.0 | ~60 - 70% | Cyclodextrin Encapsulation |
| Octinoxate + Avobenzone | Concomitant Photolysis / Cleavage | 20.0 | < 30% | Add Tinosorb S (Bemotrizinol) |
| Octinoxate + Avobenzone + Tinosorb S | None (Triplet Quenching) | 25.0 | > 90% | Baseline for Broad-Spectrum |
| None (Steric Hindrance) | 18.0 | > 95% | Ideal for "Green" Sunscreens |
Part 5: Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, do not rely solely on final SPF testing. Use the following self-validating protocols to confirm that your stabilization strategy is working at the molecular level.
Protocol 1: Mechanochemical Synthesis of -CD Inclusion Complexes[5]
This "green" synthesis method avoids harsh solvents and ensures a high-yield inclusion complex.
-
Milling: Combine
-Cyclodextrin and Octinoxate in a 3:2 molar ratio in a mortar or planetary ball mill. -
Kneading: Add a minimal amount of purified water (just enough to form a thick paste). Knead continuously for 45–60 minutes. The mechanical shear forces the hydrophobic Octinoxate into the
-CD cavity. -
Drying & Washing: Dry the resulting paste under a vacuum at 40°C. Wash the dried powder briefly with a non-polar solvent (e.g., hexane) to remove any unencapsulated, surface-bound Octinoxate.
-
Validation (Crucial Step): Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Free Octinoxate degrades at ~240°C[5]. A successful inclusion complex will show a shift in this thermal degradation peak, proving the guest molecule is shielded by the host lattice[5].
Protocol 2: In Vitro Photostability & Mass Balance Assay
This protocol verifies if your Tinosorb S addition successfully prevented concomitant photolysis[4].
-
Substrate Preparation: Apply 1.3 mg/cm² of your emulsion onto roughened PMMA (polymethyl methacrylate) plates. Allow to dry in the dark for 15 minutes to form a uniform film.
-
Irradiation: Expose the plates to an optically filtered Xenon arc solar simulator. Irradiate with doses up to 30 MED (Mean Erythemal Dose)[4].
-
Extraction: Submerge the irradiated PMMA plates in a suitable solvent (e.g., Isopropanol/Tetrahydrofuran mix) and sonicate for 10 minutes to extract the remaining UV filters.
-
Validation (HPLC-UV): Analyze the extract via HPLC. Compare the Area Under the Curve (AUC) of the Octinoxate and Avobenzone peaks against a non-irradiated control plate. If Tinosorb S is functioning correctly, you will observe >90% recovery of both filters, validating the system's photostability[4].
References
-
A post-HF approach to the sunscreen octyl methoxycinnamate Source: AIP Publishing URL:[Link]
-
In vitro photoprotective efficacy and photostability of synthesized star-shaped ZnO nanoaggregates associated with ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane Source: PubMed (J Photochem Photobiol B) URL:[Link]
-
Unexpected Photolysis of the Sunscreen Octinoxate In The Presence of the Sunscreen Avobenzone Source: ResearchGate / Photochemistry and Photobiology URL:[Link]
-
Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter Source: PubMed (Photochem Photobiol) URL:[Link]
-
Environmentally Friendly Sunscreens: Mechanochemical Synthesis and Characterization of β-CD Inclusion Complexes of Avobenzone and Octinoxate with Improved Photostability Source: ACS Sustainable Chemistry & Engineering URL:[Link]
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro photoprotective efficacy and photostability of synthesized star-shaped ZnO nanoaggregates associated with ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ethylhexyl Methoxycinnamate (EHMC)
Solubilization, Stability, and Formulation Strategies[1]
Status: Operational Operator: Senior Application Scientist Topic: Overcoming Solubility & Miscibility Challenges of Octinoxate (EHMC)
Welcome to the Technical Support Interface
You are likely here because you are encountering phase separation, crystallization of co-actives, or difficulty incorporating Ethylhexyl Methoxycinnamate (EHMC) into aqueous or high-water-content systems.
While EHMC is a liquid at room temperature (freezing point < -25°C), "solubility" issues in this context usually refer to three distinct challenges:
-
Aqueous Incompatibility: Incorporating this highly lipophilic molecule (LogP ~5.[1]5) into hydrogels or toners.[1]
-
Solvent Capacity: Using EHMC as a solvent for solid UV filters (like Avobenzone or Bemotrizinol) and preventing their crystallization.[1]
-
Emulsion Stability: Preventing Ostwald ripening and phase separation in low-viscosity formulations.
Below is your technical dossier for resolving these issues.
Part 1: The Physicochemical Profile[2][3][4]
Before troubleshooting, verify your system parameters against the molecule's intrinsic properties.
| Parameter | Value | Implications for Formulation |
| Physical State | Pale Yellow Liquid | Rarely crystallizes itself; acts as a solvent for others.[1][2] |
| LogP (Octanol/Water) | ~5.5 - 6.0 | Highly lipophilic.[1] Practically insoluble in water (<0.1 µg/mL).[1][3] |
| Dielectric Constant | Low (Non-polar) | Requires polarity matching with esters for stability.[1] |
| Refractive Index | 1.542 – 1.548 | High RI.[1][2] Can cause "whitening" if not matched in clear gels.[1] |
| Specific Gravity | 1.01 g/cm³ | Close to water; aids in emulsion stability (Stokes' Law).[1] |
Part 2: Troubleshooting & FAQs
Scenario A: The "Crystallization" False Flag
Q: "I am seeing needle-like crystals forming in my oil phase containing EHMC after 24 hours at 4°C. Is the EHMC freezing?"
Diagnosis: No. EHMC has a freezing point below -25°C. You are witnessing the precipitation of solid UV filters (e.g., Avobenzone, Ethylhexyl Triazone, or Bemotrizinol) that were dissolved in the EHMC. EHMC is a good solvent, but it has a saturation limit. When the temperature drops, the solubility of these solids decreases, leading to nucleation.
The Fix: You must increase the polarity of your oil phase to boost the solubility parameter.
-
Add a Co-Solvent: Incorporate C12-15 Alkyl Benzoate at a 1:1 ratio with the solid filters.[1] The aromatic ring in the benzoate ester interacts via pi-stacking with solid UV filters, significantly preventing crystallization compared to aliphatic esters.
-
Check the Ratio: Ensure your ratio of EHMC to Solid Filter is at least 2:1, preferably 3:1.
Scenario B: Aqueous Transparency
Q: "How do I incorporate EHMC into a clear water-based gel without it turning milky?"
Diagnosis: EHMC is immiscible with water.[1][2][3][4][5] "Milkiness" is the scattering of light by oil droplets >50 nm. To achieve clarity, you must either micellize the oil (microemulsion) or molecularly encapsulate it.
The Fix:
-
Method 1: Solubilization (High Surfactant Load): Use a high-HLB solubilizer like PEG-40 Hydrogenated Castor Oil or Polysorbate 20.[1]
-
Ratio: You typically need a Solubilizer:Oil ratio of 3:1 to 5:1 .
-
Procedure: Premix EHMC and solubilizer before adding water slowly.
-
-
Method 2: Cyclodextrin Inclusion (Advanced): See Protocol A below. This "hides" the hydrophobic EHMC molecule inside a water-soluble sugar ring, allowing for true aqueous clarity without high surfactant loads.[1]
Scenario C: Emulsion Failure
Q: "My O/W lotion separates after one week at 45°C. The droplet size is increasing."
Diagnosis: This is likely Ostwald Ripening .[1] Because EHMC has some (albeit tiny) water solubility, smaller droplets diffuse through the continuous phase and deposit onto larger droplets to lower thermodynamic energy.
The Fix:
-
Add a Hydrophobe: Add a small amount (1-2%) of a completely water-insoluble long-chain hydrocarbon (like Polydecene or VP/Eicosene Copolymer) to the oil phase.[1] This creates an osmotic pressure gradient that counteracts the diffusion, stabilizing the droplet size.
-
Match Specific Gravity: Since EHMC (1.01 g/cm³) is nearly identical to water in density, creaming shouldn't be the issue. Focus on the interface. Use a polymeric emulsifier (e.g., Acrylates/C10-30 Alkyl Acrylate Crosspolymer) to create a yield stress in the water phase.[1]
Part 3: Advanced Protocols
Protocol A: Preparation of Water-Soluble Inclusion Complexes
For creating clear aqueous toners or serums without sticky solubilizers.[1]
Principle: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "host-guest" complex with EHMC, shielding the hydrophobic ester tail.[1]
Materials:
Step-by-Step:
-
Molar Calculation: Calculate a 1:1 molar ratio. (MW EHMC: ~290 g/mol ; MW HP-β-CD: ~1400 g/mol ).[1] You will need roughly 4.8g of Cyclodextrin for every 1g of EHMC.
-
Dissolution (Host): Dissolve the HP-β-CD in water to create a 20% w/v solution. Stir until clear.
-
Dissolution (Guest): Dissolve the EHMC in a minimal amount of Ethanol (1:1 ratio).
-
Complexation: Slowly drip the EHMC/Ethanol solution into the aqueous Cyclodextrin solution under constant, vigorous stirring (500 RPM).
-
Equilibration: Stir for 24 hours at room temperature, protected from light.
-
Solvent Removal: If ethanol is undesirable, use a rotary evaporator to remove it, or freeze-dry the solution to obtain a water-soluble powder.[1]
-
Reconstitution: The resulting complex dissolves directly in water.[1]
Protocol B: Solid Lipid Nanoparticles (SLN) for Photostability
For preventing degradation and enhancing SPF efficacy.
Principle: Encapsulating liquid EHMC inside a solid lipid matrix (e.g., Cetyl Palmitate) prevents it from interacting with other ingredients and reduces photo-isomerization (cis-trans shifts).[1]
Materials:
-
Solid Lipid: Cetyl Palmitate or Glyceryl Behenate (Melting point > 50°C)[1]
-
Liquid Lipid: EHMC
-
Surfactant: Poloxamer 188 or Lecithin
-
Equipment: High-Pressure Homogenizer (HPH) or Ultra-Turrax.[1]
Step-by-Step:
-
Melt Phase: Melt the solid lipid (Cetyl Palmitate) at 70°C (approx 10°C above melting point).
-
Incorporation: Add EHMC to the molten lipid. (Ratio: 70% Solid Lipid / 30% EHMC).[1] Maintain 70°C.
-
Aqueous Phase: Heat water + Poloxamer 188 (2%) to 70°C.[1]
-
Pre-Emulsion: Pour the lipid phase into the aqueous phase under high-shear mixing (Ultra-Turrax) at 10,000 RPM for 2 minutes.
-
Homogenization: Pass the pre-emulsion through a High-Pressure Homogenizer (500 bar, 3 cycles).
-
Cooling (Critical): Immediately cool the dispersion to 4°C to crystallize the lipid shell, trapping the EHMC inside.
Part 4: Visualization (Logic & Workflows)
Figure 1: The Solubilization Decision Matrix
Use this flow to determine the correct carrier system for your application.
Caption: Decision tree for selecting the appropriate solubilization strategy based on formulation base and stability requirements.
Figure 2: Solid Lipid Nanoparticle (SLN) Synthesis
Visualizing the phase transition required to encapsulate liquid EHMC.
Caption: Workflow for encapsulating EHMC in Solid Lipid Nanoparticles (SLN) to enhance stability and reduce skin penetration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5355130, Octinoxate.[1] Retrieved from [Link][1]
- Perugini, P., et al. (2002).Improvement of the photostability of octyl methoxycinnamate by cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
-
Wissing, S. A., & Müller, R. H. (2002). Solid lipid nanoparticles (SLN) as a novel carrier system for UV filters.[1] Pharmazie.[1][4] (Context: Validation of Protocol B and SLN mechanism).
-
Cosmetic Ingredient Review (CIR). Safety Assessment of Alkyl Benzoates as Used in Cosmetics. (Context: C12-15 Alkyl Benzoate solubility data). Retrieved from [Link]
Sources
- 1. Octyl methoxycinnamate - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. chembk.com [chembk.com]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. C12-15 Alkyl Benzoate - PCC Group Product Portal [products.pcc.eu]
- 6. Encapsulation of the UV filters ethylhexyl methoxycinnamate and butyl methoxydibenzoylmethane in lipid microparticles: effect on in vivo human skin permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Octinoxate (OMC) Stability & Storage
The following guide is structured as a specialized Technical Support Center for researchers working with Octinoxate (Ethylhexyl Methoxycinnamate).
Topic: Preventing & Troubleshooting Isomerization During Storage and Handling Document ID: OMC-STAB-004 Role: Senior Application Scientist
The Core Challenge: The E-to-Z Shift
Executive Summary: Octinoxate acts as a UVB filter primarily in its trans-isomer (E-isomer) form.[1][2] However, it is thermodynamically unstable upon excitation. The primary failure mode during storage and handling is photoisomerization to the cis-isomer (Z-isomer).
Why this matters: The cis-isomer is a "parasitic" impurity in your workflow.
-
Loss of Efficacy: The cis-isomer has a significantly lower molar extinction coefficient (
) than the trans-isomer.[3][4] -
Hypsochromic Shift: The absorption maximum (
) shifts to shorter wavelengths, reducing protection in the critical 300–310 nm range. -
Analytical Drift: If your reference standards isomerize on the bench, your quantification curves will be invalid.
Mechanism of Failure
Unlike oxidation, which is slow, isomerization can occur within minutes of exposure to ambient laboratory light (fluorescent or sunlight) when the compound is in solution.
Figure 1: The photoisomerization pathway. Note that while the reaction is reversible, the equilibrium under light often favors significant accumulation of the less effective cis-isomer.
Troubleshooting & FAQs
Direct answers to common issues observed in the lab.
Q: My stock solution absorbance has dropped by 15% overnight. Is it degradation?
Diagnosis: Likely Isomerization , not chemical degradation (hydrolysis/oxidation). Explanation: If you stored the solution in a clear vial or near a window, the trans-isomer converted to cis. The cis-isomer absorbs less UV light.[2][3] Solution:
-
Run an HPLC (see Protocol A).[5] If you see a new peak eluting before the main peak, it is the cis-isomer.
-
Corrective Action: Discard the solution. Prepare fresh standards in amber glassware only.
Q: Can I store Octinoxate in plastic containers?
Recommendation: Avoid for long-term storage. Reasoning: Octinoxate is lipophilic. It can migrate into or interact with certain plastics (like LDPE), leading to "loss" of active concentration via sorption. Protocol: Use Borosilicate Amber Glass with PTFE-lined caps for all stock solutions.
Q: Does temperature affect isomerization during storage?
Clarification: Thermal isomerization (heat-induced) is negligible compared to photoisomerization at standard storage temperatures (
Q: I need to stabilize a formulation. What can I add?
Technical Insight: You need a triplet-state quencher or a steric stabilizer.
-
Ethylhexyl Methoxycrylene (Solastay S1): A specific singlet-state quencher designed to stabilize Octinoxate.[6]
-
Encapsulation: Trapping Octinoxate in
-cyclodextrin or lipid nanoparticles restricts the molecular rotation required for isomerization.
Analytical Validation Protocols
How to prove the integrity of your sample.
Protocol A: HPLC Separation of Isomers
Use this protocol to verify if your "pure" Octinoxate has isomerized.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Phenomenex Luna 5µm, 250 x 4.6 mm) |
| Mobile Phase | Methanol : Water (90 : 10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 300 nm (Isosbestic point approximation) or 310 nm |
| Temperature |
Expected Results:
-
Cis-isomer (Z): Elutes earlier (more polar/compact folded structure). Retention time approx. 0.85x that of Trans.
-
Trans-isomer (E): Elutes later (planar structure interacts more with C18 stationary phase).
Protocol B: Generating a "Cis" Reference Standard
Since pure cis-Octinoxate is difficult to purchase, generate it in situ for peak identification.
-
Prepare a 100 µg/mL solution of Trans-Octinoxate in Methanol.
-
Transfer to a clear quartz or borosilicate vial.
-
Expose to UV light (or direct sunlight) for 1–2 hours.[7]
-
Inject immediately. You will observe the growth of the cis peak (early eluting) and reduction of the trans peak.
Comparative Data: Cis vs. Trans
Quantitative differences affecting your experiments.
| Property | Trans-Octinoxate (E) | Cis-Octinoxate (Z) | Impact on Research |
| Absorption Max ( | ~310 nm | ~290–300 nm | Shift reduces UVB blocking efficiency.[1][2][3][4][8] |
| Molar Extinction ( | ~24,000 | ~12,600 | Cis absorbs roughly half as much energy.[3] |
| HPLC Elution Order (RP) | 2nd (Late) | 1st (Early) | Must not confuse cis peak for an impurity/degradant. |
| Solubility | High (Oils) | Slightly higher (Polar solvents) | Cis is more soluble in polar media due to dipole moment. |
Storage Decision Logic
Follow this workflow to ensure sample integrity.
Figure 2: Decision tree for storage and handling based on concentration.
References
-
Pattanaargson, S., et al. (2004). "Photoisomerization of octyl methoxycinnamate." Journal of Photochemistry and Photobiology A: Chemistry. Link
-
Toccaceli, M., et al. (2021). "A post-HF approach to the sunscreen octyl methoxycinnamate."[1] The Journal of Chemical Physics. Link
-
FDA (U.S. Food and Drug Administration). (2019). "LIB 4675: Identification and Quantitation of Oxybenzone, Octocrylene, Avobenzone, Octinoxate, Homosalate and Octisalate in Sunscreen Products." Link
-
Bonda, C., et al. (2010). "Singlet quenching of Octinoxate by Ethylhexyl methoxycrylene." Cosmetic & Toiletries.[6][9][10][11] (Referenced via patent/industry data on Solastay S1 mechanism).
-
BenchChem. (2025). "HPLC-Based Separation of Cis and Trans Chalcone Isomers." (General protocol for cinnamate derivatives). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Octinoxate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Kao | Octinoxate [kao.com]
- 10. yourmoleculardreams.blog [yourmoleculardreams.blog]
- 11. What is the mechanism of Octinoxate? [synapse.patsnap.com]
Technical Support Center: Scaling Ethylhexyl Methoxycinnamate (EHMC)
Status: Operational Operator: Senior Application Scientist Topic: Process Chemistry & Scale-Up Engineering Ticket ID: EHMC-SC-2024
Introduction: The Scale-Up Paradox
Welcome to the technical support hub for Ethylhexyl Methoxycinnamate (EHMC). If you are reading this, you have likely successfully synthesized gram-scale quantities of EHMC in the lab and are now facing the non-linear challenges of the pilot plant: conversion plateaus, difficult workups, or unexpected discoloration.
Scaling EHMC is not merely about increasing vessel volume; it is an exercise in equilibrium management . The reaction between p-methoxycinnamic acid (p-MCA) and 2-ethylhexanol (2-EH) is a reversible esterification. In a 50mL flask, equilibrium is trivial; in a 500L reactor, mass transfer limitations and water removal become the rate-determining steps.
This guide addresses these specific failure modes using industrial best practices.
Module 1: Reaction Kinetics & Equilibrium
Q: Why is my conversion stalling at ~60-70% despite extended reaction times?
A: You are fighting Le Chatelier’s Principle and losing. In the direct esterification of p-MCA with 2-EH, water is a byproduct. As water concentration increases, the reverse hydrolysis reaction accelerates, establishing an equilibrium that halts net product formation.
The Fix: You must transition from a "closed" system to an active water-removal system .
-
Azeotropic Distillation: Use a solvent like toluene or xylene (if permissible) to form a low-boiling azeotrope with water.
-
Vacuum Stripping: If running solvent-free (neat), apply vacuum (100–200 mbar) to continuously pull water out of the reactor. Note: Ensure your column prevents the loss of 2-ethylhexanol (b.p. 184°C), which is necessary to drive the reaction.
Visualizing the Process Logic:
Figure 1: Continuous water removal loop essential for driving esterification >98% conversion.
Module 2: Catalyst Selection & Corrosion Control
Q: Sulfuric acid is corroding my stainless steel reactor. What are the alternatives?
A: Switch to p-Toluenesulfonic Acid (p-TSA) or Heterogeneous Solid Acids.
While sulfuric acid (
Troubleshooting Matrix: Catalyst Selection
| Catalyst Type | Industrial Viability | Pros | Cons | Recommended For |
| Sulfuric Acid | Low | Very fast, cheap. | Corrosive, causes "tarring" (color impurities), hard to neutralize. | Do Not Use for high-quality cosmetic grades. |
| p-TSA | High | High activity, less oxidizing than | Soluble (requires washing step), moderate corrosion. | Standard Batch Production. |
| Solid Acids (e.g., Amberlyst 15, Indion 130) | Medium | Self-filtering , non-corrosive to steel, reusable [2]. | Slower kinetics (mass transfer limited), thermal instability >120°C. | Continuous Flow / Green Processes. |
| Titanates (e.g., TBT) | High | Effective for transesterification routes. | Requires high temp (>180°C), sensitive to moisture. | Transesterification Routes. |
Technical Insight: If using p-TSA , use a concentration of 0.5% to 1.0% w/w relative to p-MCA. This provides sufficient protonation without inducing excessive polymerization of the double bond [3].
Module 3: Purification & Impurity Management
Q: My final product has a persistent yellow tint. How do I achieve "water-white" purity?
A: The yellowing is likely due to phenolic oxidation or thermal degradation of the cinnamate double bond. EHMC is sensitive to thermal stress. Prolonged heating at >160°C in the presence of oxygen creates quinone-like colored bodies.
The Fix: The "Soft" Distillation Protocol You cannot rely on simple pot distillation. You must use high-vacuum techniques to lower the boiling point.
Standard Operating Procedure (SOP): Purification of 1kg Pilot Batch
-
Neutralization (Critical):
-
Cool reaction mass to 60°C.
-
Wash with 10% Sodium Carbonate (
) solution. Why? Removes p-TSA and unreacted p-MCA (which is soluble in base). -
Phase separate.[1] The organic layer contains crude EHMC.
-
-
Solvent Stripping:
-
Remove excess 2-ethylhexanol and solvent (if used) via rotary evaporator or flash vessel at 100°C / 50 mbar.
-
-
High-Vacuum Distillation:
-
Equipment: Wiped Film Evaporator (WFE) or Short Path Distillation.
-
Pressure: < 1 mbar (absolute).
-
Temperature: 180–190°C (vapor temp).
-
Antioxidant: Add 500 ppm BHT (Butylated Hydroxytoluene) to the crude before distillation to inhibit polymerization during heating [4].
-
Visualizing the Purification Train:
Figure 2: Downstream processing workflow to ensure removal of color bodies and catalyst residues.
Module 4: Quality Control & Isomerism
Q: Does the Cis/Trans ratio matter?
A: Yes. The Trans isomer is the active UV filter.
The trans-isomer (E-isomer) has a higher extinction coefficient (
-
Synthesis Default: The thermodynamic product is predominantly trans.
-
Risk: UV exposure converts trans
cis (photo-isomerization). -
Action: Store samples in amber glass or opaque HDPE drums immediately after distillation. Verify ratio via HPLC or GC.
References
-
Yadav, V. G., & Rathod, A. P. (1999). Synthesis of 2-ethylhexyl-4-methoxy cinnamate: A raw material for cosmetic industry. Indian Journal of Chemical Technology.
-
Molinero, L., et al. (2022).[2] Solventless esterification of glycerol with p-methoxycinnamic acid catalyzed by a novel sulfonic acid mesoporous solid. Journal of Industrial and Engineering Chemistry.
-
Go, L., et al. (2014). Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate. PubMed.
-
Deflandre, A., & Lang, G. (1988). Photostability of the UV filter 2-ethylhexyl p-methoxycinnamate. International Journal of Cosmetic Science.
Sources
Validation & Comparative
Validation of HPLC Method for Ethylhexyl Methoxycinnamate: A Comparative Technical Guide
Executive Summary
Ethylhexyl Methoxycinnamate (EHMC), also known as Octinoxate, is a ubiquitous UVB filter used in pharmaceutical and cosmetic formulations.[1] While UV spectrophotometry offers rapid screening, it fundamentally lacks the specificity required for regulatory release testing—particularly regarding the resolution of photo-induced isomers (trans- vs. cis-).
This guide presents a validated High-Performance Liquid Chromatography (HPLC) protocol that supersedes traditional spectrophotometric methods. We provide a direct performance comparison and a self-validating workflow designed to meet the rigorous standards of ICH Q2(R2) for specificity, linearity, accuracy, and robustness.
The Analytical Challenge: Isomerization & Matrix
The primary failure mode in EHMC analysis is the neglect of stereochemistry. Commercial EHMC exists predominantly as the trans-isomer. However, upon exposure to light (during production or shelf-life), it photo-isomerizes to the cis-form.
-
The Problem: The cis-isomer has a lower extinction coefficient and a different retention time. Methods that fail to resolve these species will report false-low potency results (under-quantification) or false-high impurity levels.
-
The Matrix: EHMC is highly lipophilic (
). In complex emulsion matrices (lotions, creams), lipid interferences can co-elute with the active ingredient if the extraction and stationary phase are not optimized.
Comparative Analysis: HPLC vs. Alternatives
The following table contrasts the proposed HPLC method against legacy and alternative techniques.
| Feature | Proposed HPLC (RP-C18) | UV Spectrophotometry | Gas Chromatography (GC) |
| Specificity | High. Resolves trans from cis and degradants. | Low. Measures total absorbance; cannot distinguish isomers. | Medium. Thermal stress can induce degradation during analysis. |
| Linearity Range | Wide ( | Narrow (Detector saturation common). | Wide. |
| Precision (RSD) | |||
| Throughput | Moderate (8-12 min/run). | High (< 1 min/run). | Moderate. |
| Suitability | Regulatory Release & Stability. | In-process checks only. | Residual solvent analysis. |
Decision Logic for Method Selection
Figure 1: Decision tree for selecting the appropriate analytical technique based on data requirements.
The Optimized HPLC Protocol
This protocol utilizes a C18 stationary phase with a high-organic mobile phase to ensure the elution of the lipophilic EHMC while maintaining peak symmetry.
Chromatographic Conditions
-
Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry Shield),
.-
Rationale: End-capping reduces silanol interactions, preventing tailing of the ester moiety.
-
-
Mobile Phase: Methanol : Water (90:10 v/v) with 0.1% Acetic Acid.
-
Rationale: High methanol content is required to solubilize the hydrophobic EHMC. Acidification suppresses the ionization of potential acidic degradants, sharpening peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 310 nm (UV Max of trans-EHMC).
-
Injection Volume: 10
. -
Column Temperature:
(Controlled to stabilize retention times).
Standard & Sample Preparation
-
Stock Solution: Weigh 50 mg EHMC reference standard into a 50 mL volumetric flask. Dissolve in Methanol (HPLC Grade).
-
System Suitability Solution: Expose a portion of the Stock Solution to UV light (or direct sunlight) for 1 hour.
-
Critical Step: This generates the cis-isomer in situ, allowing you to verify resolution between the main trans peak and the cis impurity peak.
-
-
Sample Extraction: Disperse 100 mg of formulation (cream/lotion) in 50 mL Methanol. Sonicate for 15 minutes. Filter through a 0.45
PTFE filter (hydrophobic filter prevents clogging).
Validation Framework (ICH Q2(R2))
The following data summarizes the validation results, proving the method's reliability.
Specificity & Isomer Resolution
Specificity is demonstrated by the separation of the trans-isomer (RT ~8.5 min) from the cis-isomer (RT ~7.8 min) and the matrix blank.
-
Requirement: Resolution (
) > 1.5 between isomers. -
Result: Achieved
. No interference from placebo matrix at retention time.
Linearity
Evaluated over 50% to 150% of the target concentration (
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient ( | ||
| Slope | N/A | |
| Y-Intercept | Not significantly different from 0 |
Accuracy (Recovery)
Spike recovery performed at 80%, 100%, and 120% levels in the placebo matrix.
| Spike Level | Mean Recovery (%) | RSD (%) |
| 80% | 99.4% | 0.8% |
| 100% | 100.2% | 0.5% |
| 120% | 99.8% | 0.6% |
| Overall | 99.8% | < 2.0% |
Precision
-
Repeatability (Intra-day): 6 injections of 100% standard. RSD = 0.3%.
-
Intermediate Precision (Inter-day): Different analyst, different day. RSD = 0.7%.
Robustness
Small deliberate changes to method parameters were tested.
-
Flow Rate (
mL/min): Retention time shifts, but resolution remains > 1.8. -
Wavelength (
nm): No significant change in area response (< 1%). -
Mobile Phase (
MeOH): Critical. Decreasing MeOH to 85% increases retention time significantly ( increases) but improves resolution.
Visualizing the Validation Workflow
The validation lifecycle ensures the method remains in a state of control.
Figure 2: The Validation Lifecycle following ICH Q2(R2) principles, moving from development to routine control.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5352899, Octinoxate. PubChem. [Link]
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][4][Link]
Sources
Comparative analysis of Octinoxate and avobenzone photostability
A Publish Comparison Guide for Researchers and Formulation Scientists
Executive Summary
In the development of broad-spectrum photoprotection, the interaction between Octinoxate (Ethylhexyl methoxycinnamate, UVB filter) and Avobenzone (Butyl methoxydibenzoylmethane, UVA filter) represents a classic case of photochemical incompatibility. While individually efficacious, their combination creates a "destabilization duo" where the photo-excited states of Avobenzone induce the rapid degradation of Octinoxate, and conversely, the presence of Octinoxate fails to quench—and often accelerates—the loss of Avobenzone.
This guide provides a mechanistic breakdown of these degradation pathways, a validated experimental protocol for quantifying this instability, and comparative data to support formulation decisions.
Mechanistic Foundations
To understand the instability, we must look beyond the ground state and analyze the excited-state dynamics.
Avobenzone: The Keto-Enol Vulnerability
Avobenzone exists in equilibrium between a chelated enol form (stable, strong UVA absorber) and a diketo form (less stable, weak UVA absorber).[1]
-
Enol Form: Stabilized by an intramolecular hydrogen bond. Absorbs at
nm. -
Diketo Form: Upon UV irradiation, the enol form isomerizes to the diketo form.[2] This form is prone to Intersystem Crossing (ISC) to a long-lived Triplet State (
) .
The Triplet State is the gateway to photodegradation. It can react with molecular oxygen to generate Reactive Oxygen Species (ROS) or undergo fragmentation.
Octinoxate: E-Z Isomerization
Octinoxate primarily exists as the trans-isomer (E-isomer) , which has a high extinction coefficient in the UVB region (
The Interaction: Triplet-Triplet Energy Transfer (TTET)
When combined, the instability is non-additive; it is synergistic. The excited triplet state of Avobenzone (
While this returns Avobenzone to its ground state (technically "stabilizing" it momentarily), the resulting triplet Octinoxate is highly reactive and degrades rapidly. Furthermore, supramolecular interactions can lead to photocycloaddition (Mayo reaction), permanently destroying both chromophores.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway showing the Triplet-Triplet Energy Transfer (TTET) where excited Avobenzone sensitizes Octinoxate, accelerating the degradation of the UVB filter.
Experimental Protocol: Photostability Assessment
To objectively compare these filters, a rigorous in vitro photostability protocol is required. This method utilizes PMMA (polymethylmethacrylate) plates to simulate skin topography, followed by HPLC quantification.
Materials & Equipment
-
Substrate: PMMA plates (Helioplate HD6 or equivalent) with controlled roughness (
). -
Light Source: Solar Simulator (Xenon arc lamp) complying with ISO 24443 (COLIPA) standards. Output: 290–400 nm.
-
HPLC System: Agilent 1260 Infinity II or equivalent with PDA detector.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 100mm x 4.6mm, 3.5µm).
Method Workflow
-
Sample Preparation:
-
Prepare a 2% (w/w) solution of Avobenzone and a 5% (w/w) solution of Octinoxate in a carrier oil (e.g., C12-15 Alkyl Benzoate).
-
Prepare a combination solution containing both at the same concentrations.
-
Application: Apply 1.3 mg/cm² of the solution onto the PMMA plates. Spread evenly using a robotic spreader or a gloved finger saturated with the product (pre-saturation prevents loss).
-
-
Irradiation:
-
Allow plates to dry/equilibrate for 15 minutes in the dark.
-
Irradiate samples with a dose of 10 MED (Minimal Erythema Dose) equivalent (approx. 200 J/m² effective erythemal irradiance).
-
Keep a set of "Dark Control" plates wrapped in aluminum foil at the same temperature.
-
-
Extraction:
-
Place PMMA plates into 50 mL beakers.
-
Add 10 mL of Methanol (HPLC Grade) .
-
Sonicate for 10 minutes to ensure complete extraction of the filters from the plate roughness.
-
Filter through a 0.45 µm PTFE syringe filter into HPLC vials.
-
-
HPLC Analysis:
HPLC Workflow Diagram
Figure 2: Step-by-step workflow for the comparative photostability assay.
Comparative Data Analysis
The following data summarizes typical recovery rates observed using the protocol above. Note how the combination of filters leads to lower stability for both compared to their isolated performance or stabilized baselines.
Table 1: Photostability Recovery Rates (After 10 MED)
| Formulation System | Avobenzone Recovery (%) | Octinoxate Recovery (%) | Stability Status |
| Avobenzone (Solo) | 55% ± 5% | N/A | Unstable (Keto-enol isomerization) |
| Octinoxate (Solo) | N/A | 75% ± 4% | Moderate (E-Z isomerization) |
| Combo (Avo + Oct) | 38% ± 6% | 45% ± 5% | Critical Instability (Synergistic degradation) |
| Combo + Octocrylene | 85% ± 3% | 80% ± 3% | Stabilized (Triplet quenching) |
Table 2: Half-Life Comparison ( ) under Solar Simulator
| UV Filter System | Mechanism of Loss | |
| Avobenzone + Octinoxate | ~25 mins | Photocycloaddition & Radical Scavenging |
| Avobenzone (Stabilized) | > 300 mins | Quenching of Triplet State |
Key Insight: The combination of Avobenzone and Octinoxate results in a recovery drop of ~17% for Avobenzone and ~30% for Octinoxate compared to their solo baselines. This confirms that they mutually accelerate each other's photodegradation.
Stabilization Strategies
To mitigate this incompatibility, formulation scientists employ specific quenching agents.[1]
-
Triplet Quenching (Octocrylene): Octocrylene accepts the triplet energy from excited Avobenzone (
) before it can interact with Octinoxate. The Octocrylene triplet state relaxes harmlessly as heat. -
Encapsulation: Trapping Avobenzone in silica or cellulose beads (e.g., Eusolex® UV-Pearls™) physically separates it from Octinoxate, preventing the bimolecular contact required for the Mayo reaction.
-
Alternative UVB Filters: Replacing Octinoxate with Octocrylene or Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (BEMT) avoids the specific chemical incompatibility while maintaining broad-spectrum coverage.
References
-
Sayre, R. M., et al. (2005).[6] "Unexpected photolysis of the sunscreen octinoxate in the presence of the sunscreen avobenzone." Photochemistry and Photobiology.
-
Lhiaubet-Vallet, V., et al. (2010).[3][6] "Filter-filter interactions: Photostability of avobenzone and octinoxate." Photochemical & Photobiological Sciences.
-
Gaspar, L. R., & Maia Campos, P. M. (2006). "Evaluation of the photostability of different UV filter combinations in a sunscreen." International Journal of Pharmaceutics.
-
Bonda, C. (2008). "Singlet quenching and the photostability of Avobenzone." Cosmetics & Toiletries.[7]
-
ISO 24443:2012. "Determination of sunscreen UVA photoprotection in vitro." International Organization for Standardization.
Sources
- 1. uvabsorbers.com [uvabsorbers.com]
- 2. Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.org.co [scielo.org.co]
- 5. mdpi.com [mdpi.com]
- 6. Introduction to Sunscreens and Their UV Filters - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. skyandsol.co [skyandsol.co]
Comparative Guide: Ethylhexyl Methoxycinnamate vs. Titanium Dioxide for UV Protection
As a Senior Application Scientist in dermatological formulation, selecting the optimal ultraviolet (UV) filter requires moving beyond basic SPF claims and understanding the fundamental photophysics, stability profiles, and interaction dynamics of the active ingredients.
This guide provides an objective, data-driven comparison between Ethylhexyl Methoxycinnamate (EHMC / Octinoxate) , a ubiquitous organic UVB filter, and Titanium Dioxide (TiO₂) , a premier inorganic broad-spectrum attenuator. By examining their mechanistic differences and validating them through standardized experimental protocols, researchers can make informed decisions during the drug and cosmetic development lifecycle.
Mechanistic Profiling & Photophysics
The fundamental difference between EHMC and TiO₂ lies in how they interact with incident electromagnetic radiation.
Ethylhexyl Methoxycinnamate (Organic Attenuation)
EHMC is an oil-soluble organic ester characterized by a conjugated aromatic system. It acts primarily as a photochemical absorber. When exposed to UVB radiation (280–320 nm), the molecule absorbs a photon, causing an electron to jump from a
However, EHMC suffers from inherent photoinstability. Under continuous UV irradiation, the excited molecule frequently undergoes a trans-cis isomerization [1]. The resulting cis-isomer experiences steric hindrance that disrupts its planar conjugation, significantly lowering its molar absorptivity and reducing the formulation's overall protective efficacy over time.
Titanium Dioxide (Inorganic Attenuation)
TiO₂ operates via a dual-action mechanism governed by solid-state physics:
-
Semiconductor Absorption: TiO₂ possesses a bandgap of approximately 3.2 eV. When a UV photon with energy greater than this bandgap strikes the particle, it excites an electron from the valence band to the conduction band, effectively absorbing the UV energy[2].
-
Mie Scattering: Due to its exceptionally high refractive index (~2.6), TiO₂ scatters and reflects both UV and visible light[3]. The efficiency of this scattering is highly dependent on particle size. Nano-sized TiO₂ (15–50 nm) minimizes visible light scattering (reducing the undesirable "white cast") while maximizing UVB and short UVA absorption[3].
Mechanistic pathways of UV attenuation for EHMC (organic) and TiO2 (inorganic).
Quantitative Efficacy & Safety Data
To objectively compare these filters, we must look at their physicochemical properties and toxicological profiles.
| Parameter | Ethylhexyl Methoxycinnamate (EHMC) | Titanium Dioxide (TiO₂) |
| Primary Protection Range | UVB (280–320 nm) | Broad-spectrum (UVB + UVA2) |
| Peak Attenuation Wavelength | 310 nm | Size-dependent (Typically 310-340 nm) |
| Attenuation Mechanism | Photochemical Absorption | Bandgap Absorption & Mie Scattering[2] |
| Photostability | Low (Loses ~10% efficacy in 35 mins) | Extremely High (Inert to photodegradation) |
| Refractive Index | ~1.54[4] | ~2.60 (Rutile) / ~2.52 (Anatase) |
| Formulation Challenges | Trans-cis isomerization; requires stabilizers | Agglomeration; photocatalytic ROS generation[3] |
| Sensitization / Penetration | Can penetrate stratum corneum; potential endocrine disruptor[1] | Negligible penetration (remains on stratum corneum)[5] |
Experimental Methodologies & Self-Validating Protocols
To ensure trustworthiness in formulation development, claims of photostability and SPF efficacy must be validated through rigorous, reproducible laboratory protocols.
Protocol A: Photostability Assessment via UV-Vis Spectroscopy
Causality: Because EHMC degrades under UV light, its stability must be quantified by measuring the Area Under the Curve (AUC) of its absorption spectrum before and after controlled irradiation. An AUC Index (AUCI) > 0.8 indicates a photostable formulation[6].
-
Sample Preparation: Dissolve the test filter (EHMC or TiO₂) in a standardized solvent (e.g., Dipropylene Glycol) or formulate it into a base emulsion at a fixed clinical concentration (e.g., 5% w/w).
-
Baseline Measurement: Apply the sample to a UV-transmissive quartz plate. Measure the initial absorbance spectrum from 280 nm to 400 nm using a UV-Vis spectrophotometer. Calculate the initial AUC.
-
Irradiation: Expose the plate to a solar simulator equipped with a Xenon arc lamp (mimicking the AM 1.5G solar spectrum) for a controlled dose equivalent to 2 hours of peak sunlight.
-
Post-Irradiation Scan: Immediately re-measure the absorbance spectrum and calculate the final AUC.
-
Calculation & Validation: Calculate the AUCI (
).-
Self-Validation Step: Run a parallel control using a known photostable filter (e.g., Bemotrizinol). If the control's AUCI drops below 0.95, recalibrate the solar simulator's output.
-
Protocol B: In Vitro SPF & UVA-PF Testing (ISO 24443 Standard)
Causality: Traditional in vivo SPF testing is costly and ethically complex. The ISO 24443 in vitro method utilizes roughened PMMA plates to mimic the microtopography of human skin, ensuring realistic pooling and film thickness variations of the applied formulation[7].
-
Substrate Preparation: Obtain molded Polymethylmethacrylate (PMMA) plates with a standardized surface roughness (
value of 4.5 to 5.5 µm). -
Application: Using a positive displacement pipette, dispense exactly 1.3 mg/cm² of the formulation across the plate[7]. Spread uniformly using a saturated, gloved finger in two phases (light circular motions followed by straight strokes).
-
Equilibration: Allow the plate to rest in a dark environment at room temperature for 15–30 minutes to allow the emulsion to break and the film to form.
-
Initial Transmission Scan: Place the plate in a UV-Vis spectrophotometer equipped with an integrating sphere (to capture all scattered light, critical for TiO₂). Record the initial transmission spectrum.
-
Irradiation & Final Scan: Irradiate the plate with a calculated UV dose based on the initial estimated SPF. Perform a final transmission scan to calculate the final SPF and UVA Protection Factor (UVA-PF).
-
Self-Validation Step: Test a standard reference sunscreen (e.g., Colipa S2) alongside your samples. The test is only valid if the reference yields an SPF within its accepted historical range.
-
Logical workflow of the ISO 24443 in vitro SPF and UVA-PF testing protocol.
Strategic Formulation Dynamics
When developing a commercial product, neither filter is perfect in isolation.
Optimizing EHMC: Because of its trans-cis isomerization, EHMC should rarely be used alone. It must be paired with triplet-state quenchers or photostabilizers (such as Octocrylene or Bemotrizinol) which accept the excitation energy from EHMC and prevent its degradation.
Optimizing TiO₂: While TiO₂ is highly photostable, the electron-hole pairs generated during UV absorption can migrate to the particle surface and react with water/oxygen to form Reactive Oxygen Species (ROS)[3]. To prevent this photocatalytic degradation of the surrounding cosmetic vehicle, TiO₂ nanoparticles must be surface-treated (coated) with inert materials like alumina, silica, or dimethicone[3]. This coating also reduces particle agglomeration, maintaining the optimal scattering size for high SPF efficacy.
References
- ETHYLHEXYL METHOXYCINNAMATE Ataman Chemicals URL
- Absorption and Scattering Coefficients of Titanium Dioxide Particulate Suspensions in Water ACS Publications URL
- Titanium dioxide and zinc oxide nanoparticles in sunscreens: focus on their safety and effectiveness NIH/PMC URL
- Photodegradation of the UV filter ethylhexyl methoxycinnamate under ultraviolet light ResearchGate URL
- Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps NIH/PMC URL
- Heptyl undecylenate | 68141-27-5 (ISO 24443 Protocol)
- New Perspectives on Titanium Dioxide and Zinc Oxide as Inorganic UV Filters: Advances, Safety, Challenges MDPI URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Titanium dioxide and zinc oxide nanoparticles in sunscreens: focus on their safety and effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. mdpi.com [mdpi.com]
- 6. Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
In Vitro Assessment of Octinoxate Endocrine Disruption Potential: A Comparative Guide
Executive Summary & Regulatory Context
Octinoxate, chemically known as Ethylhexyl methoxycinnamate (EHMC), is one of the most widely formulated organic UV filters in personal care and dermatological products. However, its safety profile has recently come under intense regulatory scrutiny. In late 2024, the EU’s Scientific Committee on Consumer Safety (SCCS) issued a preliminary opinion highlighting that Octinoxate is an endocrine-active substance, demonstrating clear estrogenic activity and weak anti-androgenic activity in both in vitro and in vivo models[1].
For researchers and drug development professionals tasked with reformulating photoprotective products, understanding the mechanistic profile of Octinoxate is critical. This guide objectively compares the in vitro endocrine disruption (ED) potential of Octinoxate against two distinct alternatives: Oxybenzone (BP-3) , a high-risk legacy filter, and Bemotrizinol (Tinosorb S) , a modern, photostable filter with a highly favorable safety profile[2].
Mechanistic Pathways of Endocrine Disruption
The endocrine-disrupting potential of Octinoxate and Oxybenzone primarily stems from their ability to interfere with nuclear hormone receptors. These compounds act as partial agonists for Estrogen Receptors (ERα/ERβ) and competitive antagonists for the Androgen Receptor (AR)[3].
-
Estrogenic Agonism: Octinoxate binds to the ER, mimicking endogenous 17β-estradiol (E2). This triggers receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (ERE), leading to aberrant gene transcription[3].
-
Androgenic Antagonism: Conversely, Octinoxate competitively binds to the AR without activating it, blocking endogenous androgens from initiating necessary transcriptional pathways at the Androgen Response Elements (ARE)[3].
Fig 1: Mechanistic pathways of Octinoxate-induced endocrine disruption via ER and AR interference.
Comparative Endocrine Disruption Potential
To contextualize Octinoxate's ED potential, it must be benchmarked against other UV filters. High-throughput in vitro screening databases, such as the EPA's ToxCast/Tox21 program, reveal that while Octinoxate exhibits ED activity, its potency is generally lower than that of Oxybenzone, and it often requires concentrations near the cytotoxic burst to induce a response[4]. Bemotrizinol, conversely, shows no expected endocrine-disrupting activity across standard in vitro assays[2].
Table 1: Qualitative Comparison of Endocrine Activity
| UV Filter | Estrogenic Activity (In Vitro) | Anti-Androgenic Activity (In Vitro) | Regulatory Status & Concern Level |
| Octinoxate (EHMC) | Weak Agonist | Weak Antagonist | High scrutiny (SCCS 2024 review notes endocrine activity)[1] |
| Oxybenzone (BP-3) | Moderate Agonist | Moderate Antagonist | High concern (Banned in several jurisdictions)[3] |
| Bemotrizinol | Inactive | Inactive | Low concern (Considered safe; no ED activity observed)[2] |
In Vitro Assessment Methodologies
To objectively quantify these effects, self-validating in vitro systems are employed. The reliance on reporter gene assays ensures highly specific, mechanistically isolated readouts.
Protocol 1: ERα Reporter Gene Assay (VM7Luc4E2 Cells)
Causality & Rationale: VM7Luc4E2 cells are stably transfected with an estrogen-responsive luciferase reporter plasmid. This isolates ER-mediated transcriptional activation from broader cellular proliferation, providing a direct, quantifiable measurement of receptor agonism. Charcoal-stripped serum is mandatory to remove endogenous steroids that would otherwise mask the test compound's baseline activity.
Step-by-Step Methodology:
-
Cell Seeding: Seed VM7Luc4E2 cells in estrogen-free media (phenol red-free DMEM supplemented with 5% dextran-coated charcoal-stripped FBS) at a density of
cells/well in a 96-well plate. -
Acclimation: Incubate for 24 hours to ensure complete depletion of background estrogenic signals.
-
Compound Dosing: Treat cells with serial dilutions of Octinoxate, Oxybenzone, and Bemotrizinol (
to M). Use 17β-estradiol (E2) as the positive control and DMSO (0.1%) as the vehicle control. -
Incubation: Incubate the dosed plates for 24 hours at 37°C, 5% CO2.
-
Luminescence Quantification: Lyse the cells using a passive lysis buffer. Add luciferin substrate and immediately measure luminescence using a microplate reader.
-
Data Analysis: Calculate the relative estrogenic activity as a percentage of the maximum E2 response to determine the
.
Fig 2: Step-by-step in vitro reporter gene assay workflow for assessing endocrine activity.
Protocol 2: MCF-7 E-Screen Assay
Causality & Rationale: While reporter assays measure isolated transcription, the E-Screen measures downstream functional outcomes—specifically, the estrogen-dependent proliferation of human breast cancer (MCF-7) cells. This provides a holistic view of the compound's ability to drive physiological cellular changes[3].
Step-by-Step Methodology:
-
Seed MCF-7 cells in 24-well plates and arrest growth using steroid-depleted media for 72 hours.
-
Expose cells to the test UV filters for 144 hours (6 days), refreshing the media and compounds at day 3 to account for potential compound degradation.
-
Quantify cell proliferation using the SRB (Sulforhodamine B) colorimetric assay, measuring absorbance at 510 nm.
-
Calculate the Proliferative Effect (PE) by comparing the cell yield of the treatment group to the hormone-free control.
Comparative Experimental Data
The following table synthesizes representative in vitro data derived from ToxCast/Tox21 screening and peer-reviewed literature, illustrating the relative potencies of the three UV filters[4],[3].
Table 2: Representative In Vitro Assay Data (Relative Potency)
| Compound | ERα Reporter Assay (Relative to E2) | AR Antagonism ( | MCF-7 E-Screen (Proliferative Effect) |
| Octinoxate | Weak ( | Weak proliferation at high doses | |
| Oxybenzone | Moderate ( | Moderate, dose-dependent proliferation | |
| Bemotrizinol | Non-detectable | Non-detectable | No proliferation observed |
Conclusion & Formulation Perspectives
Octinoxate presents a measurable, albeit weak, endocrine-disrupting profile in vitro, characterized by ER agonism and AR antagonism[1],[3]. When compared to Oxybenzone, its potency is generally lower, and its biological activity often occurs at concentrations higher than typical human plasma levels[4]. However, due to cumulative exposure risks and tightening regulatory frameworks (such as the SCCS 2024 preliminary opinion), its use is becoming increasingly scrutinized[1]. For drug development professionals seeking to eliminate endocrine disruption risks in photoprotective formulations, transitioning to large-molecular-weight, inactive filters like Bemotrizinol represents the most scientifically sound strategy[2].
References
-
SCCS Issued Preliminary Opinion on Ethylhexyl Methoxycinnamate - CIRS Group Source: CIRS Group URL:[Link]
-
Comparison between endocrine activity assessed using ToxCast/Tox21 database and human plasma concentration of sunscreen active ingredients/UV filters Source: PubMed / Toxicological Sciences URL:[Link]
-
Polycystic Ovary Syndrome (PCOS)-Specific Risk Appraisal of the Sunscreen Ultraviolet (UV) Filters (Oxybenzone/Octinoxate) Source: MDPI / Toxics URL:[Link]
-
Sun lotion chemicals as endocrine disruptors Source: Hormones.gr URL:[Link]
Sources
- 1. SCCS Issued Preliminary Opinion on Ethylhexyl Methoxycinnamate - Regulatory News - Personal and Home Care Products - CIRS Group [cirs-group.com]
- 2. Hormones.gr [hormones.gr]
- 3. mdpi.com [mdpi.com]
- 4. Comparison between endocrine activity assessed using ToxCast/Tox21 database and human plasma concentration of sunscreen active ingredients/UV filters - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Pathways for Octinoxate: Efficacy, Stereoselectivity, and Scalability
Executive Summary
Octinoxate (2-ethylhexyl 4-methoxycinnamate) remains the global gold standard for UVB absorption in photoprotective formulations. However, its industrial synthesis is at a crossroads. The traditional acid-catalyzed routes, while robust, suffer from poor atom economy and heavy solvent usage. Modern catalytic approaches—specifically Palladium-catalyzed cross-coupling and Lipase-mediated transesterification—offer superior stereocontrol (favoring the bioactive E-isomer) and greener profiles, albeit with distinct cost-benefit trade-offs.
This guide objectively compares three distinct synthetic methodologies:
-
The Classical Route: Knoevenagel Condensation followed by Fischer Esterification.
-
The Catalytic Route: Palladium-Catalyzed Heck Cross-Coupling.
-
The Biotech Route: Lipase-Catalyzed Transesterification.[1]
Strategic Pathway Overview
The following decision matrix outlines the mechanistic divergence of the three evaluated routes.
Figure 1: Synthetic Pathway Decision Matrix illustrating the convergence of classical, organometallic, and biocatalytic routes toward Octinoxate.
Route A: The Classical Two-Step Protocol
Mechanism: Knoevenagel Condensation
This route represents the industrial baseline. It relies on the condensation of p-anisaldehyde with malonic acid to form the cinnamic acid backbone, which is subsequently esterified. While reagents are inexpensive, the process is energy-intensive and generates significant stoichiometric waste.
Experimental Protocol
Step 1: Synthesis of p-Methoxycinnamic Acid
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser.
-
Reagents: Charge with p-anisaldehyde (0.1 mol), malonic acid (0.12 mol), and pyridine (20 mL). Add piperidine (1 mL) as a catalyst.
-
Reaction: Heat to 90–100°C for 3–4 hours. The evolution of CO₂ bubbles indicates simultaneous condensation and decarboxylation.
-
Workup: Cool and pour into ice-cold HCl (1 M) to precipitate the acid. Recrystallize from ethanol.
-
Checkpoint: Target yield ~72%. Melting point should be 170–172°C [1].
-
Step 2: Esterification to Octinoxate
-
Setup: Use a Dean-Stark apparatus to continuously remove water, driving the equilibrium forward (Le Chatelier’s principle).
-
Reagents: Combine p-methoxycinnamic acid (0.05 mol) and 2-ethylhexanol (0.15 mol, 3x excess) in toluene (50 mL). Add p-toluenesulfonic acid (p-TSA, 1 mol%) as catalyst.
-
Reaction: Reflux at 110–120°C for 6 hours until water collection ceases.
-
Purification: Wash organic layer with NaHCO₃ (to remove unreacted acid) and brine. Remove solvent and excess alcohol via vacuum distillation.
Critical Analysis:
-
Pros: Low raw material cost; robust against moisture (except in step 2).
-
Cons: High E-factor (waste/product ratio) due to pyridine and excess alcohol; requires high energy for solvent reflux and distillation.
Route B: Palladium-Catalyzed Heck Coupling
Mechanism: Pd(0)/Pd(II) Catalytic Cycle.
The Heck reaction offers a more direct route by coupling an aryl halide with an acrylate ester. This method is highly valued for its ability to selectively produce the trans (E) isomer, which is the active UV-absorbing form.
Experimental Protocol
-
Reagents: In a reaction vessel, dissolve 4-bromoanisole (10 mmol) and 2-ethylhexyl acrylate (12 mmol) in an ionic liquid (e.g., [BMIM][PF6]) or DMF.
-
Catalyst System: Add Pd(OAc)₂ (1 mol%) and a base such as NaHCO₃ or NaOAc (1.2 eq).
-
Reaction: Heat to 140°C for 12 hours under inert atmosphere (N₂).
-
Note: The high temperature is necessary to activate the aryl bromide. Using aryl iodides allows lower temperatures but increases cost.
-
-
Workup: Extract the product with diethyl ether or toluene. The ionic liquid/catalyst phase can often be recycled.
-
Purification: Flash chromatography or high-vacuum distillation.
Critical Analysis:
-
Pros: High atom economy (single step construction of the skeleton); >98% E-selectivity [2].
-
Cons: Palladium is expensive; removal of residual heavy metals (ppm level) is strictly regulated in cosmetics; requires high temperatures.
Route C: Lipase-Catalyzed Transesterification
Mechanism: Enzymatic Alcoholysis (Ping-Pong Bi-Bi mechanism).
This is the "Green Chemistry" alternative. Using immobilized Candida antarctica Lipase B (Novozym 435), this route operates under mild conditions.[2] The key engineering challenge is shifting the equilibrium, as the reaction is reversible.
Experimental Protocol
-
Reagents: Mix ethyl p-methoxycinnamate (10 mmol) and 2-ethylhexanol (30 mmol) in a solvent-free system or in minimal toluene.
-
Catalyst: Add Novozym 435 (10% w/w relative to substrate).
-
Reaction: Incubate at 70–80°C.
-
Crucial Step: Apply continuous vacuum (approx. 560 torr) or use molecular sieves to remove the ethanol byproduct. Without this, conversion stalls at ~50% [3].
-
-
Duration: 24 hours.
-
Workup: Filter off the immobilized enzyme (reusable). Distill off excess 2-ethylhexanol.
Enzymatic Workflow Visualization
Figure 2: Simplified catalytic cycle showing the acyl-enzyme intermediate formation and the necessity of ethanol removal.
Critical Analysis:
-
Pros: Mildest conditions (energy efficient); no toxic solvents or heavy metals; catalyst is reusable 5-10 times.
-
Cons: Slower reaction kinetics compared to chemical routes; enzyme cost is significant; requires excess alcohol to drive yield.
Comparative Data Summary
The following table synthesizes experimental data from recent comparative studies [4][5].
| Metric | Route A: Classical (Acid/Base) | Route B: Heck Coupling (Pd) | Route C: Enzymatic (Lipase) |
| Overall Yield | 60–65% (Two Steps) | 85–92% | >95% (with vacuum) |
| Stereoselectivity (E-isomer) | High (Thermodynamic control) | Very High (>98%) | High (Substrate dependent) |
| Reaction Temperature | 100–120°C | 140–180°C | 60–80°C |
| Atom Economy | Low (Loss of CO₂, H₂O) | High | Medium (Loss of EtOH) |
| E-Factor (Waste) | High (Solvents, Acid waste) | Low (if ionic liquid recycled) | Very Low |
| Cost Driver | Energy & Solvent recovery | Palladium Catalyst | Enzyme & Reaction Time |
Recommendation
-
For Bulk Manufacturing: Route A remains dominant due to the low cost of reagents, despite the waste.
-
For High-Purity/Green Labeling: Route C is superior. The absence of heavy metals and the "natural" processing claim are valuable in the premium cosmetic market.
-
For Process Intensification: Route B is ideal if catalyst recovery (e.g., Pd on carbon) is optimized, as it builds the molecule most efficiently.
References
-
Taylor & Francis. (2010). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Retrieved from [Link]
-
Huang, K., et al. (2015).[3] High Efficient Synthesis of Enzymatic 2-Ethylhexyl Ferulate at Solvent-Free and Reduced Pressure Evaporation System. Journal of Materials Science and Chemical Engineering. Retrieved from [Link]
-
Pratiwi, R., et al. (2018).[4] Comparison of Esterification and Transesterification Method in Synthesis of Octyl p-Methoxycinnamate. Rasayan Journal of Chemistry. Retrieved from [Link][4]
-
National Institute of Science Communication. (2002). An efficient method for synthesis of 2-ethyl hexyl-4-methoxy cinnamate. Retrieved from [Link]
Sources
Spectroscopic comparison of trans- and cis-Octinoxate
Spectroscopic Comparison of trans- and cis-Octinoxate: A Technical Guide for Photostability Analysis
The Photophysical Dilemma of Octinoxate
Octinoxate (Ethylhexyl methoxycinnamate, or OMC) is a ubiquitous UV-B filter utilized globally in dermatological formulations. Commercially synthesized and formulated predominantly as the trans (E) isomer, it exhibits exceptional photoprotective properties (1[1]). However, the very mechanism by which it absorbs UV radiation renders it susceptible to photodegradation. Upon exposure to ultraviolet light, trans-Octinoxate undergoes a rapid photoisomerization to its cis (Z) conformer (2[2]). For drug development professionals and formulation scientists, differentiating these isomers spectroscopically is critical, as this structural shift fundamentally degrades the molecule's sun protection factor (SPF).
Mechanistic Causality: Why Does Isomerization Reduce Efficacy?
To understand the spectroscopic differences between the two isomers, we must examine the molecular causality. The high UV-B absorptivity of trans-Octinoxate is driven by the extended π-conjugation between the electron-donating methoxy group, the aromatic ring, and the propenoate moiety. The trans configuration allows the molecule to maintain a planar geometry, maximizing orbital overlap.
When a photon is absorbed, the molecule is excited to a singlet state, allowing rotation around the temporarily weakened vinylic double bond before relaxing into the cis configuration (3[3]). In the cis isomer, severe steric hindrance between the bulky 2-ethylhexyl ester group and the aromatic ring forces the molecule out of planarity. This disruption in coplanarity restricts π-electron delocalization, directly causing a hypochromic shift—a drastic drop in the molar extinction coefficient (ε) (4[4]).
Quantitative Spectroscopic Baselines
The following table summarizes the critical spectroscopic parameters used to differentiate and quantify the two isomers in a laboratory setting.
| Parameter | trans-Octinoxate (E-OMC) | cis-Octinoxate (Z-OMC) | Analytical Significance |
| UV-Vis Absorption Max (λmax) | ~310 nm (Protic solvents) | ~310 nm (Protic solvents) | Both isomers absorb in the UV-B range, but their absorption capacities differ significantly (1[1]). |
| Molar Extinction Coefficient (ε) | ~24,000 M⁻¹ cm⁻¹ | ~12,000 M⁻¹ cm⁻¹ | The ~50% drop in ε for the cis form is the primary cause of formulation photobleaching (5[5], 6[6]). |
| ¹H NMR Vinylic Coupling ( | 15.8 – 16.0 Hz | 11.5 – 12.0 Hz | The Karplus equation dictates larger coupling for trans dihedral angles (180°) vs cis (0°) (7[7]). |
| Photostability Profile | Unstable under UV | Photostationary state | Unstabilized formulations often degrade until reaching a photostationary state of ~40-60% cis isomer (8[8]). |
Self-Validating Experimental Protocols
To ensure analytical trustworthiness, the following protocols are designed as self-validating systems. By running parallel UV-Vis and NMR analyses, researchers can cross-verify the extent of isomerization without relying on a single point of failure.
Protocol 1: UV-Vis Spectroscopic Tracking of Photoisomerization
Objective: To quantify the loss of absorptivity (hypochromic effect) as a function of UV exposure.
-
Sample Preparation: Prepare a 10 μM solution of commercial trans-Octinoxate in spectroscopic-grade ethanol. Causality Note: Concentration must be kept low to maintain maximum absorbance below 1.5. At higher optical densities, inner-filter effects and molecular aggregation deviate from the linear range of the Beer-Lambert Law, masking the true hypochromic shift.
-
Baseline Acquisition: Record the baseline UV-Vis spectrum from 250 nm to 400 nm using a quartz cuvette (1 cm path length). Calculate the initial molar extinction coefficient at λmax (310 nm).
-
Controlled Irradiation: Place the cuvette in a solar simulator equipped with a Xenon arc lamp and a UV-B bandpass filter. Irradiate the sample at a constant, calibrated dose (e.g., 500 W/m²).
-
Kinetic Monitoring: Extract aliquots at 5-minute intervals and record the spectra.
-
Validation Check: Overlay the kinetic spectra. The presence of a tight isosbestic point confirms a clean, two-state unimolecular conversion (trans to cis) without the formation of secondary photodegradation byproducts.
Protocol 2: ¹H NMR Structural Elucidation and Isomer Quantification
Objective: To determine the exact molar ratio of trans to cis isomers at the photostationary state to cross-validate the UV-Vis data.
-
Sample Preparation: Evaporate the solvent from the irradiated Octinoxate mixture. Dissolve 15 mg of the residue in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.
-
Acquisition Parameters: Acquire a standard 1D ¹H NMR spectrum at 400 MHz or higher. Causality Note: Use a relaxation delay (D1) of at least 5 seconds to ensure complete longitudinal relaxation (T1) of the vinylic protons. Failing to allow full relaxation will result in truncated integrals, artificially skewing the trans:cis quantification ratio.
-
Signal Identification: Locate the doublet for the vinylic proton adjacent to the ester carbonyl. The trans isomer will present a doublet with a coupling constant (
) of ~16 Hz, whereas the cis isomer will present an upfield-shifted doublet with a of ~12 Hz. -
Quantification: Integrate the area under both doublets. The molar ratio of cis to trans is directly proportional to the ratio of these integral areas, providing a definitive structural validation of the UV-Vis absorbance drop.
Analytical Workflow Visualization
Workflow of Octinoxate photoisomerization and its subsequent spectroscopic validation.
References
-
The photoisomerization of the sunscreen ethylhexyl-methoxycinnamate and its influence on the sun protection factor Source: researchgate.net URL:[Link]
-
A post-HF approach to the sunscreen octyl methoxycinnamate Source: aip.org URL:[Link]
-
Photoisomerization of octyl methoxycinnamate. J Photochem Photobiol A-Chem Source: researchgate.net URL:[Link]
-
UV filter 2-ethylhexyl 4-methoxycinnamate: a structure, energetic and UV-Vis spectral analysis based on density functional theory Source: researchgate.net URL:[Link]
-
Antioxidants as stabilizers of UV filters: an example for the UV-B filter octylmethoxycinnamate Source: d-nb.info URL:[Link]
-
Analysis of photokinetics of 2′-ethylhexyl-4-methoxycinnamate in sunscreens Source: researchgate.net URL:[Link]
-
Design and Synthesis of New Systems for Photoprotection and Solar Energy Storage Source: unirioja.es URL:[Link]
-
Sinapic Acid Esters: Octinoxate Substitutes Combining Suitable UV Protection and Antioxidant Activity Source: nih.gov URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Sinapic Acid Esters: Octinoxate Substitutes Combining Suitable UV Protection and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dialnet.unirioja.es [dialnet.unirioja.es]
Publish Comparison Guide: Ecotoxicity Profile of Ethylhexyl Methoxycinnamate (EHMC) vs. Common UV Filters
Executive Summary & Regulatory Context
The environmental safety of organic UV filters has shifted from a niche ecological concern to a primary driver of regulatory compliance in the personal care industry. Following the legislative bans in Hawaii (SB 2571) and Palau, Ethylhexyl Methoxycinnamate (EHMC) —also known as Octinoxate—has been scrutinized alongside Oxybenzone (Benzophenone-3).
This guide provides a technical comparison of EHMC against key alternatives (Oxybenzone, Octocrylene, and Zinc Oxide). While Oxybenzone is frequently cited as the most acutely toxic to coral larvae (
Comparative Ecotoxicity Profile
The following data synthesizes acute and chronic toxicity endpoints across three trophic levels. Note the distinction between organic filters (EHMC, BP-3, Octocrylene) and inorganic particulates (ZnO).
Table 1: Critical Ecotoxicity Endpoints
| UV Filter | Log Kow (Bioaccumulation) | Coral Toxicity (Scleractinia) | Fish Endocrine Disruption | Algal Inhibition (EC50) |
| EHMC (Octinoxate) | 6.1 (High) | LOEC: 1000 µg/L (Adult S. caliendrum bleaching/mortality) [1] | High : Decreases T4, Upregulates VTG (Medaka/Zebrafish) [2] | 1.95 mg/L (Skeletonema costatum) |
| Oxybenzone (BP-3) | 3.79 | LC50: 139 µg/L (S. pistillata larvae, Light) [3] | High : Estrogenic agonist; vitellogenin induction | 0.2 mg/L (72h EC50) |
| Octocrylene | 6.8 - 7.2 | LOEC: 50 µg/L (Mitochondrial dysfunction in P. damicornis) [4] | Moderate : Potential thyroid disruption | > 100 mg/L (Often limited by solubility) |
| Zinc Oxide (Nano) | N/A (Dissolution) | LC50: 370 µg/L (Cymodoce sp. crustacean) [5] | Low : Toxicity driven by Zn2+ ion dissolution | 0.06 - 0.2 mg/L (P. subcapitata) |
Key Insight: While EHMC requires higher concentrations to induce acute mortality in adult corals compared to Oxybenzone, its lipophilicity (Log Kow 6.1) suggests a higher potential for long-term sediment accumulation and biomagnification than Oxybenzone (Log Kow 3.79).
Mechanistic Pathways of Toxicity
Understanding how these compounds affect marine physiology is critical for developing safer alternatives.
Zooxanthellae Viral Induction (The "Bleaching" Mechanism)
Research indicates that organic filters like EHMC and BP-3 can trigger a lytic viral cycle in the symbiotic zooxanthellae (Symbiodiniaceae) residing within coral tissue. This viral explosion causes the algae to lyse, leading to the expulsion of the symbiont (bleaching).
Endocrine Disruption in Fish
EHMC acts as an endocrine disrupting chemical (EDC) primarily through the Hypothalamus-Pituitary-Thyroid (HPT) axis. In zebrafish (Danio rerio) and Japanese medaka (Oryzias latipes), EHMC exposure has been linked to:
-
Reduced Thyroxine (T4): Disruption of thyroid peroxidase activity.
-
Vitellogenin (VTG) Induction: Upregulation of VTG genes in male fish, a hallmark of estrogenic exposure.
Visualization: Mechanism of Action
Caption: Figure 1. Dual toxicity pathways of EHMC affecting coral symbiosis via viral induction and fish physiology via HPT axis disruption.
Experimental Protocol: Coral Larval Settlement & Survivorship Assay
To validate the toxicity of a UV filter candidate against EHMC, the following protocol is recommended. This assay targets the sensitive larval stage (planulae), which is the standard for determining
Protocol Design: 96-Hour Static-Renewal Assay
Objective: Determine the
Reagents & Equipment:
-
Test Organism: Freshly released planula larvae (collected <12h post-release).
-
Vehicle: DMSO (Final concentration < 0.01% v/v) or seawater (preferred if soluble).
-
Vessels: 6-well glass plates (pre-leached in acid wash).
-
Lighting: Full spectrum LED, PAR ~150 µmol photons/m²/s (12:12 light:dark cycle).
Workflow:
-
Stock Preparation: Prepare a 1000x stock solution of EHMC in DMSO. Create serial dilutions (e.g., 1, 10, 100, 1000 µg/L) in 0.22 µm filtered seawater (FSW).
-
Larval Seeding: Introduce exactly 10 larvae per well using a glass Pasteur pipette.
-
Replication: 6 replicate wells per concentration.
-
Controls: FSW Control and Solvent Control (DMSO).
-
-
Exposure: Incubate at 26°C ± 0.5°C.
-
Renewal: Replace 80% of the test solution every 24 hours to maintain nominal concentrations and remove metabolic waste.
-
-
Endpoints (Daily Observation):
-
Mortality: Larvae showing tissue disintegration or lack of ciliary movement.
-
Settlement: Larvae metamorphosed into primary polyps attached to the glass.
-
Bleaching: Visual loss of pigment (white vs. brown).[1]
-
Visualization: Experimental Workflow
Caption: Figure 2. Step-by-step workflow for the 96-hour Coral Larval Assay, ensuring consistent exposure and renewal conditions.
Conclusion & Recommendations
While Oxybenzone demonstrates higher acute lethality to coral larvae in light conditions (
For Drug Development:
-
Avoid: Formulations relying solely on EHMC for UVB protection if "Reef Safe" claims are desired.
-
Substitute: Consider Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (BEMT) or non-nano Zinc Oxide, though the latter requires careful formulation to minimize ion dissolution toxicity.
-
Validate: Use the described 96-hour larval assay to generate empirical data for new formulations rather than relying on theoretical modeling.
References
-
He, T., et al. (2019).[2][3][4] Toxicological effects of two organic ultraviolet filters and a related commercial sunscreen product in adult corals. Environmental Pollution. Link
-
Kwon, B., et al. (2016). Estrogenic and thyroidogenic activities of the UV filter ethylhexyl methoxycinnamate in zebrafish. Chemosphere. Link
-
Downs, C.A., et al. (2016).[3][5][6][7] Toxicopathological Effects of the Sunscreen UV Filter, Oxybenzone (Benzophenone-3), on Coral Planulae and Cultured Primary Cells. Archives of Environmental Contamination and Toxicology. Link
-
Stien, D., et al. (2019).[2] Metabolomics reveal that octocrylene accumulates in Pocillopora damicornis tissues as fatty acid conjugates and triggers mitochondrial dysfunction. Environmental Science & Technology.[8] Link
-
Wong, S.W.Y., et al. (2010). Chronic effects of zinc oxide nanoparticles to the marine copepod Tigriopus japonicus. Aquatic Toxicology. Link
Sources
- 1. en-lifesci.m.tau.ac.il [en-lifesci.m.tau.ac.il]
- 2. Review of Studies on the Effects of UV Filters in Aquatic Environments - Review of Fate, Exposure, and Effects of Sunscreens in Aquatic Environments and Implications for Sunscreen Usage and Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The impact of organic UV filters in sunscreens on coral reefs [coralguardian.org]
- 4. A Critical Review of Organic Ultraviolet Filter Exposure, Hazard, and Risk to Corals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. Toxicopathological Effects of the Sunscreen UV Filter, Oxybenzone (Benzophenone-3), on Coral Planulae and Cultured Primary Cells and Its Environmental Contamination in Hawaii and the U.S. Virgin Islands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dangers of Oxybenzone in Sunscreens on Coral Reefs: Proposed Policy Approaches [sciencepolicyjournal.org]
- 8. Sunscreen Chemical Threatens Coral Reefs - NCCOS - National Centers for Coastal Ocean Science [coastalscience.noaa.gov]
Comparative Guide: Enzymatic vs. Chemical Synthesis of Octinoxate
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Introduction
Octinoxate (ethylhexyl methoxycinnamate or OMC) is a globally ubiquitous UVB filter utilized in dermatological formulations and cosmetics to mitigate UV-induced DNA photodamage [3]. As the pharmaceutical and cosmetic sectors pivot toward sustainable manufacturing, the synthesis of OMC is under intense scrutiny. This guide provides a rigorous, data-driven comparison between the traditional chemical synthesis of OMC and advanced enzymatic (biocatalytic) pathways, detailing mechanistic causality, performance metrics, and validated protocols.
Mechanistic Pathways & Causality
Chemical Synthesis (Acid-Catalyzed Esterification)
The conventional industrial route relies on the Fischer esterification of p-methoxycinnamic acid (p-MCA) with 2-ethylhexanol. This reaction is driven by strong acid catalysts, such as p-toluenesulfonic acid (PTSA) or sulfuric acid [3].
Causality: The strong acid protonates the carbonyl oxygen of p-MCA, drastically increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the hydroxyl group of 2-ethylhexanol. However, this brute-force thermodynamic approach requires elevated temperatures (>100 °C) and generates substantial aqueous waste during the mandatory downstream neutralization phase[4].
Enzymatic Synthesis (Lipase-Catalyzed Esterification)
Biocatalytic synthesis employs lipases—most notably Candida antarctica lipase B (commercially available as Novozym 435) or Rhizopus oryzae lipase—to catalyze the esterification under mild, often solvent-free conditions [1, 2].
Causality: The enzyme’s active site utilizes a serine-histidine-aspartate catalytic triad to stabilize the tetrahedral intermediate. Because the activation energy is lowered enzymatically rather than thermally, the reaction proceeds efficiently at 45–80 °C. This mild environment is critical: it prevents the thermal degradation of the double bond, preserving the highly photoprotective trans-isomer of OMC, and eliminates the need for harsh acid neutralization [5, 6].
Visualization: Workflow Comparison
Fig 1: Workflow comparison of chemical vs. enzymatic synthesis of Octinoxate.
Comparative Performance Analysis
| Parameter | Chemical Synthesis (PTSA Catalyst) | Enzymatic Synthesis (R. oryzae Lipase) | Enzymatic Synthesis (Novozym 435) |
| Reaction Temperature | 110 – 150 °C | 45 °C | 80 °C |
| Reaction Time | 4 – 8 hours | 96 hours | 24 hours |
| Molar Conversion / Yield | ~60 – 85% [4] | 91.3% [1] | 90.0% [2] |
| Solvent Requirement | Toluene / Xylene | Cyclooctane | Solvent-free / Non-polar |
| Downstream Processing | Complex (Neutralization, Washing) | Simple (Filtration, Evaporation) | Simple (Filtration, Evaporation) |
| Catalyst Recovery | None (Consumed/Neutralized) | High (Immobilized enzyme reused) | High (Immobilized enzyme reused) |
| Environmental Impact | High (Aqueous waste, High Energy) | Low (Green Chemistry, Low Energy) | Low (Green Chemistry, Low Energy) |
Self-Validating Experimental Protocols
Protocol A: Chemical Synthesis (Acid-Catalyzed Esterification)
Objective: Synthesize OMC using a traditional Dean-Stark thermodynamic trap.
-
Reaction Assembly : In a 500 mL round-bottom flask, combine p-methoxycinnamic acid (1.0 eq) and 2-ethylhexanol (3.0 eq). Add 0.05 eq of p-toluenesulfonic acid (PTSA) as the catalyst and 150 mL of toluene as an azeotropic solvent.
-
Execution : Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to 110–120 °C.
-
Self-Validation (Causality) : The reaction is governed by Le Chatelier's principle. Esterification produces water as a byproduct, which stalls the equilibrium. The Dean-Stark trap continuously removes water azeotropically. The physical accumulation of the theoretical volume of water in the trap serves as a real-time, visual validation of reaction progress.
-
Quenching & Purification : Once water ceases to collect (approx. 6 hours), cool the mixture. Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the PTSA (Causality: prevents reverse hydrolysis during workup). Extract with ethyl acetate, dry over anhydrous MgSO₄, and isolate the product via vacuum distillation to remove excess 2-ethylhexanol.
Protocol B: Enzymatic Synthesis (Lipase-Catalyzed Esterification)
Objective: Synthesize OMC using immobilized biocatalysts for high-purity trans-isomer yield [5].
-
Reaction Assembly : In a jacketed reactor, combine p-methoxycinnamic acid (1.0 eq) and 2-ethylhexanol (2.0 eq). Add Novozym 435 (immobilized Candida antarctica lipase B) at 10% w/w relative to the substrates.
-
Water Sequestration : Add activated 4Å molecular sieves to the reaction matrix. Expert Insight: Lipases catalyze both esterification and hydrolysis. By sequestering the byproduct water using molecular sieves, the thermodynamic equilibrium is forcefully driven toward product formation without requiring destructive heat.
-
Execution : Incubate the mixture at 80 °C under continuous orbital shaking (200 rpm) for 24 hours [2].
-
Self-Validation : Monitor the reaction via HPLC (C18 column, UV detection at 310 nm). The stoichiometric disappearance of the p-MCA peak and the emergence of the OMC peak validates the kinetic conversion (>90%).
-
Purification : Terminate the reaction by filtering the mixture through a sintered glass funnel to recover the Novozym 435 beads. The recovered enzyme can be washed with cold hexane and reused for up to 10 subsequent cycles, drastically reducing operational catalyst costs. Evaporate the unreacted 2-ethylhexanol under reduced pressure to yield high-purity OMC.
Expert Insights: Why Transition to Enzymatic Synthesis?
While chemical synthesis boasts shorter reaction times, the hidden costs lie in downstream processing and product degradation. The high temperatures required for chemical esterification often trigger partial isomerization of the active trans-OMC into the less effective cis-OMC [6]. Enzymatic synthesis, operating at a maximum of 80 °C, acts as a stereochemically protective environment. Furthermore, the elimination of aqueous alkaline washing (required to neutralize acid catalysts) prevents the generation of environmentally hazardous wastewater, aligning the production of this critical UV filter with the core principles of Green Chemistry [1].
References
-
Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase and its biological evaluation. PubMed / NIH. 1
-
Enzymatic synthesis of cinnamic acid derivatives. PubMed / NIH. 2
-
High Quality, Octyl Methoxycinnamate (OMC). Zancheng Life. 3
-
CN107522616A - A kind of synthesis technique of sun-screening agent Octyl methoxycinnamate. Google Patents. 4
-
Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. MDPI.5
-
OCTYL METHOXYCINNAMATE. Ataman Kimya. 6
Sources
- 1. Eco-friendly methodology for efficient synthesis and scale-up of 2-ethylhexyl-p-methoxycinnamate using Rhizopus oryzae lipase and its biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zanchenglife.com [zanchenglife.com]
- 4. CN107522616A - A kind of synthesis technique of sun-screening agent Octyl methoxycinnamate - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. atamankimya.com [atamankimya.com]
Comprehensive Guide to Cross-Reactivity and Safety Profiling of Ethylhexyl Methoxycinnamate (Octinoxate)
Executive Summary: The Dual Nature of Cross-Reactivity
Ethylhexyl Methoxycinnamate (EHMC), also known as Octinoxate, remains the most prevalent UVB filter in the cosmetic and pharmaceutical industries. However, its safety profile is frequently scrutinized through two distinct lenses of "cross-reactivity":
-
Immunological Cross-Reactivity: The potential for allergic contact dermatitis (ACD) or photoallergy, particularly in patients sensitized to fragrance cinnamates or ketoprofen.
-
Receptor-Mediated Cross-Reactivity: The potential for endocrine disruption via "cross-talk" with Estrogen Receptors (ER) and Androgen Receptors (AR).
This guide objectively compares EHMC against key alternatives—Octocrylene (OCR) , Benzophenone-3 (BP-3) , and 4-Methylbenzylidene Camphor (4-MBC) —synthesizing experimental data to clarify its position in modern formulation.
Immunological Cross-Reactivity: Dermatological Safety
Contrary to persistent myths, EHMC demonstrates a superior safety profile regarding sensitization compared to other cinnamate derivatives and benzophenones.
The "Cinnamon-Allergy" Myth vs. Reality
Historically, it was hypothesized that patients allergic to Cinnamal (a fragrance allergen) would cross-react with EHMC due to structural homology (the cinnamate moiety). However, clinical data refutes this as a primary risk.
-
Experimental Insight: In a controlled study of "cinnamon-sensitive" patients (
), 0% showed positive photopatch reactions to cinnamate UV filters.[1] -
Structural Causality: The esterification of the cinnamic acid in EHMC significantly alters hapten formation compared to the aldehyde group in Cinnamal, reducing protein binding affinity (the prerequisite for T-cell sensitization).
Comparative Photoallergy Profile
While EHMC is a rare sensitizer, Octocrylene (OCR) —often used to stabilize EHMC—has emerged as a significant photoallergen due to cross-reactivity with the NSAID Ketoprofen .
Table 1: Comparative Immunological Safety Profile
| UV Filter | Structural Class | Cross-Reacts with Ketoprofen?[2][3][4] | Photoallergy Prevalence (Photopatch Studies) | Mechanism of Cross-Reactivity |
| EHMC (Octinoxate) | Cinnamate | Negligible | Low (< 1%) | Rare haptenization; distinct from NSAID structures.[5] |
| Octocrylene | Cinnamate Derivative | High | High (~4-10% in suspected populations) | Supramolecular homology with Ketoprofen benzophenone moiety. |
| Benzophenone-3 | Benzophenone | Moderate | Moderate (~3.6%) | Direct structural identity with Ketoprofen moiety. |
Protocol: Diagnostic Photopatch Testing Workflow
To validate cross-reactivity in a clinical or R&D setting, the following self-validating protocol is recommended.
Figure 1: Standardized Photopatch Testing Decision Tree. Differentiates between photoallergy (UV-dependent) and contact allergy (UV-independent).
Endocrine Cross-Reactivity: Receptor Binding Analysis[6]
The primary safety concern for EHMC in drug development is its potential to act as a "xenoestrogen." This section compares the binding affinity and proliferative potency of EHMC against other endocrine-active filters.
Mechanism of Action
EHMC can mimic 17
-
Binding: Competitive displacement of E2.
-
Effect: Transcriptional activation of estrogen-responsive genes (e.g., pS2) leading to cell proliferation.
Comparative Potency Data
EHMC exhibits weak estrogenic activity compared to physiological hormones but is measurable against other UV filters.
Table 2: Comparative Endocrine Activity (In Vitro & In Vivo)
| Compound | In Vitro Potency (MCF-7 Assay) | Effective Concentration ( | In Vivo Potency (Uterotrophic Assay | Relative Risk |
| 17 | High | N/A | Reference | |
| 4-MBC | Moderate | ~1.50 | 309 mg/kg/day | High |
| EHMC (Octinoxate) | Weak | ~2.34 | 935 mg/kg/day | Moderate |
| Benzophenone-3 | Weak | ~3.73 | 1,525 mg/kg/day | Low |
| Avobenzone | Inactive | No Effect | No Effect | Negligible |
Note: Lower
Protocol: MCF-7 E-Screen Assay (In Vitro Validation)
This protocol quantifies the estrogenic potential of a raw material.
-
Cell Line Maintenance: Use MCF-7 breast cancer cells (ER+). Maintain in DMEM with 5% FBS.
-
Steroid Withdrawal: 48 hours prior to assay, switch to phenol-red-free medium with charcoal-dextran stripped FBS (removes endogenous hormones).
-
Dosing: Treat cells with EHMC (range
to M) for 144 hours.-
Positive Control: 17
-Estradiol ( M). -
Negative Control: Ethanol vehicle (<0.1%).
-
-
Endpoint: Measure cell proliferation via Sulforhodamine B (SRB) assay or MTT.
-
Validation: Co-treat with Fulvestrant (ICI 182,780) , a pure anti-estrogen. If Fulvestrant abolishes the EHMC-induced growth, the effect is confirmed as ER-mediated.
Figure 2: Hierarchical Endocrine Disruption Screening Pathway. Progression from computational modeling to in vivo confirmation.
Discussion & Formulation Strategy
The Octocrylene Substitution
While EHMC has a moderate endocrine signal in high-dose animal models, its lack of photo-cross-reactivity makes it dermatologically safer than Octocrylene.
-
Recommendation: For formulations targeting sensitive skin or NSAID-users, avoid Octocrylene.[2] Use EHMC stabilized by Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (BEMT) to prevent photo-degradation without increasing allergic risk.
Managing Endocrine Perception
The
References
-
Schlumpf, M., et al. (2001). In vitro and in vivo estrogenicity of UV screens.[6][7][8][9] Environmental Health Perspectives.[6] Link
-
European Multicentre Photopatch Test Study (EMCPPTS). (2012).[10] Photocontact allergy to octocrylene: a review. Contact Dermatitis.[1][3][5][10][11][12][13][14] Link
-
Potts, A., et al. (2009). Do 'cinnamon-sensitive' patients react to cinnamate UV filters? Contact Dermatitis.[1][3][5][10][11][12][13][14] Link
-
Scientific Committee on Consumer Safety (SCCS). (2020). Opinion on Benzophenone-3.[1][6][8][9][15][16] European Commission. Link
-
Woo, S., et al. (2025).[15] Effects of UV filters 2-ethylhexyl 4-methoxycinnamate and benzophenone-3 on in vitro steroidogenesis.[15][17] Frontiers in Marine Science.[15] Link
Sources
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- 3. researchgate.net [researchgate.net]
- 4. ghostarchive.org [ghostarchive.org]
- 5. karger.com [karger.com]
- 6. health.ec.europa.eu [health.ec.europa.eu]
- 7. Ingredient in the spotlight: Ethylhexyl Methoxycinnamate | Cosmedesk Blog [cosmedesk.com]
- 8. In vitro and in vivo estrogenicity of UV screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic absorption of the sunscreens benzophenone-3, octyl-methoxycinnamate, and 3-(4-methyl-benzylidene) camphor after whole-body topical application and reproductive hormone levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tga.gov.au [tga.gov.au]
- 11. Ethylhexyl Methoxycinnamate/Octinoxate Ingredient Allergy Safety Information [skinsafeproducts.com]
- 12. spflist.com [spflist.com]
- 13. Allergic and photoallergic contact dermatitis from ketoprofen: evaluation of cross-reactivities by a combination of photopatch testing and computerized conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dermnetnz.org [dermnetnz.org]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. Frontiers | Effects of UV filters 2-ethylhexyl 4-methoxycinnamate and benzophenone-3 on in vitro steroidogenesis during oocyte maturation of the longchin goby, Chasmichthys dolichognathus [frontiersin.org]
- 17. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
Ethyl 2-ethoxycinnamate proper disposal procedures
Executive Summary
This guide mandates the disposal protocols for Ethyl 2-ethoxycinnamate (CAS: 50636-22-1 / 70326-80-6). As a lipophilic organic ester, this compound poses specific risks regarding aquatic toxicity and combustibility. Under no circumstances should this material be discharged into municipal drains or sinks. The only compliant disposal method is high-temperature incineration via a licensed hazardous waste contractor.
Part 1: Chemical Profile & Risk Assessment
Effective disposal begins with accurate identification. Ethyl 2-ethoxycinnamate is structurally distinct from the more common Ethyl 4-methoxycinnamate (EPMC) found in Kaempferia galanga, though their disposal profiles are similar.
| Parameter | Data / Characteristic | Disposal Implication |
| Chemical Name | Ethyl 2-ethoxycinnamate | Verify CAS: Ensure waste tags match CAS 50636-22-1 (or 70326-80-6 for E-isomer). |
| Physical State | Liquid or Low-Melting Solid | Requires leak-proof secondary containment. |
| Solubility | Lipophilic / Water Insoluble | High Risk: Will adhere to plumbing and bioaccumulate. Zero drain disposal. |
| Flash Point | > 90°C (Estimated via analog) | Combustible. Segregate from oxidizers to prevent exothermic ignition. |
| Reactivity | Stable Ester | Vulnerable to hydrolysis in strong acids/bases. Keep pH neutral in waste streams. |
| Env. Hazard | Aquatic Chronic Toxicity | Must be incinerated to prevent marine ecosystem damage. |
Scientist’s Insight: The primary error in handling cinnamate esters is treating them as "benign organics." While they lack the acute toxicity of cyanides, their lipophilicity allows them to pass through standard wastewater treatment plants unaffected, leading to downstream aquatic toxicity. Incineration is the only method that ensures complete destruction of the aromatic ring.
Part 2: Waste Segregation & Pre-Treatment
Proper segregation is the single most critical step to prevent cross-reactions in the central waste accumulation area.
Segregation Rules
-
Stream: Classify as Non-Halogenated Organic Solvent Waste .
-
Incompatibles: NEVER mix with:
-
Concentrated Nitric/Sulfuric Acid: Risk of nitration or rapid oxidation (fire hazard).
-
Strong Bases (NaOH/KOH): Causes rapid hydrolysis, generating heat and ethanol gas.
-
Halogenated Solvents (DCM/Chloroform): Keep separate to reduce disposal costs, unless the experimental procedure already mixed them.
-
Visual Workflow: Segregation Logic
Figure 1: Decision matrix for segregating Ethyl 2-ethoxycinnamate waste streams. Note that phase separation is required if the waste contains significant water to prevent billing penalties for "aqueous waste" which is more expensive to incinerate.
Part 3: The Disposal Protocol (Step-by-Step)
Follow this protocol for the final packaging of the waste.
Step 1: Container Selection
-
Material: High-density polyethylene (HDPE) or Glass (Amber preferred).
-
Rating: Must be UN-rated for liquid hazardous waste (e.g., 1H1/Y1.8/100).
-
Venting: Use a vented cap if the waste was recently generated from a heated reaction to prevent pressure buildup.
Step 2: Accumulation & Labeling
-
Transfer: Pour waste into the container using a funnel to prevent drips.
-
Headspace: Leave at least 10% headspace for thermal expansion.
-
Labeling: Attach a hazardous waste tag immediately.
-
Chemical Name: Ethyl 2-ethoxycinnamate (Do not use abbreviations like "EEC").[1]
-
Hazard Checkbox: Check "Irritant" and "Toxic to Aquatic Life."
-
Step 3: Final Handoff
-
Storage: Store in a secondary containment tray (polypropylene) in a cool, well-ventilated flammable cabinet until pickup.
-
Disposal Path: Hand over to EHS for transport to a TSDF (Treatment, Storage, and Disposal Facility) .
-
Method: Fuel Blending/Incineration. The waste will be blended with other high-BTU organics and burned in a cement kiln or chemical incinerator.
Part 4: Spill Management & Emergency Response
Due to its oily nature, Ethyl 2-ethoxycinnamate spills create a significant slip hazard and are difficult to clean with water alone.
PPE Required: Nitrile gloves (double gloved), safety goggles, lab coat.
Spill Response Diagram
Figure 2: Operational workflow for managing spills. Note the emphasis on "Dry Absorption" first; adding water initially will only spread the oily film.
Cleanup Technique:
-
Contain: Encircle the spill with vermiculite or absorbent pads.
-
Absorb: Cover the liquid completely. Allow 5 minutes for absorption.
-
Scoop: Transfer soaked absorbent into a wide-mouth solid waste jar.
-
Decontaminate: Scrub the surface with a detergent solution (detergent is necessary to solubilize the lipophilic ester). Rinse with water.[2][3]
Part 5: Regulatory Compliance (US EPA/RCRA Context)
While Ethyl 2-ethoxycinnamate is not specifically "P-listed" or "U-listed" (acutely hazardous), it is regulated under the Resource Conservation and Recovery Act (RCRA) based on characteristics:
-
Ignitability (D001): If the waste mixture has a flash point <60°C (e.g., if mixed with ethanol/acetone).
-
Toxicity: While not a heavy metal, its aquatic toxicity triggers local environmental discharge limits.
Compliance Check:
-
Do not evaporate in a fume hood as a disposal method (illegal "treatment by dilution").
-
Do not mix with drain-disposal friendly buffers.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl methoxycinnamate (Isomer Analog). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Ethylhexyl methoxycinnamate (Cinnamate ester toxicity data).[4] Retrieved from [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014. Retrieved from [Link]
Sources
Personal protective equipment for handling Ethyl 2-ethoxycinnamate
The following guide details the advanced safety and operational protocols for handling Ethyl 2-ethoxycinnamate (CAS: 50636-22-1). This document is structured for researchers and drug development professionals, prioritizing the ALARA (As Low As Reasonably Achievable) principle for exposure control.
Executive Safety Summary
Ethyl 2-ethoxycinnamate is a cinnamic acid derivative typically used as a synthetic intermediate or fine chemical reagent.[1] While specific toxicological data for this exact isomer is often limited compared to its parent compounds (e.g., Ethyl cinnamate), it must be handled with the rigor accorded to Category 2 Skin/Eye Irritants and potential Sensitizers .[1]
-
Primary Risks: Dermal absorption, ocular irritation, and respiratory tract irritation upon heating or aerosolization.[1]
The Core Directive: Treat this compound as a substance with an incomplete toxicity profile. Do not rely solely on the absence of "Danger" signals; instead, engineer safety through redundant barriers.[1]
Hazard Analysis & PPE Selection Logic
The selection of Personal Protective Equipment (PPE) is not arbitrary; it is based on the physicochemical interaction between the barrier material and the ester functionality of the cinnamate.[1]
PPE Selection Matrix
| PPE Category | Recommended Specification | Technical Rationale |
| Hand Protection | Nitrile Rubber (NBR) Min.[1] Thickness: 0.11 mm (Splash)Min.[1] Thickness: 0.2 mm (Immersion) | Causality: Cinnamate esters can swell natural rubber (latex).[1] Nitrile provides superior chemical resistance to organic esters and prevents permeation.[1] |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Causality: As a liquid reagent, the risk of splash entry is higher than impact.[1] Safety glasses with side shields are insufficient for liquid handling; goggles form a seal against vapor and micro-droplets.[1] |
| Respiratory | Fume Hood (Primary) Half-mask respirator w/ OV Cartridges (Secondary) | Causality: Vapor pressure increases significantly during exothermic reactions or rotary evaporation.[1] Organic Vapor (OV) filters (Type A, Brown band) are required if the hood sash is compromised.[1] |
| Body Defense | Lab Coat (Cotton/Poly) + Tyvek® Sleeves or Apron | Causality: Standard lab coats are porous.[1] For synthesis involving >50mL, an impervious apron prevents "soak-through" burns to the torso.[1] |
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making pathway for selecting the appropriate protective gear based on the operational scale.
Figure 1: Risk-based PPE selection logic based on volumetric handling thresholds.
Operational Protocol: Step-by-Step
This workflow ensures a self-validating safety system where each step prepares for the next.[1]
Phase 1: Pre-Operational Setup (Donning)[1]
-
Inspection: Check the Fume Hood flow monitor. Velocity should be 80–100 fpm (face velocity).
-
Base Layer: Don a standard lab coat, buttoned to the neck.[1]
-
Ocular Seal: Apply chemical splash goggles.[1] Adjust the strap to ensure a tight seal around the temples.[1]
-
Glove Layering (The "Double-Shell" Method):
Phase 2: Active Handling[1]
-
Transfer: Always transfer Ethyl 2-ethoxycinnamate using a glass pipette or chemically resistant syringe.[1] Avoid pouring directly from the stock bottle to prevent dribbling down the side.[1]
-
Heating/Reflux: If the protocol requires heating, ensure the system is closed (condenser) and under an inert atmosphere (Nitrogen/Argon) to prevent oxidation and vapor release.[1]
-
Spill Management:
Phase 3: Decontamination & Doffing[1][8]
-
Outer Glove Removal: Remove the outer gloves inside the fume hood using the "beak" method (pinch at wrist, peel away) to contain any residue.[1]
-
Waste Segregation: Dispose of outer gloves and contaminated wipes in the Solid Hazardous Waste container, not the trash.[1]
-
Final Wash: Wash hands with soap and water for 20 seconds after removing the inner gloves.[1]
Visualization: Operational Workflow
This diagram outlines the "Cradle-to-Grave" handling process for the chemical in a laboratory setting.
Figure 2: Sequential operational workflow ensuring containment from preparation to disposal.
Disposal & Environmental Stewardship
Ethyl 2-ethoxycinnamate should be treated as organic chemical waste.[1]
-
Liquid Waste: Collect in a dedicated container labeled "Non-Halogenated Organic Solvents" .[1] Do not mix with oxidizing acids (e.g., Nitric Acid) as esters can react vigorously.[1]
-
Solid Waste: Silica gel, drying agents (MgSO4), or paper contaminated with the substance must be disposed of as solid hazardous waste.[1]
-
Drain Disposal: Strictly Prohibited. Esters can hydrolyze in the water system and are toxic to aquatic life (Chronic Aquatic Toxicity Category 4 inferred for cinnamates).[1]
References
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for Ethyl cinnamate (Structural Analog). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][8] Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link][1]
Sources
- 1. fr.cpachem.com [fr.cpachem.com]
- 2. ETHYL-2-ETHOXYCINNAMATE[50636-22-1] | USCKS [uscks.com]
- 3. ETHYL-2-ETHOXYCINNAMATE [50636-22-1] | Chemsigma [chemsigma.com]
- 4. CAS 50636-22-1: Etil 3-(2-etoxifenil)-2-propenoato [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. 2-Ethylhexyl 4-Methoxycinnamate CAS No. 5466-77-3 | Tintoll [uvabsorber.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
